OH-C-Chol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)34-18-17-33-19-20-35)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGTZVIOSLOAM-PTHRTHQKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCNCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCNCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Role of 25-Hydroxycholesterol in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
25-hydroxycholesterol (25-HC) is an enzymatically derived oxysterol that has emerged as a pivotal signaling molecule and effector in the innate immune system. Synthesized by the interferon-stimulated enzyme cholesterol-25-hydroxylase (CH25H), 25-HC functions as a critical link between lipid metabolism and host defense.[1][2] It exerts broad-spectrum antiviral activity, contributes to antibacterial immunity, and plays a complex, often suppressive, role in regulating inflammation. Its mechanisms of action are multifaceted, involving the profound alteration of cellular cholesterol homeostasis, direct modification of membrane properties, and modulation of key inflammatory signaling pathways such as the inflammasome. This document provides an in-depth technical overview of the biosynthesis, molecular mechanisms, and immunological functions of 25-HC, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in immunology and drug development.
Biosynthesis and Induction of 25-Hydroxycholesterol
25-HC is produced from cholesterol through a hydroxylation reaction at the 25th carbon position.[2] This conversion is catalyzed by the enzyme Cholesterol-25-hydroxylase (CH25H), which is primarily localized to the endoplasmic reticulum (ER).[1][2]
The expression of the Ch25h gene is a hallmark of an activated innate immune state. Ch25h is an Interferon-Stimulated Gene (ISG), and its transcription is potently induced by Type I interferons (IFN-α/β).[3][4][5] The induction pathway is a canonical component of the host response to pathogens. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly I:C), are recognized by Toll-like receptors (TLRs), leading to a signaling cascade that produces Type I IFNs.[4][6] These IFNs then signal in an autocrine or paracrine manner through the IFN-α/β receptor (IFNAR), activating the JAK/STAT1 signaling pathway to drive the expression of hundreds of ISGs, including Ch25h.[4][5][7] This establishes 25-HC as a direct downstream effector of the primary antiviral cytokine response.
Core Mechanisms of Action
25-HC exerts its biological effects primarily by reprogramming cellular cholesterol metabolism. This single metabolite can simultaneously inhibit cholesterol synthesis, promote its efflux, trigger its storage, and alter the physical properties of membranes.
-
Inhibition of SREBP2 Processing: 25-HC is a potent suppressor of the Sterol Regulatory Element-Binding Protein 2 (SREBP2) pathway.[1][8] SREBP2 is a master transcriptional regulator of cholesterol biosynthesis. 25-HC prevents the transport of the SREBP2-SCAP complex from the ER to the Golgi apparatus, thereby blocking the proteolytic cleavage required to release the active SREBP2 transcription factor. This halts the expression of key cholesterogenic genes (e.g., HMGCR) and reduces de novo cholesterol synthesis.[8][9]
-
Activation of Liver X Receptors (LXRs): 25-HC is a natural agonist for LXRs, which are nuclear receptors that regulate lipid metabolism and inflammation.[2][10] LXR activation by 25-HC induces the expression of genes involved in cholesterol transport and efflux, such as ABCA1 and ABCG1, helping to remove excess cholesterol from the cell.[10][11]
-
Activation of ACAT: 25-HC can allosterically activate Acyl-CoA:cholesterol acyltransferase (ACAT), an ER-resident enzyme that esterifies cholesterol into cholesteryl esters for storage in lipid droplets.[12][13] This process rapidly depletes the pool of "accessible" cholesterol from the plasma membrane.[13][14]
-
Direct Membrane Modification: The incorporation of the more polar 25-HC molecule into lipid bilayers alters the biophysical properties of the cell membrane, including its fluidity and rigidity.[15] This modification can directly interfere with the process of virus-cell membrane fusion, which is often dependent on specific lipid compositions and domain structures.[3][6]
Role in Antiviral Immunity
25-HC possesses broad-spectrum antiviral activity, primarily against enveloped viruses.[3][16] This activity is a direct consequence of its ability to deplete accessible cholesterol from cellular membranes, a process many viruses depend on for entry.[3][9] By inhibiting SREBP2 and activating ACAT, 25-HC effectively reduces the cholesterol content of the plasma membrane, which disrupts the integrity of lipid rafts and prevents the conformational changes required for virus-cell fusion.[3][15] This mechanism has been shown to be effective against a diverse range of clinically relevant viruses.
| Virus Family | Example Viruses Inhibited by 25-HC | Reference |
| Coronaviridae | SARS-CoV-2, MERS-CoV | [12] |
| Retroviridae | Human Immunodeficiency Virus (HIV) | [3][16] |
| Filoviridae | Ebola Virus (EBOV) | [3][16] |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | [3] |
| Herpesviridae | Herpes Simplex Virus (HSV), Murine Gammaherpesvirus 68 (MHV68) | [3] |
| Paramyxoviridae | Nipah Virus (NiV) | [3][16] |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | [3][16] |
| Flaviviridae | Zika Virus (ZIKV) | [1][16] |
Role in Antibacterial Immunity
The immunomodulatory functions of 25-HC extend to antibacterial defense. Similar to its antiviral mechanism, 25-HC restricts certain intracellular bacteria by remodeling host cell membrane cholesterol.[13][14] Pathogens such as Listeria monocytogenes and Shigella flexneri exploit accessible plasma membrane cholesterol for cell-to-cell spread.[14][17] The 25-HC-mediated activation of ACAT triggers the rapid internalization of this cholesterol pool, thereby providing innate immunity against these pathogens.[13][14]
Dual Regulation of Inflammation
25-HC plays a complex and context-dependent role in regulating inflammation, exhibiting both potent anti-inflammatory and situational pro-inflammatory activities.
Anti-Inflammatory Functions
A primary role of 25-HC, acting downstream of Type I IFN, is to serve as a negative feedback regulator of IL-1-driven inflammation.[8] This is a critical function to prevent excessive inflammation following viral or bacterial infection.
-
Repression of Inflammasomes: 25-HC broadly suppresses the activation of inflammasomes, particularly the NLRP3 inflammasome.[1][8][18] The inhibition of the SREBP pathway by 25-HC is central to this effect, as cholesterol metabolic pathways are linked to inflammasome activation.[8][18]
-
Inhibition of IL-1β Production: 25-HC acts at two levels to reduce the production of the highly inflammatory cytokine Interleukin-1β (IL-1β). It reduces the transcription of the Il1b gene via SREBP antagonism and inhibits the inflammasome-mediated cleavage of pro-IL-1β into its active form.[8][18] In macrophages lacking CH25H, stimulation leads to the overproduction of IL-1 family cytokines.[8]
Pro-Inflammatory Functions
In certain contexts, 25-HC can act as an amplifier of inflammatory signaling.[1][19] Treatment of macrophages with 25-HC prior to TLR stimulation can magnify the transcriptional response, increasing the production of cytokines like IL-6 and IL-8.[1][19] This effect may be mediated by the recruitment of transcription factors like FOS and JUN (components of AP-1) to the promoters of inflammatory genes.[19] This dual capability suggests 25-HC helps tailor the inflammatory response, suppressing certain pathways (IL-1) while potentially enhancing others depending on the cellular microenvironment.
Quantitative Data Summary
The biological effects of 25-HC are dose-dependent. The following table summarizes concentrations and effects reported in key studies.
| Parameter | Cell Type / Model | Concentration | Effect | Reference |
| Antiviral Activity | Cultured Cells | 1 µM | Inhibition of EBOV, RVFV, RSSEV, Nipah virus replication. | [3] |
| Humanized Mice | N/A (In vivo admin.) | Suppressed HIV replication and rescued T-cell depletion. | [3] | |
| Inflammation | Mouse BMDMs | 1 µg/mL (~2.5 µM) | Suppressed IL-1β mRNA and protein expression in Ch25h-/- cells. | [8] |
| Mouse Model (LPS) | N/A (Endogenous) | Ch25h-/- mice showed reduced IL-1β and IL-6 protein levels in the brain after LPS treatment. | [20] | |
| Cytotoxicity | Rat Leydig Cells | 10 µg/mL (~25 µM) | No cytotoxicity observed. | [21] |
| Rat Leydig Cells | 100 µg/mL (~250 µM) | ~50% cytotoxicity after 2 days. | [21] |
Key Experimental Protocols
The following protocols provide a framework for investigating the role of 25-HC in vitro.
Protocol: In Vitro Antiviral Assay
This protocol assesses the ability of 25-HC to inhibit viral infection in cell culture.
-
Cell Culture: Plate target cells (e.g., Vero E6 for SARS-CoV-2, HEK293T for lentiviral pseudotypes) in 24- or 48-well plates to achieve 80-90% confluency on the day of infection.
-
25-HC Preparation: Prepare a 10 mM stock solution of 25-HC (Sigma-Aldrich, Cayman Chemical) in 100% ethanol or DMSO. Further dilute in culture medium to create working concentrations (e.g., 0.1 µM to 10 µM). Prepare a vehicle control using the same final concentration of ethanol/DMSO.
-
Cell Treatment: Remove culture medium from cells and add medium containing the desired concentration of 25-HC or vehicle control. Incubate for a pre-determined time (e.g., 2 to 24 hours) at 37°C.
-
Viral Infection: Infect the pre-treated cells with the virus at a specified multiplicity of infection (MOI).
-
Incubation: Incubate for 24-72 hours, depending on the virus replication cycle.
-
Quantification of Infection:
-
Plaque Assay: For lytic viruses, collect supernatant and perform serial dilutions on a fresh monolayer of cells to count plaque-forming units (PFU).
-
qPCR: Harvest cells to extract total RNA or collect supernatant to extract viral RNA. Use reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of a specific viral gene relative to a housekeeping gene.
-
Reporter Virus: If using a virus expressing a reporter (e.g., GFP, Luciferase), measure the signal using flow cytometry, fluorescence microscopy, or a luminometer.
-
Protocol: Analysis of Inflammatory Gene Expression by RT-qPCR
This protocol measures the effect of 25-HC on the expression of inflammatory genes.
-
Cell Culture: Plate macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells) in 12-well plates.
-
Cell Treatment: Pre-treat cells with 25-HC or vehicle control for 2-4 hours as described above.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS at 100 ng/mL) to the medium and incubate for a defined period (e.g., 4-6 hours for peak mRNA expression of many cytokines).
-
RNA Extraction: Lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol or buffer from a commercial RNA extraction kit) and purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using cDNA, a suitable qPCR master mix (e.g., SYBR Green), and primers specific for target genes (IL1B, IL6, TNF) and a stable housekeeping gene (ACTB, GAPDH, 36B4).[22] Analyze data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol: Western Blot for NLRP3 Inflammasome Activation
This protocol assesses the effect of 25-HC on the cleavage of Caspase-1, a direct indicator of inflammasome activation.
-
Cell Priming: Plate macrophages and prime with LPS (e.g., 200 ng/mL) for 3-4 hours in the presence or absence of 25-HC. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inflammasome Activation: Add a second stimulus to activate the NLRP3 inflammasome, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60-90 minutes.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant. Precipitate the proteins using methanol/chloroform or trichloroacetic acid (TCA) to concentrate them. Resuspend the protein pellet in 1x Laemmli sample buffer. This fraction will contain secreted proteins, including cleaved Caspase-1 (p20 subunit) and active IL-1β.
-
Lysate: Wash the remaining cells with cold PBS and lyse them directly in 1x Laemmli sample buffer. This fraction contains intracellular proteins like pro-Caspase-1, NLRP3, and a loading control (e.g., GAPDH or β-actin).
-
-
Western Blotting: Separate proteins from both supernatant and lysate samples by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against Caspase-1 (to detect both pro-form and cleaved p20), NLRP3, and a loading control. Analyze using an appropriate secondary antibody and detection reagent. A reduction in the Caspase-1 p20 band in the supernatant of 25-HC-treated cells indicates inflammasome inhibition.
Conclusion and Future Directions
25-hydroxycholesterol is a potent, endogenously produced immunomodulator that stands at the crossroads of lipid metabolism and innate immunity. As an effector of the Type I interferon response, it provides broad antiviral and antibacterial protection by strategically depleting accessible cellular cholesterol.[3][13] Furthermore, its role as a key negative regulator of IL-1 and inflammasome activity highlights it as a crucial component for maintaining immune homeostasis and preventing pathological inflammation.[8] The dual nature of its inflammatory influence—suppressive in some contexts and amplifying in others—warrants further investigation to fully harness its therapeutic potential.[1][19] For drug development professionals, targeting the CH25H/25-HC axis offers promising avenues for novel host-directed therapies against a wide range of pathogens and for the treatment of inflammatory disorders.
References
- 1. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 2. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon-Inducible Cholesterol-25-Hydroxylase Broadly Inhibits Viral Entry by Production of 25-Hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol 25-hydroxylase production by dendritic cells and macrophages is regulated by type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol 25-hydroxylase production by dendritic cells and macrophages is regulated by type I interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Frontiers | Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity [frontiersin.org]
- 8. 25-hydroxycholesterol suppresses interleukin-1-driven inflammation downstream of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of 25-hydroxycholesterol in the pathophysiology of brain vessel dysfunction associated with infection and cholesterol dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol-25-Hydroxylase Inhibits Sars-Cov-2 And Other Viral Infection Mechanisms - Creative Diagnostics [creative-diagnostics.com]
- 13. Oxysterols provide innate immunity to bacterial infection by mobilizing cell surface accessible cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxysterols provide innate immunity to bacterial infection by mobilizing cell surface accessible cholesterol | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Oxysterols in the Immune Response to Bacterial and Viral Infections [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pnas.org [pnas.org]
- 20. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. 25-Hydroxycholesterol Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of OH-C-Chol in siRNA delivery
An In-depth Technical Guide on the Core Mechanism of Action of OH-C-Chol in siRNA Delivery
Abstract
Small interfering RNA (siRNA) presents a revolutionary approach to medicine, offering the potential to silence disease-causing genes with high specificity. However, the therapeutic application of siRNA is fundamentally limited by the challenge of its delivery into the cytoplasm of target cells. Cationic cholesterol derivatives have emerged as a promising class of non-viral vectors to overcome this hurdle. This technical guide focuses on a specific derivative, cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (this compound), a novel diamine-type cationic cholesteryl carbamate designed for enhanced siRNA delivery.[1][2] We will dissect its mechanism of action, from nanoparticle formation to endosomal escape and target gene silencing, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The efficacy of this compound as an siRNA carrier is rooted in a multi-stage process designed to protect the siRNA payload, facilitate its entry into target cells, and ensure its release into the cytoplasm where the RNA interference machinery resides.
Nanoparticle Formation: Encapsulation and Protection
This compound is an amphipathic molecule featuring a hydrophobic cholesterol anchor and a cationic headgroup. This structure allows it to interact with the negatively charged phosphate backbone of siRNA through electrostatic forces. In aqueous solution, these molecules self-assemble, encapsulating the siRNA to form stable nanoparticles, often referred to as nanoplexes or, when formulated with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), lipoplexes.[1][3] This encapsulation is crucial for protecting the siRNA from degradation by nucleases present in the bloodstream. The carbamate-type linker in this compound has been suggested to be a key structural feature for inducing higher gene suppression compared to older carboxamide-type linkers.[3]
Caption: Electrostatic interaction drives the self-assembly of this compound and siRNA into a protective nanoparticle.
Cellular Uptake via Endocytosis
The resulting this compound/siRNA nanoparticles possess a net positive surface charge (zeta potential). This cationic surface promotes adhesion to the negatively charged proteoglycans on the cell membrane, initiating cellular uptake. The primary mechanism of internalization is endocytosis.[4][5] For some cholesterol-based systems, caveolae/lipid raft-mediated endocytosis has been identified as a dominant pathway, which is advantageous as it can help circumvent the degradative endosome-lysosome pathway.[6]
Caption: The positively charged nanoparticle binds to the cell surface and is internalized into an endosome.
Endosomal Escape: The Critical Hurdle
Once inside the cell, the nanoparticle is sequestered within an endosome. For the siRNA to be effective, it must escape this vesicle before it fuses with a lysosome, where the cargo would be degraded. This is the most significant barrier to effective siRNA delivery.[7][8][9] Cationic lipids like this compound are designed to facilitate this escape. The proposed mechanism involves the "proton sponge" effect, where the amine groups on the lipid become protonated in the acidic environment of the late endosome. This leads to an influx of counter-ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane.[9] The inclusion of helper lipids like DOPE can further destabilize the endosomal membrane, enhancing the release of the nanoparticle into the cytoplasm.[10]
References
- 1. siRNA delivery into tumor cells by cationic cholesterol derivative-based nanoparticles and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. siRNA Delivery into Tumor Cells by Cationic Cholesterol Derivative-Based Nanoparticles and Liposomes | CiNii Research [cir.nii.ac.jp]
- 3. siRNA Delivery into Tumor Cells by Cationic Cholesterol Derivative-Based Nanoparticles and Liposomes [jstage.jst.go.jp]
- 4. siRNA delivery into tumor cells by lipid-based nanoparticles composed of hydroxyethylated cholesteryl triamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic-Based Cationic Cholesterol Lipid siRNA Delivery Nanosystem: Highly Efficient In Vitro Gene Silencing and the Intracellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
25-Hydroxycholesterol Signaling Pathways in Antiviral Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-hydroxycholesterol (25-HC), an oxidized form of cholesterol, has emerged as a critical endogenous molecule in the innate immune response to viral infections. Produced by the enzyme cholesterol-25-hydroxylase (CH25H), an interferon-stimulated gene (ISG), 25-HC exhibits broad-spectrum antiviral activity against a wide range of enveloped and non-enveloped viruses. This technical guide provides an in-depth overview of the signaling pathways modulated by 25-HC in the antiviral response, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.
The antiviral effects of 25-HC are multifaceted, primarily involving the inhibition of viral entry by altering the biophysical properties of cellular membranes and the modulation of host lipid metabolism. By influencing key signaling pathways such as the sterol regulatory element-binding protein (SREBP) and liver X receptor (LXR) pathways, 25-HC orchestrates a cellular state that is non-permissive for viral replication. Furthermore, 25-HC has been shown to modulate inflammatory responses, including the activation of the NLRP3 inflammasome, highlighting its complex role in the host's defense against pathogens.
This guide is intended to be a comprehensive resource for researchers and professionals in the field, providing the necessary technical details to understand and investigate the therapeutic potential of 25-hydroxycholesterol.
Quantitative Data on Antiviral Activity
The antiviral efficacy of 25-hydroxycholesterol has been quantified against a variety of viruses. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Antiviral Activity of 25-Hydroxycholesterol (IC₅₀/EC₅₀ Values)
| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| SARS-CoV-2 | Vero | Viral RNA quantification | 3.675 | [1] |
| SARS-CoV-2 (pseudovirus) | Calu-3 | Luciferase assay | 0.55 | [2] |
| VSV-SARS-CoV-2 | MA104 | GFP signal quantification | 1.49 | [3] |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Porcine Alveolar Macrophages | - | Low µM range | [4] |
| Human Coronavirus (hCoV)-229E | MRC-5 | Plaque reduction | Significant reduction at 10 µM | [5] |
Table 2: In Vivo Antiviral Efficacy of 25-Hydroxycholesterol
| Virus | Animal Model | Treatment Regimen | Outcome | Reference(s) |
| Highly Pathogenic PRRSV | Pigs | - | Reduced viremia and lung viral load; increased survival rate. | [4] |
| Mouse-adapted SARS-CoV-2 | Mice | - | Reduced lung viral load at 3 days post-infection. | [5] |
Table 3: Effects of 25-Hydroxycholesterol on Gene and Protein Expression
| Target Gene/Protein | Cell Type | Effect | Magnitude of Change | Reference(s) |
| SREBP-2 Target Genes | ||||
| HMGCS1 | J774 Macrophages | Inhibition | Potent inhibition at 20 nM | [6] |
| SREBP-2 target genes | CHO cells | Inhibition | Dose-dependent | [6] |
| LXR Target Genes | ||||
| ABCA1 | - | Upregulation | 3.7-fold (mRNA) | [7] |
| ABCG1 | - | Upregulation | 7-fold (mRNA) | [7] |
| Inflammatory Genes | ||||
| IL-1β | Ch25h-/- BMDMs | Suppression | Restored to wild-type levels | [1] |
| IL-6 | Ch25h-/- BMDMs | No significant effect | - | [1] |
| IL-1β, IL-8 | Porcine Alveolar Macrophages | Increased production | - | [4] |
| Cellular Proteins | ||||
| Junction Adhesion Molecule-A (JAM-A) | HeLa cells | Downregulation | ~40% (25-HC), ~60% (27-HC) | [8] |
| Cation-independent Mannose-6-Phosphate Receptor (MPRci) | - | Downregulation | - | [8] |
| HMG-CoA Synthase | - | Downregulation | - | [8] |
Signaling Pathways
25-hydroxycholesterol exerts its antiviral effects through a complex interplay of signaling pathways that primarily impact viral entry and host cell metabolism.
Interferon-Inducible Production of 25-HC
Viral infection triggers the production of interferons (IFNs), which in turn upregulate the expression of a plethora of interferon-stimulated genes (ISGs). Among these is Cholesterol-25-hydroxylase (CH25H), the enzyme responsible for synthesizing 25-HC from cholesterol. This establishes a direct link between the host's primary antiviral signaling and the production of this antiviral oxysterol.
Inhibition of Viral Entry and Membrane Fusion
One of the primary antiviral mechanisms of 25-HC is the inhibition of viral entry into the host cell. It achieves this by altering the physical properties of the plasma membrane, making it less conducive to viral fusion. 25-HC integrates into the lipid bilayer, increasing membrane rigidity and disorder, which can hinder the conformational changes in viral glycoproteins required for fusion.
Regulation of Cholesterol Homeostasis: SREBP and LXR Pathways
25-HC is a potent regulator of cellular cholesterol metabolism, primarily through its effects on the SREBP and LXR signaling pathways.
-
SREBP Pathway Inhibition: 25-HC inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that drives the expression of genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase) and uptake (e.g., LDL receptor). By preventing the cleavage and nuclear translocation of SREBP-2, 25-HC reduces the cellular pool of cholesterol, which is essential for the replication of many viruses.[6][9]
-
LXR Pathway Activation: 25-HC acts as a ligand for Liver X Receptors (LXRs), which are nuclear receptors that regulate cholesterol efflux and lipid metabolism.[10] Activation of LXRs leads to the upregulation of genes such as ABCA1 and ABCG1, which promote the removal of cholesterol from cells.[7] This further contributes to the depletion of cellular cholesterol, creating an antiviral state.
Modulation of Inflammatory Responses
25-HC has a dual role in regulating inflammation. It can act as both a pro-inflammatory and anti-inflammatory molecule depending on the cellular context.
-
Pro-inflammatory Effects: In some contexts, 25-HC can amplify inflammatory signaling by promoting the expression of cytokines such as IL-1, IL-6, and IL-8.[11]
-
Anti-inflammatory Effects and Inflammasome Regulation: Conversely, 25-HC can suppress inflammation by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][12][13] This inhibitory effect is partly mediated through the suppression of the SREBP pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the antiviral effects of 25-hydroxycholesterol.
Viral Infectivity Assay (Plaque Assay)
This assay is used to quantify the number of infectious virus particles.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed susceptible host cells into 6-well or 12-well plates to form a confluent monolayer.
-
Compound Treatment: Pre-treat the cells with various concentrations of 25-HC (and a vehicle control, e.g., ethanol) for a specified period (e.g., 2-4 hours) before infection.[14]
-
Viral Infection: Remove the treatment medium and infect the cells with serial dilutions of the virus stock for 1 hour at 37°C.
-
Overlay: After the incubation period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., 0.6% methylcellulose in culture medium) to restrict viral spread to adjacent cells.[14]
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques (clear zones in the stained cell monolayer).
-
Quantification: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques). The viral titer is calculated in plaque-forming units per milliliter (PFU/mL).
Cholesterol Quantification
This protocol describes a fluorometric method to quantify total and free cholesterol in cultured cells.
Methodology:
-
Lipid Extraction:
-
Wash cells grown in a 6-well plate twice with ice-cold phosphate-buffered saline (PBS).
-
Add a hexane:isopropanol mixture (3:2 v/v) to each well to extract total lipids.[15]
-
Transfer the solvent to a glass tube and evaporate under a stream of nitrogen.
-
-
Saponification (for total cholesterol): To measure total cholesterol, resuspend the lipid extract in ethanolic KOH and heat to hydrolyze sterol esters.
-
Fluorometric Assay:
-
Resuspend the dried lipid extract in a reaction buffer.
-
Add a working reagent containing cholesterol oxidase, cholesterol esterase (for total cholesterol), horseradish peroxidase, and a fluorescent probe (e.g., Amplex Red).
-
Incubate at 37°C and measure the fluorescence using a microplate reader.
-
Quantify the cholesterol concentration by comparing the fluorescence to a standard curve of known cholesterol concentrations.[15]
-
Western Blot for SREBP-2 Processing
This method is used to assess the effect of 25-HC on the cleavage of SREBP-2 from its precursor form to its active nuclear form.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with 25-HC or a vehicle control.
-
Harvest the cells and prepare nuclear and cytoplasmic extracts using a commercial kit or standard fractionation protocols.
-
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the N-terminal of SREBP-2, which detects both the precursor and the cleaved nuclear form.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The precursor form will be a higher molecular weight band in the cytoplasmic fraction, while the cleaved, active form will be a lower molecular weight band in the nuclear fraction.[16]
Membrane Fusion Assay (Förster Resonance Energy Transfer - FRET)
This assay measures the mixing of lipids between viral and target membranes, an essential step in viral entry.
Methodology:
-
Vesicle Preparation:
-
Prepare small unilamellar vesicles (SUVs) mimicking the lipid composition of the host cell membrane. Incorporate a FRET pair of fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor) into the vesicles.[17]
-
Prepare unlabeled vesicles mimicking the viral envelope.
-
-
Fusion Reaction:
-
Mix the labeled and unlabeled vesicles in the presence or absence of 25-HC.
-
Induce fusion using a fusogenic agent or by mimicking physiological conditions (e.g., low pH for viruses that enter through the endosomal pathway).
-
-
FRET Measurement:
Conclusion
25-hydroxycholesterol is a key effector of the innate immune response, possessing broad-spectrum antiviral activity. Its mechanism of action is centered on the disruption of viral entry and the modulation of host lipid metabolism, creating a cellular environment that is inhospitable to viral replication. The signaling pathways involving 25-HC, particularly its interplay with the SREBP and LXR pathways, offer promising targets for the development of novel host-directed antiviral therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the antiviral mechanisms of 25-HC and harness its therapeutic potential. Further research into the nuanced roles of 25-HC in regulating inflammation will be crucial for its safe and effective clinical application.
References
- 1. 25-hydroxycholesterol aggravates oxygen-glucose deprivation/reoxygenation-induced pyroptosis through promoting activation of NLRP3 inflammasome in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 25‐Hydroxylase inhibits SARS‐CoV‐2 and other coronaviruses by depleting membrane cholesterol | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. 25-hydroxycholesterol contributes to cerebral inflammation of X-linked adrenoleukodystrophy through activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of endogenous and therapeutic 25-hydroxycholesterols in murine models of pulmonary SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The transcription factor STAT-1 couples macrophage synthesis of 25-hydroxycholesterol to the interferon antiviral response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of cell proteome by 25-hydroxycholesterol and 27-hydroxycholesterol: A link between cholesterol metabolism and antiviral defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies in the antiviral molecular mechanisms of 25-hydroxycholesterol: Disturbing cholesterol homeostasis and post-translational modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 12. Ch25h and 25-HC prevent liver steatosis through regulation of cholesterol metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptional profiling of the effects of 25-hydroxycholesterol on human hepatocyte metabolism and the antiviral state it conveys against the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 25-hydroxycholesterol suppresses interleukin-1-driven inflammation downstream of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. LXR Suppresses Inflammatory Gene Expression and Neutrophil Migration through cis-Repression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Cholesterol to 25-Hydroxycholesterol by CH25H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol 25-hydroxylase (CH25H) is an endoplasmic reticulum-associated enzyme that plays a pivotal role in cholesterol metabolism and innate immunity. It catalyzes the hydroxylation of cholesterol to form 25-hydroxycholesterol (25-HC), a potent oxysterol with diverse biological activities. This technical guide provides an in-depth overview of the core function of CH25H, including its biochemical properties, regulation, and the downstream signaling pathways modulated by its product, 25-HC. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases. The enzymatic oxidation of cholesterol produces a class of molecules known as oxysterols, which are key signaling molecules in various physiological processes. Among these, 25-hydroxycholesterol (25-HC) has emerged as a crucial regulator of lipid metabolism, inflammation, and antiviral responses[1][2][3]. The primary enzyme responsible for the synthesis of 25-HC from cholesterol is Cholesterol 25-hydroxylase (CH25H)[4][5].
CH25H is a member of the oxidoreductase family and is localized to the endoplasmic reticulum (ER)[1][6]. Unlike many other sterol hydroxylases, CH25H is not a cytochrome P450 enzyme but rather utilizes a diiron cofactor to catalyze the hydroxylation of cholesterol at the 25th position[7]. The expression of the CH25H gene is tightly regulated, most notably by interferons, classifying it as an interferon-stimulated gene (ISG)[4][5][8]. This inducibility links cholesterol metabolism directly to the innate immune response.
This guide will delve into the technical aspects of the CH25H-mediated conversion of cholesterol to 25-HC, providing researchers with the necessary information to investigate its role in health and disease.
Biochemical Properties and Regulation of CH25H
CH25H is a multi-pass transmembrane protein that resides in the ER[9][10]. Its catalytic activity is dependent on molecular oxygen and a diiron cofactor, which is characteristic of the fatty acid hydroxylase superfamily[7].
Regulation of CH25H Expression
The expression of CH25H is maintained at low basal levels in most tissues but can be robustly induced by various stimuli, primarily through immune signaling pathways[1][11].
-
Interferon Signaling: Type I and Type II interferons (IFNs) are potent inducers of CH25H expression. This induction is mediated through the JAK/STAT signaling pathway. Upon IFN binding to its receptor, Janus kinases (JAKs) phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then dimerize, translocate to the nucleus, and bind to IFN-stimulated response elements (ISREs) in the promoter region of target genes, including CH25H[6][12].
-
Toll-Like Receptor (TLR) Signaling: Activation of TLRs by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), also leads to the upregulation of CH25H[5][13][14]. This induction is largely dependent on the production of IFNs as a downstream consequence of TLR activation[8][12].
-
Liver X Receptor (LXR) Signaling: 25-HC itself can induce the expression of CH25H in an LXR-dependent manner, creating a positive feedback loop. LXRs are nuclear receptors that play a key role in cholesterol homeostasis[15][16][17].
The Role of 25-Hydroxycholesterol (25-HC)
The product of the CH25H-catalyzed reaction, 25-HC, is a highly bioactive molecule that exerts its effects through multiple mechanisms.
Regulation of Cholesterol Homeostasis
25-HC is a potent regulator of cellular cholesterol levels through its influence on the SREBP and LXR pathways.
-
SREBP Pathway Inhibition: 25-HC inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis. 25-HC promotes the binding of the SREBP cleavage-activating protein (SCAP) to the Insulin-induced gene (Insig) proteins in the ER, which prevents the SCAP-SREBP complex from moving to the Golgi apparatus for proteolytic activation. This leads to a reduction in the synthesis of cholesterol and other lipids[18][19][20][21].
-
LXR Pathway Activation: 25-HC is an agonist for Liver X Receptors (LXRs). Activation of LXRs leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and excretion, such as ABCA1 and ABCG1[6][22][23].
Modulation of Immune Responses
As a product of an ISG, 25-HC plays a significant role in the immune system.
-
Antiviral Activity: 25-HC has broad-spectrum antiviral activity against a range of enveloped viruses. It is thought to inhibit viral entry by altering membrane fluidity and cholesterol composition, thereby preventing fusion of the viral and cellular membranes[1][10][19].
-
Inflammatory Signaling: 25-HC can act as both a pro- and anti-inflammatory molecule depending on the context. It can amplify inflammatory signaling in macrophages in response to TLR ligands[24]. Conversely, it can also suppress the production of certain inflammatory cytokines like IL-1β by inhibiting the inflammasome[5].
Quantitative Data Summary
The following tables summarize key quantitative data related to CH25H and 25-HC from various studies.
| Parameter | Value | Organism/Cell Type | Reference |
| CH25H mRNA Upregulation | |||
| LPS (10 ng/mL, 2h) | 35-fold | Mouse bone marrow-derived macrophages | [13] |
| Poly I:C (1 µg/mL, 4h) | ~150-fold | Mouse bone marrow-derived macrophages | [8] |
| IFN-β (2000 U/mL, 4h) | ~250-fold | Mouse bone marrow-derived macrophages | [8] |
| Plasma 25-HC Levels | |||
| Normal Human Plasma | 2-30 ng/mL | Human | [25] |
| TLR agonist-injected mice | up to 200 ng/mL | Mouse | [25] |
| LXR Activation by 25-HC | |||
| EC50 for LXRα activation | ~1 µM | In vitro reporter assay | [22] |
| Inhibition of Viral Infection by 25-HC | |||
| VSV (Vesicular Stomatitis Virus) | IC50 ~1-10 µM | Cultured cells | [8] |
| HSV-1 (Herpes Simplex Virus 1) | Significant inhibition at 2 µM | HepG2 cells | [2] |
Signaling and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving CH25H and 25-HC.
Caption: Regulation of CH25H gene expression by interferons and PAMPs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Expression and Purification [protocols.io]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. CN114577949A - Method and kit for detecting 25-hydroxycholesterol based on LC-MS/MS method and application thereof - Google Patents [patents.google.com]
- 6. Frontiers | Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity [frontiersin.org]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Interferon-Inducible Cholesterol-25-Hydroxylase Broadly Inhibits Viral Entry by Production of 25-Hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Interferon-inducible cholesterol-25-hydroxylase broadly inhibits viral entry by production of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol 25-hydroxylase (CH25H) as a promoter of adipose tissue inflammation in obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. The Oxysterol Synthesising Enzyme CH25H Contributes to the Development of Intestinal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [en.bio-protocol.org]
- 16. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism. [vivo.weill.cornell.edu]
- 17. CH25H protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 18. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Downregulation of the SREBP pathways and disruption of redox status by 25-hydroxycholesterol predispose cells to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Multifaceted Functions of CH25H and 25HC to Modulate the Lipid Metabolism, Immune Responses, and Broadly Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 27-Hydroxycholesterol in Nrf2 Signaling: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 27-hydroxycholesterol (27-OHC), the most abundant cholesterol metabolite in human circulation, is a bioactive molecule with pleiotropic effects, including the modulation of estrogen receptors and liver X receptors. Emerging evidence indicates that 27-OHC also interacts with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. However, the nature of this interaction is complex and appears to be highly context-dependent, with reports demonstrating both activation and inhibition of Nrf2. This technical guide provides an in-depth exploration of the current understanding of 27-OHC's involvement in Nrf2 signaling. It consolidates quantitative data, details key experimental protocols for investigating this pathway, and presents visual diagrams of the proposed molecular mechanisms to serve as a comprehensive resource for researchers in the fields of molecular biology, pharmacology, and drug development.
Introduction to the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation[1][2]. Upon exposure to stressors, such as reactive oxygen species (ROS), reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[1]. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes[1][3]. This binding initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione synthesis and regeneration[4][5].
27-Hydroxycholesterol (27-OHC): A Bioactive Cholesterol Metabolite
27-OHC is an oxysterol produced from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and is further metabolized by oxysterol 7α-hydroxylase (CYP7B1)[6][7]. As the most prevalent oxysterol in circulation, 27-OHC levels can range from 0.2-0.6 µM in healthy individuals and increase significantly in conditions like hypercholesterolemia[8]. Beyond its role in reverse cholesterol transport, 27-OHC is a known selective estrogen receptor modulator (SERM) and a ligand for liver X receptors (LXR), implicating it in the pathophysiology of breast cancer, atherosclerosis, and osteoporosis[6][7][9][10].
The Dichotomous Role of 27-OHC in Nrf2 Regulation
The influence of 27-OHC on the Nrf2 pathway is not uniform and appears to be dictated by the specific cellular environment. Current literature presents two opposing effects: a pro-survival activation in immune cells and an inhibitory, pro-oxidant effect in glial cells.
Nrf2 Activation and Pro-Survival Signaling in Promonocytic Cells
In human promonocytic U937 cells, treatment with low micromolar concentrations of 27-OHC leads to a potent activation of Nrf2 and the subsequent induction of its target genes, HO-1 and NQO1[11]. This response is proposed to be a protective mechanism. The sequence of events involves an initial, transient increase in intracellular ROS, which in turn activates pro-survival signaling cascades, specifically the ERK and Akt pathways[11][12]. These kinases are thought to mediate the activation and nuclear translocation of Nrf2, leading to an antioxidant response that ultimately quenches the oxidative stress and promotes cell survival[11]. Further studies have linked this activation to autophagy, where 27-OHC treatment decreases levels of p62, a protein that can sequester Keap1, thereby liberating Nrf2. Pharmacological inhibition of autophagy was shown to prevent the 27-OHC-mediated upregulation of Nrf2[13].
References
- 1. 24-Hydroxycholesterol Induces Tau Proteasome-Dependent Degradation via the SIRT1/PGC1α/Nrf2 Pathway: A Potential Mechanism to Counteract Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2 and FXR via Natural Compounds in Liver Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 27-Hydroxycholesterol: the First Identified Endogenous SERM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 27-Hydroxycholesterol Is an Endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cholesterol metabolite 27-hydroxycholesterol regulates p53 activity and increases cell proliferation via MDM2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 27-Hydroxycholesterol Links Hypercholesterolemia and Breast Cancer Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 antioxidant defense is involved in survival signaling elicited by 27-hydroxycholesterol in human promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 27-Hydroxycholesterol in cancer development and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Biological Functions of 7α,25-Dihydroxycholesterol: An In-depth Technical Guide
Abstract
7α,25-dihydroxycholesterol (7α,25-OHC) is a bioactive oxysterol that has emerged as a critical signaling molecule, primarily recognized for its role as the endogenous, high-affinity ligand for the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). This interaction orchestrates a variety of physiological and pathological processes, with profound implications for immunology, neurobiology, and lipid metabolism. Dysregulation of the 7α,25-OHC/EBI2 signaling axis has been implicated in a spectrum of human diseases, including autoimmune disorders, neurodegenerative conditions, and certain cancers.[1][2][3] This technical guide provides a comprehensive overview of the biological functions of 7α,25-OHC, detailing its biosynthesis and metabolism, receptor-mediated signaling, and its multifaceted roles in cellular and systemic processes. We present key quantitative data, detailed experimental protocols for studying its activity, and visual representations of its core pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Oxysterols, oxidized derivatives of cholesterol, were initially characterized as intermediates in bile acid synthesis and regulators of cholesterol homeostasis.[4] However, it is now evident that specific oxysterols, such as 7α,25-dihydroxycholesterol, function as signaling molecules with high specificity and potency.[1][2] The discovery in 2011 that 7α,25-OHC is the physiological ligand for the previously orphan receptor EBI2 unveiled a novel signaling paradigm that has since been the subject of intensive research.[1][5] This molecule is a potent chemoattractant, guiding the migration of various immune cells, and thereby playing a pivotal role in the architecture and function of the adaptive immune system.[6][7] Its influence extends beyond immunity, with emerging roles in neuroinflammation, pain signaling, and metabolic regulation.[8] This guide aims to synthesize the current understanding of 7α,25-OHC's biological functions, providing the technical details necessary to facilitate further research and therapeutic development in this area.
Biosynthesis and Metabolism of 7α,25-dihydroxycholesterol
The bioavailability of 7α,25-OHC is tightly regulated by a multi-step enzymatic pathway involving both synthesis and degradation. This precise control is essential for establishing the chemotactic gradients necessary for its function in directing cell migration.[9]
The primary biosynthetic route for 7α,25-OHC involves two key enzymatic steps:
-
25-hydroxylation of cholesterol: The initial step is the conversion of cholesterol to 25-hydroxycholesterol (25-HC). This reaction is catalyzed by the enzyme cholesterol 25-hydroxylase (CH25H) , a member of the sterol desaturase family located in the endoplasmic reticulum.[9][10] The expression of CH25H can be induced by inflammatory stimuli, such as interferons and lipopolysaccharide (LPS).[1][4]
-
7α-hydroxylation of 25-hydroxycholesterol: Subsequently, 25-HC is converted to 7α,25-OHC by the enzyme 25-hydroxycholesterol 7α-hydroxylase , which is encoded by the CYP7B1 gene.[9][11] CYP7B1 is a member of the cytochrome P450 superfamily and is also located in the endoplasmic reticulum.[11]
An alternative, minor pathway for 7α,25-OHC synthesis involves the initial 7α-hydroxylation of cholesterol by CYP7A1, followed by 25-hydroxylation.[9]
The degradation and inactivation of 7α,25-OHC are primarily carried out by the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) , which converts 7α,25-OHC into a 3-oxo derivative with reduced biological activity.[9] The coordinated expression of these synthesizing and degrading enzymes by different cell types, particularly stromal cells in lymphoid tissues, is crucial for generating and maintaining the 7α,25-OHC concentration gradients that direct immune cell trafficking.[1][9]
Figure 1: Biosynthesis and degradation pathway of 7α,25-dihydroxycholesterol.
Receptor-Mediated Signaling: The EBI2/GPR183 Pathway
The vast majority of the biological effects of 7α,25-OHC are mediated through its interaction with the G protein-coupled receptor, EBI2 (GPR183).[1][2][3] 7α,25-OHC is a highly potent and selective agonist for EBI2.[12]
Upon binding of 7α,25-OHC, EBI2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. EBI2 primarily couples to inhibitory G proteins of the Gαi/o family.[1] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]
Downstream of G protein activation, the 7α,25-OHC/EBI2 axis engages several key signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of EBI2 has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK) and p38 MAPK.[8] This pathway is crucial for transmitting signals from the cell surface to the nucleus, influencing gene expression and cellular processes like proliferation and differentiation.
-
Nuclear Factor-κB (NF-κB) Pathway: In the context of neuroinflammation and pain, the 7α,25-OHC/EBI2 signaling has been demonstrated to activate the NF-κB pathway, a critical regulator of pro-inflammatory cytokine expression.[8]
-
Calcium Mobilization: Ligation of EBI2 can lead to an increase in intracellular calcium concentrations, a ubiquitous second messenger involved in a wide array of cellular functions, including cell migration.[1][3]
The culmination of these signaling events ultimately dictates the cellular response to 7α,25-OHC, most notably chemotaxis, but also encompasses changes in cell activation and survival.[1][13]
References
- 1. 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxysterols direct B-cell migration through EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Oxysterols as Endogenous Regulators of Gene Expression: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysterols, oxidized derivatives of cholesterol, are far more than simple metabolic byproducts. They are critical signaling molecules that act as endogenous regulators of gene expression, influencing a vast array of physiological and pathophysiological processes. From maintaining cholesterol homeostasis to modulating inflammatory responses and influencing the progression of cancer, the impact of oxysterols on cellular function is profound and multifaceted. This technical guide provides an in-depth exploration of the core mechanisms by which oxysterols exert their influence on gene transcription, with a focus on the key signaling pathways involved. We present curated quantitative data, detailed experimental protocols, and visual representations of these complex interactions to serve as a comprehensive resource for researchers in the field.
Oxysterols are generated through both enzymatic and non-enzymatic oxidation of cholesterol.[1][2] Their biological activities are diverse and depend on the specific oxysterol, its concentration, and the cellular context.[3] They play established roles as intermediates in the synthesis of bile acids and steroid hormones and are crucial for the transport of sterols.[1][4] More recently, their function as potent regulators of gene expression has come into sharp focus, with significant implications for diseases such as atherosclerosis, neurodegenerative disorders, and cancer.[5][6] This guide will delve into the primary mechanisms through which oxysterols regulate gene expression, namely via Liver X Receptors (LXRs), Sterol Regulatory Element-Binding Proteins (SREBPs), and Retinoic acid receptor-related Orphan Receptors (RORs).
Major Signaling Pathways Regulated by Oxysterols
Oxysterols modulate gene expression primarily by acting as ligands for nuclear receptors and by influencing the activity of key transcription factors. The following sections detail the central signaling pathways governed by these interactions.
Liver X Receptor (LXR) Pathway
Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as cellular sterol sensors.[7][8] Upon binding to oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[7][9] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[3]
Several oxysterols, including 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol (cerebrosterol), 25-hydroxycholesterol, and 27-hydroxycholesterol, are well-established LXR agonists.[10][11] The activation of LXR signaling plays a pivotal role in cholesterol homeostasis by upregulating genes involved in cholesterol efflux, transport, and excretion, such as ATP-binding cassette transporters ABCA1 and ABCG1.[7][12] Beyond lipid metabolism, LXR activation also has significant anti-inflammatory effects.[10][11]
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP family of transcription factors (SREBP-1a, SREBP-1c, and SREBP-2) are master regulators of cholesterol and fatty acid biosynthesis.[5][13] SREBPs are synthesized as precursor proteins anchored to the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP-cleavage activating protein (SCAP).[13]
Oxysterols, particularly 25-hydroxycholesterol, play a crucial role in the negative feedback regulation of this pathway.[14] When cellular sterol levels are high, oxysterols bind to Insulin-induced gene (Insig) proteins, which promotes the binding of Insig to the SCAP-SREBP complex.[14][15] This interaction retains the complex in the ER, preventing its transport to the Golgi apparatus for proteolytic processing.[15] Consequently, the active N-terminal domain of SREBP is not released, and the transcription of genes involved in cholesterol and fatty acid synthesis is suppressed.[13][16]
Retinoic acid receptor-related Orphan Receptor (ROR) Pathway
The ROR family of nuclear receptors, particularly RORα (NR1F1) and RORγ (NR1F3), have emerged as another class of receptors for oxysterols.[17][18] Unlike LXRs which are typically activated by oxysterols, certain oxysterols act as inverse agonists for RORs.[17]
7-oxygenated sterols, such as 7α-hydroxycholesterol, 7β-hydroxycholesterol, and 7-ketocholesterol, have been identified as high-affinity ligands for both RORα and RORγ.[5] Binding of these oxysterols to the ligand-binding domain of RORs leads to a conformational change that reduces the recruitment of coactivators, thereby suppressing the constitutive transcriptional activity of these receptors.[5][17] Additionally, 24(S)-hydroxycholesterol (cerebrosterol) also functions as a RORα/γ inverse agonist.[17] RORs are involved in regulating various physiological processes, including development, metabolism, and immunity.[17] The interplay between LXRs and RORs, which have overlapping ligand preferences, suggests a complex network of sterol-mediated gene regulation.[1]
Quantitative Data on Oxysterol-Mediated Gene Regulation
The following tables summarize quantitative data on the effects of various oxysterols on gene expression and receptor interactions, compiled from multiple studies. Experimental conditions such as cell type, oxysterol concentration, and treatment duration can influence the observed effects.
Table 1: Oxysterol-Induced Changes in Gene Expression
| Oxysterol | Cell Type | Gene | Function | Fold Change | p-value | Reference(s) |
| 27-Hydroxycholesterol (27-OHC) | Human THP-1 Macrophages | LXRα (NR1H3) | Nuclear receptor, cholesterol homeostasis | >2.0 | <0.001 | [1] |
| ABCA1 | Cholesterol efflux | >2.5 | <0.001 | [1] | ||
| CCL2 | Chemokine, inflammation | Variable | Not always significant | [1] | ||
| CCL3 | Chemokine, inflammation | Significant induction | <0.05 | [1] | ||
| CXCL8 (IL-8) | Chemokine, inflammation | Significant induction | <0.05 | [1] | ||
| TNF-α | Pro-inflammatory cytokine | Induced | <0.05 | [1] | ||
| 25-Hydroxycholesterol (25-HC) | Mouse Macrophages | Ch25h | Cholesterol 25-hydroxylase | Induced by TLR activation | - | [4] |
| IL-6 | Pro-inflammatory cytokine | Sustained expression with LPS | <0.05 | [4] | ||
| TNF-α | Pro-inflammatory cytokine | Sustained expression with LPS | <0.05 | [4] | ||
| 7-Ketocholesterol (7-KC) | Rat Prefrontal Cortex | Oxtr | Oxytocin Receptor | Down-regulated | - | [16] |
| Oxysterol Mixture | U937 Macrophages | MCP-1 | Chemokine | Consistently increased | - |
Table 2: Receptor Binding Affinities and Activation Potencies of Oxysterols
| Oxysterol | Receptor | Assay Type | Value | Units | Reference(s) |
| 24(S),25-epoxycholesterol | LXRα | Luciferase Reporter | 7.5 | µM (EC50) | |
| LXRβ | Luciferase Reporter | 1.5 | µM (EC50) | ||
| 24(S)-hydroxycholesterol | LXRα | Luciferase Reporter | 7 | µM (EC50) | |
| LXRβ | Luciferase Reporter | 1.5 | µM (EC50) | ||
| 7α-hydroxycholesterol | RORα | Radioligand Binding | 12-18 | nM (Ki) | [5] |
| RORγ | Radioligand Binding | 17-31 | nM (Ki) | [5] | |
| 7β-hydroxycholesterol | RORα | Radioligand Binding | 12-18 | nM (Ki) | [5] |
| RORγ | Radioligand Binding | 17-31 | nM (Ki) | [5] | |
| 7-ketocholesterol | RORα | Radioligand Binding | 12-18 | nM (Ki) | [5] |
| RORγ | Radioligand Binding | 17-31 | nM (Ki) | [5] | |
| 25-hydroxycholesterol | RORγ | Coactivator Recruitment | 20-40 | nM (EC50) | |
| 7β,27-dihydroxycholesterol | RORγ | Radioligand Binding | ~4 | nM (Kd, estimated) | |
| 7α,27-dihydroxycholesterol | RORγ | Radioligand Binding | ~36 | nM (Kd, estimated) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of oxysterols in gene regulation.
Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This cell-based assay is used to quantify the transcriptional activity of nuclear receptors like LXR and ROR in response to oxysterol treatment.
Principle: Cells are co-transfected with an expression vector for the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor. Binding of an agonist ligand to the receptor activates transcription of the luciferase gene, leading to light emission that can be quantified. For inverse agonists, a decrease in the constitutive activity of the receptor is measured.
Detailed Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2, or CHO cells) in the appropriate growth medium.
-
Transfection: Co-transfect the cells with:
-
An expression plasmid for the full-length nuclear receptor (e.g., LXRα, RORγ) or its ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A luciferase reporter plasmid containing multiple copies of the specific response element (e.g., LXRE or RORE) upstream of the luciferase gene, or a UAS promoter for GAL4 fusion constructs.
-
A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.
-
-
Ligand Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test oxysterol or a vehicle control (e.g., DMSO or ethanol).
-
Cell Lysis: After a 20-24 hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for inverse agonists) values.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of transcription factors, such as LXR and ROR, in response to oxysterol treatment.
Principle: Cells are treated with an oxysterol, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the corresponding protein-DNA complexes. The associated DNA is then purified and sequenced to identify the genomic binding locations.
Detailed Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency and treat with the oxysterol of interest or a vehicle control for a specified time.
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to the target transcription factor (e.g., anti-LXRα or anti-RORγ) or a non-specific IgG control. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Amplify the library by PCR. Sequence the library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched in the ChIP sample compared to the input or IgG control. Perform motif analysis to identify the consensus binding sequence of the transcription factor.
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
RNA-seq provides a comprehensive, unbiased, and quantitative analysis of the transcriptome in response to oxysterol treatment.
Principle: Total RNA or mRNA is isolated from oxysterol-treated and control cells, converted to a library of cDNA fragments, and sequenced using next-generation sequencing. The resulting reads are aligned to a reference genome or transcriptome to quantify the expression level of each gene.
Detailed Methodology:
-
Cell Culture and Oxysterol Treatment: Plate the desired cell line and treat with the oxysterol of interest or a vehicle control.
-
RNA Isolation: Harvest the cells and isolate total RNA using a column-based kit or Trizol reagent. Assess the quality and quantity of the RNA using a spectrophotometer and a bioanalyzer.
-
Library Preparation:
-
mRNA Enrichment (optional): Enrich for polyadenylated mRNA using oligo(dT)-magnetic beads.
-
RNA Fragmentation: Fragment the RNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between the oxysterol-treated and control groups using statistical packages like DESeq2 or edgeR.
-
Conclusion
Oxysterols are integral players in the intricate network of gene regulation, acting as potent signaling molecules that influence a wide spectrum of cellular processes. Their ability to modulate the activity of key transcription factors such as LXRs, SREBPs, and RORs places them at the crossroads of lipid metabolism, inflammation, and cellular proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further unravel the complex roles of oxysterols in health and disease. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of novel therapeutic strategies targeting oxysterol signaling pathways for a range of human pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 3. Oxysterol binding protein regulates the resolution of TLR-induced cytokine production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kjpp.net [kjpp.net]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription factor RORα enforces stability of the Th17 cell effector program by binding to a Rorc cis-regulatory element - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Oxysterol-induced up-regulation of MCP-1 expression and synthesis in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Structural Basis for Hydroxycholesterols as Natural Ligands of Orphan Nuclear Receptor RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. indigobiosciences.com [indigobiosciences.com]
Whitepaper: The Discovery and Immunoregulatory Functions of 25-Hydroxycholesterol
Audience: Researchers, scientists, and drug development professionals.
Abstract
25-hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged as a pivotal signaling molecule at the interface of lipid metabolism and the immune system. Initially recognized for its role in cholesterol homeostasis, 25-HC is now understood to be a potent regulator of both innate and adaptive immunity. It is synthesized by the enzyme cholesterol 25-hydroxylase (CH25H), an interferon-stimulated gene, placing 25-HC at the core of the host's response to pathogens. This document provides a comprehensive technical overview of the discovery of 25-HC as an immune modulator, its mechanisms of action, the key experimental findings that elucidated its functions, and its dual role as both a pro- and anti-inflammatory agent. We detail the intricate signaling pathways it governs, including the suppression of Sterol Regulatory Element-Binding Proteins (SREBPs) and the activation of Liver X Receptors (LXRs) and pro-inflammatory transcription factors like AP-1 and NF-κB.
Introduction: From Cholesterol Metabolism to Immune Regulation
Cholesterol and its metabolites, known as oxysterols, are fundamental components of mammalian cells, critical for membrane structure and as precursors for hormones and bile acids.[1][2][3] For decades, 25-hydroxycholesterol (25-HC) was primarily studied as a potent suppressor of the sterol biosynthetic pathway.[4] However, a paradigm shift occurred with the discovery that the enzyme responsible for its synthesis, cholesterol 25-hydroxylase (CH25H), is strongly induced by interferons and pathogen-associated molecular patterns.[2][3][5] This finding repositioned CH25H as an interferon-stimulated gene (ISG) and its product, 25-HC, as a key effector molecule in the innate immune response.[2][3][5]
Subsequent research has revealed that 25-HC exerts broad and complex effects on the immune system. It possesses potent antiviral activity against a wide range of enveloped viruses, modulates the production of inflammatory cytokines, and influences the differentiation and function of adaptive immune cells.[2][3][6][7][8] This guide synthesizes the core discoveries, experimental evidence, and molecular pathways that define 25-HC as a critical regulator of immunity.
Biosynthesis and Regulation of 25-Hydroxycholesterol
The primary route for 25-HC synthesis is the hydroxylation of cholesterol at the 25th carbon position, a reaction catalyzed by the endoplasmic reticulum (ER)-resident enzyme CH25H.[2][3][6][9][10] While other enzymes like CYP3A4 and CYP27A1 can also produce 25-HC, CH25H is considered the principal enzyme for its production in an immunological context.[6]
The expression of the CH25H gene is tightly regulated and dramatically upregulated in immune cells, particularly macrophages and dendritic cells, upon encountering inflammatory stimuli.[2][3]
-
Toll-Like Receptor (TLR) Signaling: Ligands such as lipopolysaccharide (LPS), which activate TLR4, strongly induce CH25H expression.[6][11][12] This induction is dependent on the TRIF signaling adaptor and subsequent activation of transcription factors including IRF3 and NF-κB.[12]
-
Interferon (IFN) Signaling: As an ISG, CH25H is a direct target of IFN signaling.[5][13] Type I and Type II IFNs, acting through the JAK/STAT pathway, lead to the recruitment of STAT1 to the CH25H promoter, driving its transcription.[5][13]
-
Liver X Receptor (LXR) Signaling: 25-HC itself can function as an endogenous ligand for LXRs.[14][15] This creates a positive feedback loop where 25-HC activates LXR, which in turn binds to LXR response elements (LXREs) in the CH25H promoter to further enhance its expression.[14][16][17]
References
- 1. 25-Hydroxycholesterols in innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Frontiers | Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity [frontiersin.org]
- 6. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of cholesterol 25-hydroxylase in viral infections: Mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. uniprot.org [uniprot.org]
- 11. pnas.org [pnas.org]
- 12. Editorial: 25-Hydroxycholesterol: a new life in immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol | Semantic Scholar [semanticscholar.org]
- 17. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
25-hydroxycholesterol as a modulator of inflammatory signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: 25-Hydroxycholesterol as a Modulator of Inflammatory Signaling
Executive Summary: 25-hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, has emerged as a pivotal signaling molecule at the interface of lipid metabolism and immunology. Produced by the enzyme cholesterol-25-hydroxylase (CH25H), which is an interferon-stimulated gene (ISG), 25-HC exerts a complex and often context-dependent modulatory role on inflammatory pathways.[1][2] It can function as both a potent anti-inflammatory agent, primarily by suppressing the SREBP pathway and inhibiting inflammasome activation, and as an amplifier of inflammatory responses, particularly in synergy with Toll-like receptor (TLR) signaling.[3][4][5] This dual functionality positions 25-HC and its metabolic pathways as attractive, albeit complex, targets for therapeutic intervention in a range of diseases, from viral infections to chronic inflammatory disorders and atherosclerosis. This document provides a comprehensive technical overview of the core signaling mechanisms governed by 25-HC, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction to 25-Hydroxycholesterol (25-HC)
25-hydroxycholesterol is an oxysterol produced from cholesterol via the enzyme cholesterol-25-hydroxylase (CH25H), which is predominantly located in the endoplasmic reticulum.[1][2] The expression of CH25H is strongly induced in immune cells, such as macrophages and dendritic cells, in response to inflammatory stimuli like interferons (IFNs) and Toll-like receptor (TLR) ligands.[4][6][7] This induction establishes a direct link between innate immune activation and cholesterol metabolism. Initially recognized for its role in regulating cholesterol homeostasis, 25-HC is now understood to be a pleiotropic signaling molecule with profound effects on antiviral defense and the modulation of inflammatory responses.[1][4]
The Dichotomous Role of 25-HC in Inflammation
The functional impact of 25-HC on inflammation is strikingly dichotomous, capable of both suppressing and amplifying inflammatory signaling depending on the cellular context, the nature of the inflammatory stimulus, and the specific signaling pathways engaged.
-
Anti-inflammatory Functions: The primary anti-inflammatory mechanism of 25-HC involves the suppression of Sterol Regulatory Element-Binding Protein (SREBP) processing.[5][8] By inhibiting SREBP activation, 25-HC reduces the transcription of pro-inflammatory cytokines like IL-1β and broadly represses the activity of multiple inflammasomes.[4][5] This function is a key part of a negative feedback loop downstream of type I IFN signaling, helping to prevent excessive inflammation.[5][8]
-
Pro-inflammatory Functions: Conversely, 25-HC can act as an amplifier of inflammatory signaling, particularly in macrophages stimulated with TLR ligands.[3][6] It has been shown to mediate the recruitment of the transcription factor AP-1 to the promoters of a subset of TLR-responsive genes, thereby increasing the production of pro-inflammatory mediators like IL-6 and IL-8.[1][3][4] In some contexts, 25-HC also promotes robust NLRP3 inflammasome activation.[4][9]
Key Signaling Pathways Modulated by 25-HC
SREBP Pathway: A Hub for Anti-inflammatory Action
The Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors for lipid biosynthesis.[10][11] In sterol-depleted cells, the SREBP-SCAP complex moves from the ER to the Golgi, where SREBP is cleaved and its active N-terminal domain translocates to the nucleus to activate gene transcription.[12] 25-HC potently inhibits this process by binding to Insulin-induced gene (INSIG) proteins, which promotes the retention of the SREBP-SCAP complex in the ER.[2][5] This antagonism of SREBP processing is central to 25-HC's anti-inflammatory effects, as SREBP activity has been linked to the transcription of Il1b and the activation of inflammasomes.[4][5][8]
Liver X Receptor (LXR) Pathway
25-HC is a natural agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a key role in cholesterol homeostasis.[13][14] Upon activation by 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoters of target genes.[14][15] This leads to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1.[13] LXR activation can also exert anti-inflammatory effects by suppressing the expression of inflammatory genes.[14] Interestingly, 25-HC can induce the expression of its own synthesizing enzyme, CH25H, in an LXR-dependent manner, creating a positive feedback loop.[13][16]
Amplification of Toll-Like Receptor (TLR) Signaling
In contrast to its suppressive roles, 25-HC can amplify inflammatory responses initiated by TLRs.[3] In macrophages, TLR activation (e.g., by LPS) induces CH25H expression and 25-HC production.[4][17] This endogenously produced or exogenously added 25-HC can then act as an amplifier of the inflammatory cascade.[3][6] One identified mechanism is the enhanced recruitment of AP-1 transcription factor components (FOS and JUN) to the promoters of TLR-responsive genes, leading to synergistic production of cytokines and chemokines like IL-6, IL-8, and TNF-α.[3][4]
Quantitative Effects of 25-HC on Inflammatory Mediators
The modulatory effects of 25-HC have been quantified across various experimental systems. The following tables summarize key findings, demonstrating the dose-dependent and context-specific nature of its activity.
Table 1: Anti-inflammatory and Immunosuppressive Effects of 25-HC
| Cell Type / Model | Stimulus | 25-HC Concentration | Observed Effect | Reference |
| Mouse BMDMs | LPS + ATP | Not specified (endogenous) | Ch25h-/- mice show increased IL-1β production compared to WT. | [5][8] |
| Mouse BMDMs | LPS + Nigéricin | Not specified (endogenous) | Ch25h-/- macrophages overproduce IL-1 family cytokines. | [5] |
| Naïve B cells | IL-2 | Nanomolar concentrations | Suppressed B cell proliferation and markedly decreased IgA production. | [17] |
| Human Macrophages | - | Not specified | Inhibits SREBP processing, reducing IL-1β transcription. | [4][5] |
Table 2: Pro-inflammatory and Immuno-amplifying Effects of 25-HC
| Cell Type / Model | Stimulus | 25-HC Concentration | Observed Effect | Reference |
| Monocytic THP-1 cells | - | Not specified | Stimulated secretion of the inflammatory chemokine IL-8. | [18][19] |
| Human Macrophages | - | Not specified | Promotes production of TNF-α, IL-6, IL-8, MCP1. | [4] |
| Mouse Model | Peripheral LPS | Not specified (endogenous) | Ch25h expression and 25-HC levels increased in the brain; correlated with IL-1β and IL-6 levels. | [20][21] |
| H9C2 Cardiomyocytes | OGD/R | Not specified | Aggravated injury and promoted activation of the NLRP3 inflammasome. | [9] |
Experimental Protocols
Studying the effects of 25-HC requires standardized in-vitro and in-vivo methodologies. Below are generalized protocols for key experiments.
General Workflow for In-Vitro Analysis
The following diagram outlines a typical workflow for assessing the impact of 25-HC on cultured cells, such as macrophages (RAW 264.7, THP-1) or epithelial cells.[22]
Protocol: Gene Expression Analysis by qPCR
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) at 5x10^5 cells/well in a 12-well plate. Allow cells to adhere overnight. Treat with 25-HC (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 16 hours).[13]
-
RNA Extraction: Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[13]
-
Quantitative PCR (qPCR): Perform real-time PCR using SYBR Green master mix and gene-specific primers for targets such as Il6, Tnf, Il1b, Ch25h, and a housekeeping gene (e.g., Actb, Gapdh) for normalization.[13][22]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol: Cytokine Secretion Analysis by ELISA
-
Cell Culture and Treatment: Follow the same procedure as for qPCR (Step 1).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., mouse IL-6, mouse TNF-α). Follow the manufacturer's instructions to quantify the concentration of secreted cytokines in the supernatant.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Normalize to cell number or total protein if necessary.
Conclusion and Drug Development Implications
25-hydroxycholesterol is a critical rheostat in the inflammatory response, capable of both dampening and amplifying immune signaling through distinct, well-defined pathways. Its anti-inflammatory actions via SREBP inhibition present a compelling therapeutic avenue for hyperinflammatory conditions or inflammasomopathies.[5] Conversely, its ability to amplify TLR responses suggests that inhibiting CH25H could be beneficial in diseases characterized by excessive inflammation, such as severe influenza, where pathology is driven by an overactive immune response.[3][6]
For drug development professionals, the 25-HC pathway offers multiple points of intervention:
-
CH25H Inhibitors: Could be developed to reduce inflammation in contexts where 25-HC is pathogenic.
-
Stable 25-HC Analogs: Could be designed to selectively activate the anti-inflammatory SREBP or LXR pathways without triggering pro-inflammatory responses.
-
Targeting Downstream Effectors: Modulating the activity of SREBPs, LXRs, or AP-1 in specific cell types could provide a more tailored therapeutic approach.
Further research is required to fully dissect the context-dependent switches that govern the pro- versus anti-inflammatory nature of 25-HC, which will be crucial for the successful therapeutic exploitation of this complex signaling network.
References
- 1. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 2. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-Hydroxycholesterol acts as an amplifier of inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Roles of 25-Hydroxycholesterol in Lipid Metabolism, Antivirus Process, Inflammatory Response, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-hydroxycholesterol suppresses interleukin-1-driven inflammation downstream of type I interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Inflammation. 25-Hydroxycholesterol suppresses interleukin-1-driven inflammation downstream of type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 25-hydroxycholesterol aggravates oxygen-glucose deprivation/reoxygenation-induced pyroptosis through promoting activation of NLRP3 inflammasome in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 12. The sterol regulatory element-binding protein pathway: control of lipid homeostasis through regulated intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. tandfonline.com [tandfonline.com]
- 19. 25-Hydroxycholesterol, 7beta-hydroxycholesterol and 7-ketocholesterol upregulate interleukin-8 expression independently of Toll-like receptor 1, 2, 4 or 6 signalling in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
The Pivotal Role of Hydroxylated Cholesterol Derivatives (OH-C-Chol) in DOPE-Based Lipoplex Formation for Enhanced Gene Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of non-viral gene delivery vectors is a cornerstone of modern therapeutic strategies. Among these, cationic liposomes, which form lipoplexes with negatively charged nucleic acids, have garnered significant attention due to their biocompatibility and ease of production. A critical component in many successful lipoplex formulations is the helper lipid, with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) being a prominent example. This technical guide delves into the function of hydroxylated cholesterol derivatives, generically referred to herein as OH-C-Chol, in the formation and function of lipoplexes, particularly in partnership with DOPE.
The inclusion of cholesterol and its derivatives in liposomal formulations is known to modulate membrane fluidity, stability, and permeability.[1][2] The introduction of hydroxyl groups onto the cholesterol backbone further refines these properties, significantly impacting the efficiency of gene transfection.
Core Function of this compound in Lipoplex Formation and Gene Transfection
The primary role of this compound in DOPE-containing lipoplexes is multifaceted, influencing the physicochemical properties of the lipoplex and its subsequent interaction with target cells. This ultimately leads to more efficient endosomal escape and delivery of the genetic payload.
Hydroxylated cholesterols, such as 25-hydroxycholesterol (25HC), alter the amphiphilic nature of the cholesterol molecule.[3][4] This modification has several downstream effects:
-
Membrane Destabilization and Fusogenicity: The additional hydroxyl group can disrupt the tight packing of the lipid bilayer, leading to a less rigid and more fluid membrane.[4] This characteristic is crucial for the function of DOPE, which has a cone-like molecular shape that favors the formation of non-bilayer, inverted hexagonal (HII) phases. These non-bilayer structures are highly fusogenic and are believed to facilitate the fusion of the lipoplex with the endosomal membrane, a critical step for the release of nucleic acids into the cytoplasm.[5]
-
Enhanced Endosomal Escape: Studies have shown that cholesterols modified with hydroxyl groups can alter endocytic recycling mechanisms.[6] By promoting the destabilization of the endosomal membrane, this compound, in concert with DOPE, enhances the escape of the lipoplex from the endosome before it is trafficked to the lysosome for degradation.
-
Modulation of Lipoplex Structure: The presence of this compound can lead to a thinning of the lipid bilayer and induce phase separation within the membrane.[4] This can influence the overall morphology and stability of the lipoplex, which in turn affects its interaction with cellular components.
While the widely used cationic cholesterol derivative, 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), is a cornerstone of many lipoplex formulations, the specific hydroxylation of the cholesterol ring structure introduces an additional layer of functional enhancement.
Quantitative Data on this compound/DOPE Lipoplexes
The following tables summarize key quantitative data for lipoplexes composed of cationic cholesterol derivatives and DOPE. It is important to note that specific values can vary depending on the exact formulation, preparation method, and measurement conditions.
Table 1: Physicochemical Properties of Cationic Cholesterol/DOPE Lipoplexes
| Parameter | Typical Value Range | Significance |
| Particle Size (Hydrodynamic Diameter) | 100 - 300 nm | Influences cellular uptake, biodistribution, and transfection efficiency. Smaller sizes are often preferred for systemic delivery.[7] |
| Polydispersity Index (PDI) | < 0.3 | Indicates the homogeneity of the lipoplex population. A lower PDI is desirable for reproducible results. |
| Zeta Potential | +20 to +60 mV | Represents the surface charge of the lipoplex. A positive charge is crucial for electrostatic interaction with negatively charged nucleic acids and cell membranes.[8][9] |
| Encapsulation Efficiency | > 90% | The percentage of nucleic acid successfully complexed with the liposomes. |
Table 2: Influence of Formulation Parameters on Transfection Efficiency
| Formulation Variable | Observation | Reference |
| Molar Ratio of Cationic Cholesterol to DOPE | Optimal ratios (e.g., 1:1, 1:2) significantly enhance transfection efficiency compared to formulations without DOPE. | [10] |
| Charge Ratio (+/-) of Cationic Lipid to Nucleic Acid | A slight excess of positive charge is generally optimal for efficient transfection. | [11] |
| Presence of Hydroxylated Cholesterol | Substitution with hydroxylated cholesterol can enhance mRNA delivery to cells. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and evaluation of this compound/DOPE lipoplexes.
Protocol 1: Lipoplex Formulation using the Thin-Film Hydration Method
This method is a common technique for preparing liposomes which are then complexed with nucleic acids to form lipoplexes.[7]
Materials:
-
This compound (or a cationic derivative like DC-Chol)
-
DOPE
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., sterile, nuclease-free water, PBS, or HEPES-buffered saline)
-
Nucleic acid (plasmid DNA, mRNA, or siRNA)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratio of this compound and DOPE in chloroform in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: Submerge the MLV suspension in a bath sonicator or use a probe sonicator to reduce the particle size and form small unilamellar vesicles (SUVs).
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated for an odd number of passes to ensure a homogenous size distribution.[7]
-
-
Lipoplex Formation:
-
Dilute the nucleic acid in a suitable buffer.
-
Add the liposome suspension to the diluted nucleic acid solution and mix gently.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
-
Protocol 2: Characterization of Lipoplexes
1. Particle Size and Zeta Potential Measurement:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
2. Encapsulation Efficiency:
-
Technique: Gel retardation assay.
-
Procedure:
-
Prepare lipoplexes with varying charge ratios.
-
Run the samples on an agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide).
-
Free, uncomplexed nucleic acid will migrate into the gel, while nucleic acid complexed within the lipoplexes will be retained in the loading well.
-
The charge ratio at which no free nucleic acid is observed indicates efficient encapsulation.
-
Protocol 3: In Vitro Transfection Assay
Materials:
-
Cultured mammalian cells
-
Cell culture medium (with and without serum)
-
Lipoplex suspension
-
Reporter gene plasmid (e.g., encoding GFP or luciferase)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.[13]
-
Transfection:
-
Remove the cell culture medium and wash the cells with serum-free medium.
-
Add the lipoplex suspension (diluted in serum-free medium) to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.[13]
-
-
Post-Transfection:
-
Remove the transfection medium and replace it with a complete culture medium containing serum.
-
Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
-
Analysis of Gene Expression:
-
For GFP: Visualize the expression of GFP using fluorescence microscopy.
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.
-
Visualizations
The following diagrams illustrate the key processes involved in this compound/DOPE lipoplex formation and function.
Caption: Workflow for the formation of this compound/DOPE lipoplexes.
Caption: Cellular pathway of this compound/DOPE lipoplex-mediated gene delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. brookhaveninstruments.com [brookhaveninstruments.com]
- 9. DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery: zeta potential measurements and electron spin resonance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyethylated cationic cholesterol derivatives in liposome vectors promote gene expression in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
The Molecular Gatekeeper: A Technical Guide to 25-Hydroxycholesterol's Suppression of Immunoglobulin A Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms by which 25-hydroxycholesterol (25-HC), an oxidized form of cholesterol, acts as a potent negative regulator of Immunoglobulin A (IgA) production. Understanding this pathway is critical for developing novel therapeutics targeting mucosal immunity, infectious diseases, and inflammatory disorders. This document provides a comprehensive overview of the core signaling pathways, detailed experimental protocols from key studies, and quantitative data presented for comparative analysis.
Core Mechanism: A Two-Pronged Approach to IgA Suppression
Current research points to two primary, context-dependent mechanisms through which 25-HC suppresses IgA production. The predominant and more recently detailed pathway involves the inhibition of plasma cell differentiation in germinal centers, while an earlier described mechanism focuses on the suppression of class switch recombination.
Inhibition of Plasma Cell Differentiation via SREBP2 Repression
The most significant and detailed mechanism of 25-HC-mediated IgA suppression occurs within the germinal centers (GCs) of Peyer's patches, the primary sites of intestinal immune responses. Here, 25-HC acts as a metabolic checkpoint, restraining the terminal differentiation of B cells into IgA-secreting plasma cells[1][2][3][4]. This effect is independent of class switch recombination (CSR)[1][2][3].
Follicular dendritic cells (FDCs) within the Peyer's patches are a primary source of 25-HC, particularly in response to dietary cholesterol[1][2]. This localized production of 25-HC creates a microenvironment that directly influences the fate of GC B cells. The core of this regulatory axis is the inhibition of the Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcriptional regulator of cholesterol biosynthesis[1][2][3][5].
The signaling cascade proceeds as follows:
-
B Cell Receptor (BCR) Activation: Upon antigen encounter, BCR signaling in GC B cells induces the activation of SREBP2.
-
SREBP2-Mediated Differentiation: Activated SREBP2 is essential for driving the differentiation of GC B cells into plasma cells[1][2][3]. Ectopic expression of SREBP2 in these cells has been shown to induce rapid plasma cell differentiation[1][2][3].
-
25-HC Intervention: 25-HC directly counteracts this process. It prevents the translocation of the SREBP2/SCAP complex from the endoplasmic reticulum (ER) to the Golgi apparatus. This sequestration in the ER prevents the proteolytic cleavage and subsequent activation of SREBP2[1][6].
-
Suppressed Differentiation: By inhibiting SREBP2 activation, 25-HC effectively halts the progression of GC B cells to mature, IgA-secreting plasma cells, thereby reducing the overall output of antigen-specific IgA[1][2][3][5].
This entire process is independent of the EBI2 (GPR183) receptor, which binds 7α,25-dihydroxycholesterol (a metabolite of 25-HC) to guide B cell migration[1][7].
Suppression of Class Switch Recombination and B Cell Proliferation
An alternative mechanism, primarily observed in response to Toll-like receptor (TLR) activation, suggests that 25-HC can also suppress IgA production at an earlier stage[8][9][10]. In this pathway, macrophages, upon stimulation by TLR ligands, upregulate the expression of cholesterol 25-hydroxylase (CH25H) and secrete 25-HC[8][9][10][11].
This secreted 25-HC then acts on naive B cells to:
-
Inhibit B Cell Proliferation: It suppresses the proliferation of B cells that is stimulated by cytokines such as IL-2[8][9][10][11].
-
Repress AID Expression: 25-HC represses the expression of Activation-Induced Deaminase (AID), a critical enzyme for both somatic hypermutation and class switch recombination[8][9][11].
-
Block Class Switch Recombination: By inhibiting AID, 25-HC directly blocks the ability of B cells to switch their antibody isotype to IgA[8][9][10].
This mechanism provides a means for the innate immune system to systemically downregulate the adaptive humoral response[8][9].
Quantitative Data Summary
The following tables summarize key quantitative findings from seminal studies on the effect of 25-HC on IgA production.
Table 1: Effect of CH25H Deficiency on Antigen-Specific IgA Response
| Experimental Model | Measurement | Control (Wild-Type) | CH25H-Deficient (Ch25h-/-) | Reference |
| Oral Immunization (Cholera Toxin) | Frequency of CTB-specific IgA+ ASCs | Lower | Higher | [1] |
| Salmonella Typhimurium Infection | Frequency of Salmonella-specific IgA+ ASCs | Lower | Higher | [1] |
| In vitro B cell culture with 25-HC | IgA+ Plasma Cell Differentiation | Normal | Reduced | [1] |
Table 2: In Vivo Serum IgA Levels in Genetically Modified Mice
| Mouse Strain | Genetic Modification | Serum IgA Levels | Reference |
| Ch25h-/- | Deletion of cholesterol 25-hydroxylase | Increased | [8][9] |
| Cyp7b1-/- | Inactivation of oxysterol 7α-hydroxylase (degrades 25-HC) | Decreased | [8][9] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments that form the basis of our understanding of 25-HC's role in IgA suppression.
Protocol 1: In Vivo Mouse Models of Intestinal Immunity
-
Objective: To assess the in vivo effect of 25-HC on IgA responses to intestinal antigens.
-
Animal Models:
-
Procedures:
-
Oral Immunization: Mice are orally gavaged with an antigen such as cholera toxin subunit B (CTB). After a set period (e.g., 10-14 days), Peyer's patches, mesenteric lymph nodes, and spleen are harvested.
-
Enteric Infection: Mice are orally infected with an attenuated strain of Salmonella Typhimurium. At various time points post-infection, intestinal tissues and lymphoid organs are collected.
-
High-Cholesterol Diet: Mice are fed a high-cholesterol diet for a specified duration before immunization or infection to assess the impact of increased 25-HC precursor levels[1].
-
-
Analysis:
-
ELISpot Assay: To quantify the frequency of antigen-specific IgA-secreting cells (ASCs) in isolated tissues.
-
Flow Cytometry: To analyze B cell populations, including germinal center B cells (e.g., GL7+ Fas+) and plasma cells (e.g., CD138+).
-
ELISA: To measure total and antigen-specific IgA levels in serum and intestinal lavages.
-
Protocol 2: In Vitro B Cell Culture and Differentiation Assays
-
Objective: To directly assess the effect of 25-HC on B cell differentiation and class switch recombination in a controlled environment.
-
Cell Isolation:
-
Naive B cells (B220+) are isolated from the spleens or Peyer's patches of mice using magnetic-activated cell sorting (MACS).
-
-
Culture Conditions:
-
Plasma Cell Differentiation: Isolated B cells are cultured with stimuli that promote plasma cell differentiation, such as LPS and IL-4, in the presence or absence of varying concentrations of 25-HC (typically in the nanomolar range)[1].
-
Class Switch Recombination: To induce CSR to IgA, B cells are cultured with stimuli like LPS, TGF-β1, IL-5, and anti-CD40 antibodies. The effect of 25-HC on the percentage of IgA+ cells is then measured[8][10].
-
-
Analysis:
-
Flow Cytometry: To determine the percentage of differentiated plasma cells (CD138+) and cells that have undergone class switch to IgA (surface IgA+).
-
RT-qPCR: To measure the expression of genes involved in plasma cell differentiation (e.g., Prdm1, Xbp1) and class switch recombination (e.g., Aicda).
-
Protocol 3: SREBP2 Activation Analysis
-
Objective: To investigate the impact of 25-HC on the activation of SREBP2 in B cells.
-
Procedure:
-
Cell Stimulation: B cells are stimulated with a BCR agonist (e.g., anti-IgM) in the presence or absence of 25-HC.
-
Cellular Fractionation: Nuclear and cytoplasmic extracts are prepared from the stimulated cells.
-
Western Blotting: The extracts are analyzed by Western blot to detect the precursor form of SREBP2 in the cytoplasm and the cleaved, active form in the nucleus.
-
-
Ectopic Expression:
-
To confirm the role of SREBP2, a constitutively active form of SREBP2 can be ectopically expressed in GC B cells using retroviral transduction, followed by analysis of plasma cell differentiation[1].
-
Conclusion and Future Directions
The suppression of IgA production by 25-hydroxycholesterol is a critical immunometabolic checkpoint, particularly within the intestinal mucosa. The primary mechanism involves the inhibition of SREBP2-driven plasma cell differentiation in germinal centers, providing a direct link between cholesterol metabolism and humoral immunity at mucosal surfaces. An alternative, TLR-dependent pathway involving the suppression of class switch recombination highlights the broader immunoregulatory capacity of this oxysterol.
For drug development professionals, the 25-HC-SREBP2 axis presents a novel target for modulating IgA responses. Inhibitors of CH25H could potentially be used to enhance mucosal IgA production in the context of vaccines or to combat certain enteric infections. Conversely, 25-HC mimetics or delivery systems could be explored for conditions characterized by excessive or pathogenic IgA, such as IgA nephropathy. Further research is warranted to fully delineate the therapeutic potential of targeting this intricate immunometabolic pathway.
References
- 1. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cholesterol metabolite 25-hydroxycholesterol restrains the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 25-hydroxycholesterol: Gatekeeper of intestinal IgA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. 25-Hydroxycholesterol secreted by macrophages in response to Toll-like receptor activation suppresses immunoglobulin A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Editorial: 25-Hydroxycholesterol: a new life in immunology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: A Novel Seven-Step Synthesis of 25-Hydroxycholesterol from Plant-Derived Bisnoralcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
25-Hydroxycholesterol is a critical oxysterol involved in numerous biological processes and serves as a key intermediate in the synthesis of 25-hydroxyvitamin D₃.[1] This application note details a novel and efficient seven-step synthesis of 25-hydroxycholesterol from the economical and commercially available plant-derived starting material, bisnoralcohol.[1] This method provides a cost-effective strategy for the potential large-scale production of plant-derived 25-hydroxycholesterol, achieving an overall yield of up to 43.4%.[1] The protocol outlines the optimized reaction conditions for each step, ensuring high conversion rates and yields.
Introduction
25-Hydroxycholesterol, an oxidized derivative of cholesterol, plays a significant role in cholesterol homeostasis, immune responses, and antiviral activities.[2][3] Its importance in both biological research and as a precursor for pharmacologically active compounds has driven the need for efficient and scalable synthesis methods. Historically, the synthesis of 25-hydroxycholesterol has been approached from various starting materials, including cholesterol and stigmasterol.[4][5] However, these routes can be lengthy or require expensive reagents. The use of plant-derived bisnoralcohol as a starting material offers a more sustainable and economical alternative.[1][6]
This document provides a comprehensive protocol for the synthesis of 25-hydroxycholesterol from bisnoralcohol, based on a recently developed seven-step synthetic route.[1] This method has been optimized for key reaction parameters, including solvents, temperatures, bases, and catalysts, to maximize yield and purity.[1]
Experimental Workflow
The synthesis of 25-hydroxycholesterol from bisnoralcohol is a multi-step process that involves the sequential modification of the starting material to build the desired cholesterol side chain and introduce the hydroxyl group at the C-25 position. The overall workflow is depicted in the diagram below.
Figure 1: A generalized seven-step workflow for the synthesis of 25-hydroxycholesterol from bisnoralcohol.
Experimental Protocols
The following protocol is a representative seven-step synthesis. The specific reagents, quantities, and reaction conditions for each step have been optimized to achieve high yields.[1]
Step 1: Protection of the Hydroxyl Group
-
Dissolve bisnoralcohol in an appropriate solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).
-
Stir the reaction mixture at room temperature for the specified duration until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.
-
Purify the product by column chromatography to obtain the protected bisnoralcohol.
Step 2: Oxidation of the Side Chain
-
Dissolve the protected bisnoralcohol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., pyridinium chlorochromate) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting aldehyde by column chromatography.
Step 3: Side Chain Elongation (Wittig Reaction)
-
Prepare the Wittig reagent by reacting a suitable phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Add the aldehyde from Step 2 to the ylide solution at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a proton source and extract the product.
-
Purify the elongated side-chain intermediate by column chromatography.
Step 4: Grignard Reaction for C-25 Hydroxylation
-
Prepare a Grignard reagent (e.g., methylmagnesium bromide) in an anhydrous ether solvent.
-
Add the ester intermediate from the previous step to the Grignard reagent at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography to yield the tertiary alcohol.
Step 5: Dehydration to Form the Double Bond
-
Dissolve the tertiary alcohol in a suitable solvent (e.g., pyridine).
-
Add a dehydrating agent (e.g., phosphorus oxychloride) at 0 °C.
-
Stir the reaction mixture at room temperature.
-
Pour the reaction mixture into ice water and extract the product.
-
Purify the resulting olefin by column chromatography.
Step 6: Deprotection of the Hydroxyl Group
-
Dissolve the protected intermediate in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deprotecting agent (e.g., tetrabutylammonium fluoride).
-
Stir the reaction at room temperature until the deprotection is complete as monitored by TLC.
-
Perform an aqueous workup and purify the product by column chromatography.
Step 7: Final Purification
-
Recrystallize the crude 25-hydroxycholesterol from a suitable solvent system (e.g., methanol/water) to obtain the final product of high purity.
-
Dry the product under vacuum.
Data Presentation
The efficiency of this synthetic route is highlighted by the high yields achieved in each step, culminating in a significant overall yield.[1]
| Step No. | Reaction | Average Yield (%) |
| 1 | Protection of Hydroxyl Group | ~95 |
| 2 | Oxidation of Side Chain | ~92 |
| 3 | Side Chain Elongation | ~88 |
| 4 | Grignard Reaction | ~85 |
| 5 | Dehydration | ~90 |
| 6 | Deprotection | ~93 |
| 7 | Final Purification | ~98 (recovery) |
| Overall | Bisnoralcohol to 25-Hydroxycholesterol | ~43.4 |
Signaling Pathway Involvement
25-Hydroxycholesterol is a key regulator of cholesterol metabolism. It functions by inhibiting the SREBP-2 pathway, which in turn downregulates the expression of genes involved in cholesterol biosynthesis, such as HMG-CoA reductase.[2]
Figure 2: The regulatory role of 25-hydroxycholesterol in cholesterol biosynthesis.
Conclusion
The presented seven-step synthesis protocol offers an efficient and economically viable method for producing 25-hydroxycholesterol from plant-derived bisnoralcohol. The optimized reaction conditions and high overall yield make this a promising strategy for large-scale industrial production, catering to the needs of the pharmaceutical and research sectors.
References
- 1. Synthesis of 25-hydroxycholesterol from bisnoralcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 4. US4183852A - Process for preparing 25-hydroxycholesterol - Google Patents [patents.google.com]
- 5. US3822254A - Synthesis of 25-hydroxycholesterol - Google Patents [patents.google.com]
- 6. Synthesis of plant-derived cholesterol from bisnoralcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing In Vivo Gene Delivery: Application Notes and Protocols for OH-C-Chol Formulations in Mice
For Researchers, Scientists, and Drug Development Professionals
The incorporation of hydroxylated cholesterol (OH-C-Chol) and its analogs into lipid nanoparticles (LNPs) represents a significant advancement in non-viral gene delivery. These modifications have been demonstrated to enhance the efficiency of mRNA delivery to specific cell types in vivo, offering promising avenues for therapeutic development. This document provides detailed application notes and protocols for the use of this compound-formulated LNPs for gene delivery in mouse models, based on recent scientific findings.
Introduction to this compound in Gene Delivery
Cholesterol is a critical component of LNP formulations, contributing to their stability and facilitating endosomal escape. Recent studies have revealed that modifying the cholesterol structure, specifically through hydroxylation, can significantly improve gene delivery efficiency. Hydroxylated cholesterol analogs, such as 7α-hydroxycholesterol, 20α-hydroxycholesterol, and 25-hydroxycholesterol, have been shown to modulate endosomal trafficking pathways, leading to increased late endosome production and reduced recycling of endosomes.[1][2] This alteration in intracellular trafficking is believed to allow for more effective release of the nucleic acid cargo into the cytoplasm, thereby enhancing gene expression.
In vivo studies in mice have demonstrated that LNPs formulated with oxidized cholesterols can deliver mRNA to the liver microenvironment, including challenging cell types like hepatic endothelial cells and Kupffer cells, at clinically relevant doses as low as 0.05 mg/kg.[2][3] Notably, certain oxidized cholesterol-containing LNPs have shown a preferential targeting of these non-hepatocyte liver cells over hepatocytes, a significant advantage for specific therapeutic applications.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies using LNPs formulated with modified cholesterols for gene delivery in mice.
Table 1: In Vivo Gene Editing Efficiency of Cre mRNA delivered by LNPs with Modified Cholesterol [3][4]
| Target Cell Type | LNP Formulation | Dose (mg/kg) | % tdTomato+ Cells (Gene Editing) |
| Hepatic Endothelial Cells | LNP1 (with 20α-OH-Cholesterol) | 0.05 | ~25% |
| LNP1 (with unmodified Cholesterol) | 0.05 | <5% | |
| Control LNP | 0.05 | <1% | |
| Kupffer Cells | LNP1 (with 20α-OH-Cholesterol) | 0.05 | ~15% |
| LNP1 (with unmodified Cholesterol) | 0.05 | <2% | |
| Control LNP | 0.05 | <1% | |
| Hepatocytes | LNP1 (with 20α-OH-Cholesterol) | 0.05 | ~5% |
| LNP1 (with unmodified Cholesterol) | 0.05 | <1% | |
| Control LNP | 0.05 | <1% |
Table 2: Physicochemical Properties of LNPs Formulated with Unmodified vs. Hydroxylated Cholesterol [1][4]
| LNP Formulation | Cholesterol Component | Molar Ratio (Ionizable lipid:DOPE:Cholesterol derivative:PEG-lipid) | Diameter (nm) | Polydispersity Index (PDI) |
| S2 (Control) | Cholesterol | 35:16:46.5:2.5 | ~80-100 | ~0.1-0.2 |
| A1-25 | 25% 7α-hydroxycholesterol | 35:16:46.5:2.5 | ~80-100 | ~0.1-0.2 |
| A1-50 | 50% 7α-hydroxycholesterol | 35:16:46.5:2.5 | ~80-100 | ~0.1-0.2 |
| LNP1 | 20α-OH-Cholesterol | Not specified | ~70-90 | ~0.1 |
| LNP2 | 20α-OH-Cholesterol | Not specified | ~70-90 | ~0.1 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for this compound LNPs and a typical experimental workflow for in vivo gene delivery in mice.
Caption: Proposed mechanism of this compound LNP-mediated gene delivery.
Caption: Workflow for this compound LNP gene delivery in mice.
Experimental Protocols
Formulation of this compound Lipid Nanoparticles
This protocol is a generalized procedure based on methods described in the literature.[1][3][5] Researchers should optimize the lipid ratios and formulation parameters for their specific application.
Materials:
-
Ionizable lipid (e.g., D-Lin-MC3-DMA)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Hydroxylated cholesterol (e.g., 7α-hydroxycholesterol, 20α-hydroxycholesterol)
-
PEG-lipid (e.g., DMG-PEG2000)
-
mRNA or other nucleic acid cargo
-
Ethanol, anhydrous
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DOPE, hydroxylated cholesterol, and PEG-lipid in anhydrous ethanol to prepare individual stock solutions.
-
Prepare Lipid Mixture (Ethanol Phase): Combine the lipid stock solutions in the desired molar ratio (e.g., 35% ionizable lipid, 16% DOPE, 46.5% this compound, 2.5% PEG-lipid) in an ethanol solution.[6] The final total lipid concentration will depend on the microfluidic system used.
-
Prepare Nucleic Acid Solution (Aqueous Phase): Dilute the mRNA or other nucleic acid cargo in 10 mM citrate buffer (pH 4.0).
-
LNP Assembly:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (ethanol phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dilute the LNP solution with PBS.
-
Purify the LNPs and exchange the buffer to sterile PBS (pH 7.4) using dialysis or tangential flow filtration.
-
-
Characterization:
-
Determine the LNP size (diameter) and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Determine the final concentration of the encapsulated nucleic acid.
-
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C for long-term storage.
In Vivo Gene Delivery in Mice
Materials:
-
This compound LNP formulation encapsulating the desired nucleic acid
-
Mouse model (e.g., C57BL/6, reporter mice like Ai14)
-
Sterile syringes and needles (e.g., 30-gauge)
-
Animal handling and restraint equipment
Procedure:
-
Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dose Preparation: Dilute the stock this compound LNP formulation in sterile PBS to the desired final concentration for injection. A typical dose for efficient gene editing in the liver microenvironment is 0.05 mg of mRNA per kg of body weight.[2][3]
-
Administration:
-
Warm the LNP solution to room temperature before injection.
-
Gently restrain the mouse.
-
Administer the LNP solution via intravenous (IV) injection into the tail vein. The injection volume should be adjusted based on the mouse's weight (e.g., 100-200 µL).
-
-
Monitoring: Monitor the mice for any adverse reactions following the injection.
-
Analysis:
-
At the desired time point post-injection (e.g., 3 days for peak gene editing), euthanize the mice.[3]
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the target organs (e.g., liver, spleen).
-
For cellular-level analysis, prepare single-cell suspensions from the harvested tissues using appropriate enzymatic digestion and mechanical dissociation methods.
-
Isolate specific cell populations using fluorescence-activated cell sorting (FACS), especially if using reporter mice.[3]
-
Analyze gene expression through methods such as qPCR, western blotting, or by quantifying the reporter protein expression (e.g., tdTomato) using flow cytometry.
-
Conclusion
The use of hydroxylated cholesterols in LNP formulations presents a powerful strategy to enhance in vivo gene delivery, particularly to non-hepatocyte cell populations within the liver. The provided protocols and data serve as a comprehensive guide for researchers aiming to leverage this technology for their specific research and therapeutic development goals. Further optimization of the this compound structure and LNP composition holds the potential to unlock even more precise and efficient targeted gene delivery in the future.
References
- 1. Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles Containing Oxidized Cholesterol Deliver mRNA to the Liver Microenvironment at Clinically Relevant Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles containing oxidized cholesterol deliver mRNA to the liver microenvironment at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thno.org [thno.org]
Application Note: Quantification of 25-Hydroxycholesterol in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of 25-hydroxycholesterol (25-HC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 25-HC is a key oxysterol involved in cholesterol homeostasis, immune responses, and antiviral activities.[1][2] Accurate measurement of its plasma concentration is crucial for understanding its role in various physiological and pathological states. The described protocol employs a saponification step to release esterified 25-HC, followed by liquid-liquid extraction (LLE) and analysis on a C18 reversed-phase column. The method is validated for linearity, precision, and accuracy, providing a reliable tool for clinical and research applications.
Introduction
25-hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol, produced by the enzyme cholesterol 25-hydroxylase (CH25H).[1][3] It is a pivotal signaling molecule with diverse biological functions. 25-HC is a potent regulator of cholesterol metabolism, primarily by suppressing the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) and activating Liver X Receptors (LXRs).[3][4][5] These actions collectively reduce cholesterol synthesis and promote its efflux. Furthermore, 25-HC has been identified as a significant modulator of the immune system and possesses broad-spectrum antiviral properties.[5][6] Given its low physiological concentrations and its existence in both free and esterified forms, a highly sensitive and specific analytical method like LC-MS/MS is required for accurate quantification in complex biological matrices such as plasma.[2] This protocol provides a detailed procedure for the reliable measurement of total 25-HC levels.
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is outlined below.
Caption: Workflow for 25-HC quantification in plasma.
Materials and Methods
Reagents and Chemicals
-
25-hydroxycholesterol (≥98% purity)
-
25-hydroxycholesterol-d6 (internal standard, IS)
-
Potassium hydroxide (KOH)
-
Ethanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Standard and Sample Preparation Protocol
-
Standard Curve Preparation: Prepare a stock solution of 25-HC in ethanol. Serially dilute the stock solution to create calibration standards with concentrations ranging from 0.5 to 15.0 µg/mL.[7]
-
Internal Standard Spiking: To 100 µL of plasma sample, quality controls, or calibration standards, add 10 µL of 25-hydroxycholesterol-d6 internal standard working solution.
-
Saponification: Add 300 µL of 10 N KOH dissolved in 75% ethanol to each tube.[8] Vortex briefly and incubate at 80°C for 1 hour to hydrolyze the cholesteryl esters.[8] This step is crucial as the majority of circulating sterols are in esterified form.[2]
-
Liquid-Liquid Extraction (LLE):
-
Solvent Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Methanol:Water with 0.1% formic acid and 5 mM ammonium formate).[7] Vortex to ensure complete dissolution.
LC-MS/MS System and Conditions The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid[12] |
| Mobile Phase B | Methanol/Acetonitrile with 5 mM ammonium formate and 0.1% formic acid[12] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 - 20 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 25-HC: Precursor [M+H–2H₂O]⁺ m/z 367.3 → Product ions for confirmation. 25-HC-d6: Corresponding shifted m/z |
| Cone Voltage & Collision Energy | Optimized for each analyte via infusion of standards. |
Results and Discussion
Method Validation The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, and matrix effects.
Quantitative Data Summary
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 0.5 - 15.0 µg/mL (or 0.5 - 500 ng/mL depending on specific assay)[7][11] |
| Correlation Coefficient (R²) | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[11] |
| Intra-day Precision (%CV) | < 10%[9] |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Recovery) | 80 - 120%[7][13] |
| Apparent Recovery | 88 - 115%[11] |
| Matrix Effect | 86 - 118%[11] |
Note: Performance metrics are compiled from various validated methods for oxysterols and may vary based on the specific instrumentation and laboratory conditions.
The use of a stable isotope-labeled internal standard (25-HC-d6) is critical to correct for any variability during sample preparation and ionization, thereby ensuring high accuracy and precision. Chromatographic separation is essential to resolve 25-HC from its structural isomers, such as 24-hydroxycholesterol and 27-hydroxycholesterol, which can be isobaric and interfere with quantification if not adequately separated.[12][14]
25-Hydroxycholesterol Signaling Pathway
25-HC plays a central role in regulating cellular lipid metabolism by influencing two key transcription factor families: SREBPs and LXRs.
Caption: 25-HC inhibits SREBP-2 and activates LXR pathways.
As shown in the diagram, 25-HC inhibits cholesterol synthesis by preventing the transport of the SCAP-SREBP-2 complex from the endoplasmic reticulum (ER) to the Golgi, thereby blocking SREBP-2 processing and activation.[4][15] Concurrently, 25-HC acts as a ligand for the Liver X Receptor (LXR), promoting the transcription of genes involved in cholesterol transport and efflux, such as ABCA1 and ABCG1.[16][17][18]
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 25-hydroxycholesterol in human plasma. The protocol, which includes saponification to measure total 25-HC followed by a straightforward liquid-liquid extraction, is suitable for high-throughput analysis in both research and clinical settings. This enables accurate investigation of the role of 25-HC in cholesterol metabolism, inflammatory diseases, and viral infections, and supports the development of novel therapeutic strategies targeting these pathways.
References
- 1. 25-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 2. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]
- 9. A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Formulation of OH-C-Chol-Based Liposomes for DNA Transfection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cationic liposomes are synthetically engineered vesicles that have emerged as one of the most prevalent non-viral vectors for gene delivery.[1][2] Their positively charged surface facilitates the encapsulation of negatively charged plasmid DNA through electrostatic interactions, forming complexes known as lipoplexes. This structure protects the DNA from degradation and aids its entry into cells. Cholesterol and its derivatives are crucial components in liposomal formulations, enhancing stability, biocompatibility, and resistance to the inhibitory effects of serum during transfection.[1][3]
Specifically, cationic cholesterol derivatives, such as hydroxyl-functionalized cholesterol (OH-C-Chol), are explored for their potential to improve transfection efficiency while maintaining low cytotoxicity.[4][5] The inclusion of a hydroxyl group can influence the lipid's interaction with the cell membrane and its DNA binding affinity. These formulations typically include a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which promotes the endosomal escape of the lipoplex, a critical step for successful gene delivery.[4][6][7]
These application notes provide a comprehensive guide to the formulation, characterization, and application of this compound-based liposomes for in vitro DNA transfection. Detailed protocols for key experimental procedures are provided to ensure reproducibility and success.
Data Summary
The physicochemical properties and biological activity of lipoplexes are highly dependent on their composition, such as the molar ratio of the cationic lipid to the helper lipid and the charge ratio of the liposome to the DNA (N/P ratio). Below are tables summarizing typical quantitative data for cholesterol-based cationic liposome formulations.
Table 1: Physicochemical Characterization of this compound/DOPE Liposomes and Lipoplexes
| Formulation (Molar Ratio) | N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound/DOPE (1:1) | N/A (Liposome Only) | 155 ± 10 | 0.21 ± 0.04 | +45 ± 5 |
| This compound/DOPE (1:1) | 2:1 | 180 ± 15 | 0.28 ± 0.05 | +25 ± 4 |
| This compound/DOPE (1:1) | 4:1 | 210 ± 20 | 0.31 ± 0.06 | +38 ± 5 |
| This compound/DOPE (1:1) | 8:1 | 245 ± 25 | 0.35 ± 0.07 | +42 ± 6 |
| This compound/DOPE (1:0.5) | 4:1 | 195 ± 18 | 0.29 ± 0.05 | +48 ± 5 |
Data are representative values compiled from literature on similar cholesterol-based cationic liposomes and may vary based on specific experimental conditions.[1][8][9]
Table 2: Biological Activity of this compound/DOPE Lipoplexes in vitro
| Cell Line | Formulation (Molar Ratio) | N/P Ratio | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | This compound/DOPE (1:1) | 4:1 | 65 ± 8 | 88 ± 5 |
| HeLa | This compound/DOPE (1:1) | 4:1 | 50 ± 6 | 85 ± 7 |
| A549 | This compound/DOPE (1:1) | 6:1 | 45 ± 5 | 82 ± 6 |
| HEK293 | This compound/DOPE (1:1) | 8:1 | 55 ± 7 | 75 ± 8 |
| HEK293 | Commercial Reagent (e.g., Lipofectamine 2000) | Mfr. Rec. | 70 ± 5 | 60 ± 10 |
Transfection efficiency and cell viability are dependent on the cell type, plasmid used, and incubation conditions.[1][5][10][11]
Experimental Protocols & Visualizations
Overall Experimental Workflow
The process begins with the preparation of liposomes, followed by their characterization. These liposomes are then complexed with DNA to form lipoplexes, which are used for cell transfection. Finally, the success of the transfection and its effect on cell health are evaluated.
Caption: Workflow for liposome formulation and transfection.
Protocol 1: Preparation of this compound/DOPE Liposomes
This protocol details the thin-film hydration method, a common technique for preparing multilamellar vesicles (MLVs), which are then downsized.[12][13][14][15]
Materials:
-
This compound (Cationic Lipid)
-
DOPE (Helper Lipid)
-
Chloroform and/or Methanol
-
Sterile, nuclease-free water or desired buffer (e.g., HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or probe sonicator
Procedure:
-
Lipid Dissolution: Dissolve this compound and DOPE in chloroform (or a chloroform:methanol mixture) in a round-bottom flask to a final concentration of 1-10 mg/mL.[12] For a 1:1 molar ratio, combine equimolar amounts of each lipid.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 35-45°C.[13] A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: Dry the lipid film further under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14][16] This step is critical for liposome stability and safety.
-
Hydration: Add the desired aqueous buffer (e.g., sterile water or HEPES-buffered saline) to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids.[13]
-
Vesicle Formation: Agitate the flask by vortexing or manual shaking to hydrate the lipid film. This process detaches the lipid sheets from the flask wall, forming large, multilamellar vesicles (MLVs).[15] Allow the mixture to hydrate for approximately 1 hour.
-
Size Reduction (Sonication): To create smaller, more uniform vesicles (SUVs or LUVs), sonicate the MLV suspension.
-
Bath Sonication: Place the vial containing the lipid suspension in a bath sonicator and sonicate for 5-10 minutes, or until the suspension becomes clear.[12]
-
Probe Sonication: For more energy input, use a probe sonicator. Sonicate in pulses (e.g., 2 seconds on, 2 seconds off) for a total of 5-8 minutes to avoid overheating the sample.[17]
-
Protocol 2: Characterization of Liposomes
Dynamic Light Scattering (DLS) and Zeta Potential measurements are used to determine the size distribution, polydispersity, and surface charge of the prepared liposomes, which are critical parameters for transfection efficiency.[18][19][20]
Materials:
-
Prepared liposome suspension
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes for DLS and zeta potential measurements
-
Deionized water or appropriate buffer for dilution
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in deionized water or the buffer used for hydration to an appropriate concentration for the instrument (typically a 1:100 dilution).[21]
-
DLS Measurement (Size):
-
Transfer the diluted sample to a DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature at 25°C, dispersant viscosity).
-
Perform the measurement to obtain the average particle size (Z-average), size distribution, and Polydispersity Index (PDI).[19] A PDI value below 0.3 is generally considered acceptable for liposomal formulations.[22]
-
-
Zeta Potential Measurement (Surface Charge):
Protocol 3: Formation of this compound Lipoplexes
This protocol describes how to complex the cationic liposomes with plasmid DNA to form lipoplexes ready for transfection. The N/P ratio (the ratio of moles of nitrogen atoms in the cationic lipid to moles of phosphate groups in the DNA) is a critical parameter to optimize.[5][6]
Materials:
-
Prepared this compound/DOPE liposome suspension
-
Plasmid DNA (pDNA) of known concentration (e.g., expressing a reporter gene like GFP or luciferase)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Sterile microcentrifuge tubes
Procedure:
-
Dilution: In separate sterile tubes, dilute the required amounts of liposome suspension and pDNA in serum-free medium. For a 24-well plate, a typical final volume for complexation is 100 µL.[6]
-
Calculate N/P Ratio: Determine the amounts needed for the desired N/P ratio. This requires knowing the molar concentration of the cationic lipid and the base pair length of the plasmid.
-
Complexation: Add the diluted pDNA solution to the diluted liposome solution (or vice versa, but be consistent). Mix gently by pipetting. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow the lipoplexes to form.[6][24] The solution is now ready for transfection.
Protocol 4: Characterization of Lipoplex Formation by Gel Retardation Assay
This assay confirms the binding of DNA to the cationic liposomes. As more liposomes are added, the negatively charged DNA is neutralized, and its migration through an agarose gel is retarded or completely inhibited.[2][8][25]
Materials:
-
Lipoplexes prepared at various N/P ratios
-
Naked pDNA (control)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
6x DNA loading dye
-
Gel electrophoresis system (gel box, power supply)
-
DNA stain (e.g., Ethidium Bromide, SYBR Safe)
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare Agarose Gel: Prepare a 0.8-1.0% agarose gel in TAE or TBE buffer.[25]
-
Prepare Samples: To each lipoplex sample (prepared at different N/P ratios), add DNA loading dye. Also prepare a control sample of naked DNA with loading dye.
-
Load Gel: Carefully load the samples into the wells of the agarose gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.[25]
-
Stain and Visualize: Stain the gel with a DNA stain and visualize it under UV light.
-
Interpretation: The lane with naked DNA will show a distinct band. As the N/P ratio increases, the DNA band should become fainter and remain in or near the well, indicating successful complexation.[26][27] The N/P ratio at which the DNA band completely disappears is the point of full complexation.
Caption: Logic of the gel retardation assay for lipoplexes.
Protocol 5: In Vitro DNA Transfection
This protocol describes the application of the prepared lipoplexes to a monolayer of cultured mammalian cells.[6][12]
Materials:
-
Mammalian cells (e.g., HEK293, HeLa) cultured in appropriate medium
-
24-well or 96-well cell culture plates
-
Prepared lipoplex solution
-
Complete cell culture medium (containing serum)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a culture plate so they reach 70-80% confluency on the day of transfection.[6][28]
-
Cell Preparation: Just before adding lipoplexes, gently wash the cells once with PBS or serum-free medium. Remove the wash and add fresh, serum-free medium to each well.
-
Add Lipoplexes: Add the lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.[2]
-
Medium Change: After the incubation period, remove the medium containing the lipoplexes and replace it with fresh, complete culture medium (containing serum).
-
Further Incubation: Return the plate to the incubator and culture for an additional 24-72 hours to allow for gene expression.
Protocol 6: Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the cytotoxicity of the lipoplex formulations.[1][10][29][30]
Materials:
-
Cells treated with lipoplexes (from Protocol 5)
-
Untreated cells (negative control) and cells treated with a known toxin (positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plate reader (spectrophotometer)
Procedure:
-
Incubation with MTT: After the desired transfection incubation period (e.g., 24 or 48 hours), add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Formation of Formazan: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.[30]
-
Calculate Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine the percent cell viability.
Mechanism of Cationic Liposome-Mediated DNA Transfection
The process involves several key steps, from the initial electrostatic interaction between the lipoplex and the cell to the final expression of the delivered gene in the nucleus.
Caption: Key steps in cationic liposome gene delivery.[24]
References
- 1. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transfection efficiency boost of cholesterol-containing lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cholesterol derived cationic lipids as potential non-viral gene delivery vectors and their serum compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery [mdpi.com]
- 7. Effect of cationic cholesterol derivatives on gene transfer and protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High transfection efficiency of cationic lipids with asymmetric acyl-cholesteryl hydrophobic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. stratech.co.uk [stratech.co.uk]
- 16. scispace.com [scispace.com]
- 17. General preparation of liposomes using probe-tip sonication [protocols.io]
- 18. protocols.io [protocols.io]
- 19. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 20. azonano.com [azonano.com]
- 21. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. brookhaveninstruments.com [brookhaveninstruments.com]
- 24. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. med.upenn.edu [med.upenn.edu]
- 29. japsonline.com [japsonline.com]
- 30. Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]
Application of Cationic Cholesterol Derivatives in Non-Viral Gene Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of genetic material into cells is a cornerstone of gene therapy and various research applications. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Among these, cationic lipids have emerged as a promising class of synthetic vectors due to their ability to self-assemble with negatively charged nucleic acids, forming nanoparticles that can traverse the cell membrane.
Cationic cholesterol derivatives, a specific subclass of cationic lipids, have garnered significant attention owing to their biocompatibility, low toxicity, and structural resemblance to a natural component of cell membranes.[1][2] This document provides detailed application notes and protocols for the use of cationic cholesterol derivatives in non-viral gene delivery, with a focus on 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), a widely studied and commercially available example.
Key Cationic Cholesterol Derivatives and Their Properties
Cationic cholesterol derivatives typically consist of a hydrophobic cholesterol anchor, a cationic headgroup, and a linker connecting the two. Variations in the headgroup and linker have been explored to optimize transfection efficiency and minimize cytotoxicity.[3]
Table 1: Physicochemical and Biological Properties of Selected Cationic Cholesterol Derivatives
| Cationic Lipid | Headgroup | Linker | Helper Lipid | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (% of cells) | Cell Viability (%) | Reference |
| DC-Chol | Dimethylaminoethyl | Carbamate | DOPE | ~150 - 250 | Positive | ~25-35% (293T cells) | >80% | [1][4] |
| Chol-T | Dimethylaminopropane | Carbamoyl | DOPE | ~100 | Positive | Lower than Chol-Q | ~15-37% (HeLa, HepG2) | [5] |
| Chol-Q | Trimethylaminopropane | Carbamoyl | DOPE | ~100 | Positive | Higher than Chol-T | ~75-76% (HeLa, HepG2) | [5] |
| Lipid 1a | Lysine | Ether/Amide | DOPE | 143.0 ± 1.7 | 23.7 ± 3.9 | ~30% (293T cells) | High | [1] |
| Lipid 1b | Histidine | Ether/Amide | DOPE | 144.5 ± 2.0 | 47.7 ± 4.1 | ~25% (293T cells) | High | [1] |
| Chol-es-Lys | L-lysine | Carbonate ester | - | - | - | High (similar to bPEI-25k) | Low cytotoxicity | [6] |
| Chol-et-Lys | L-lysine | Ether | - | - | - | High (similar to bPEI-25k) | Low cytotoxicity | [6] |
Note: Transfection efficiency and cytotoxicity are highly dependent on the cell type, nucleic acid used, and experimental conditions.
Experimental Protocols
Protocol 1: Formulation of DC-Chol/DOPE Liposomes via Thin-Film Hydration
This protocol describes the preparation of cationic liposomes composed of DC-Chol and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is included to enhance the fusogenicity of the liposomes, facilitating endosomal escape.
Materials:
-
DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or Argon gas
-
Vacuum pump
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DC-Chol and DOPE in chloroform at the desired molar ratio (e.g., 1:1 or 1:2) in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (typically 37-40°C). c. Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Add the desired volume of sterile, nuclease-free water or buffer to the flask containing the lipid film. The volume will determine the final lipid concentration. b. Gently rotate the flask in the water bath (at the same temperature as above) to hydrate the lipid film. This process forms multilamellar vesicles (MLVs).
-
Extrusion (Sizing): a. To obtain unilamellar vesicles with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). b. Perform multiple passes (e.g., 10-20 times) through the membrane to ensure a homogenous size distribution.
-
Characterization and Storage: a. Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Store the prepared liposomes at 4°C. They are typically stable for several weeks to months.
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol outlines the general procedure for transfecting adherent mammalian cells with plasmid DNA using pre-formed cationic liposomes.
Materials:
-
Adherent cells (e.g., HEK293T, HeLa, COS-7)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Plasmid DNA encoding the gene of interest
-
Cationic liposome solution (from Protocol 1)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Formation of Lipoplexes (Lipid-DNA Complexes): a. In a sterile microcentrifuge tube, dilute the plasmid DNA in serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the cationic liposome solution in serum-free medium. c. Add the diluted DNA solution to the diluted liposome solution (not the other way around) and mix gently by pipetting up and down. d. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of lipoplexes. The optimal lipid-to-DNA ratio (N/P ratio) should be determined empirically for each cell type and cationic lipid.
-
Transfection: a. Remove the culture medium from the cells and wash once with serum-free medium. b. Add fresh serum-free medium to each well. c. Add the lipoplex solution dropwise to the cells. d. Gently rock the plate to ensure even distribution. e. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate the cells for 24-72 hours to allow for gene expression.
-
Analysis: a. Analyze gene expression using an appropriate method, such as fluorescence microscopy for fluorescent reporter genes (e.g., GFP), or a luciferase assay for luciferase reporter genes.
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with cationic lipoplexes
-
Untreated control cells
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment: a. Seed cells in a 96-well plate and transfect them as described in Protocol 2. Include wells with untreated cells as a control.
-
MTT Incubation: a. After the desired incubation period (e.g., 24 or 48 hours post-transfection), remove the culture medium. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculation of Cell Viability: a. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Mechanism of Action: Cellular Uptake and Endosomal Escape
The successful delivery of genetic material to the cytoplasm relies on the efficient cellular uptake of the lipoplexes and their subsequent escape from the endosomal pathway to avoid degradation in lysosomes.
Cellular Uptake: Cationic lipoplexes, with their positive surface charge, interact with the negatively charged proteoglycans on the cell surface, leading to their internalization. The primary mechanism of uptake for many cationic cholesterol-based lipoplexes is endocytosis. This can occur through several pathways, including clathrin-mediated endocytosis and macropinocytosis. The specific pathway utilized can depend on the lipoplex composition, size, and the cell type.
Endosomal Escape: Once inside the cell, the lipoplex is enclosed within an endosome. The pH within the endosome gradually decreases, which can trigger the destabilization of the endosomal membrane. Cationic lipids can interact with the anionic lipids of the endosomal membrane, leading to the formation of non-bilayer structures that promote membrane fusion and the release of the nucleic acid into the cytoplasm. The inclusion of fusogenic helper lipids like DOPE is crucial for this step.
Conclusion
Cationic cholesterol derivatives represent a versatile and effective platform for non-viral gene delivery. By understanding their structure-activity relationships and optimizing formulation and transfection protocols, researchers can achieve efficient gene expression with minimal cytotoxicity. The protocols and data presented in this document provide a foundation for the successful application of these promising gene delivery vectors in a variety of research and therapeutic contexts. Further development of novel cholesterol-based lipids with improved efficacy and safety profiles continues to be an active area of research, holding great promise for the future of gene therapy.
References
- 1. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cholesterol-based cationic lipids for gene delivery: contribution of molecular structure factors to physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dihydroxycholesterols using HPLC-ESI-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycholesterols are oxidized derivatives of cholesterol that play crucial roles as signaling molecules in various physiological and pathological processes, including immune regulation, cholesterol metabolism, and inflammation.[1][2][3] Accurate and sensitive quantification of these molecules is essential for understanding their biological functions and for the development of novel therapeutics. This application note provides a detailed protocol for the detection and quantification of dihydroxycholesterols in biological matrices using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
Signaling Pathway of Dihydroxycholesterol Biosynthesis and Action
Dihydroxycholesterols are synthesized from cholesterol through a series of enzymatic reactions. A key pathway involves the initial hydroxylation of cholesterol at the C25 position by cholesterol 25-hydroxylase (CH25H), an enzyme often induced by interferons.[1][2] The resulting 25-hydroxycholesterol (25-HC) can be further hydroxylated by other enzymes, such as CYP3A4, to form 7α,25-dihydroxycholesterol (7α,25-OHC).[1] This dihydroxycholesterol then acts as a high-affinity ligand for the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced G protein-coupled receptor 2), triggering downstream signaling cascades that are particularly important in immune cell migration and positioning.[4][5]
Caption: Biosynthesis and signaling pathway of 7α,25-dihydroxycholesterol.
Experimental Workflow
The overall experimental workflow for the analysis of dihydroxycholesterols involves sample preparation, which includes protein precipitation and/or solid-phase extraction, followed by HPLC separation and subsequent detection and quantification by ESI-MS/MS.
Caption: General workflow for dihydroxycholesterol analysis.
Experimental Protocols
Sample Preparation
A straightforward and effective method for extracting dihydroxycholesterols from human plasma involves protein precipitation with cold ethanol.[6][7] For other matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed.[8][9]
Protocol: Protein Precipitation
-
To 100 µL of plasma, add an internal standard solution.
-
Add 400 µL of cold ethanol.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.
Protocol: Solid-Phase Extraction (SPE) [8]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water containing 0.1% formic acid.
-
Load the pre-treated and diluted sample onto the cartridge.
-
Wash the cartridge with 600 µL of water with 0.1% formic acid, followed by 600 µL of hexane to remove non-polar impurities.
-
Elute the dihydroxycholesterols with 1 mL of butyl acetate.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
HPLC Conditions
Reversed-phase chromatography using a C18 column is commonly used for the separation of dihydroxycholesterols.[8]
-
HPLC System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is then increased to elute the more hydrophobic dihydroxycholesterols.
-
Injection Volume: 5 - 20 µL.
ESI-MS/MS Conditions
Electrospray ionization in positive ion mode is generally used for the detection of dihydroxycholesterols. Quantification is achieved using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Optimized for the specific instrument.
-
Ion Spray Voltage: Optimized for the specific instrument.
-
MRM Transitions: Precursor-to-product ion transitions need to be optimized for each specific dihydroxycholesterol and the internal standard.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of dihydroxycholesterols using HPLC-ESI-MS/MS.
| Analyte | Matrix | LLOQ | Recovery (%) | Concentration in Healthy Individuals | Reference |
| 7α,25-dihydroxycholesterol | Human Plasma | - | - | 0.21 ± 0.05 nM | [6][7] |
| 7α,27-dihydroxycholesterol | Human Plasma | - | - | 3.4 ± 0.1 nM | [6][7] |
| 24S-hydroxycholesterol | Human Plasma | 40 µg/L | 98-103% | - | [9] |
| 27-hydroxycholesterol | Human Plasma | 25 µg/L | 98-103% | - | [9] |
| 24(S)-hydroxycholesterol | Human Plasma | 1 ng/mL | - | - | [10] |
| 24(S)-hydroxycholesterol | Human CSF | 0.025 ng/mL | - | - | [10] |
LLOQ: Lower Limit of Quantification
Conclusion
The HPLC-ESI-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of dihydroxycholesterols in biological samples. The detailed protocols and data presented in this application note can be adapted by researchers for their specific needs in studying the roles of these important signaling molecules in health and disease. The use of appropriate internal standards and careful optimization of sample preparation and instrument parameters are critical for achieving accurate and reproducible results.
References
- 1. 25-Hydroxycholesterol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 7a, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS - OAK Open Access Archive [oak.novartis.com]
- 8. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation and Characterization of Cationic Cholesterol-DOPE Lipoplexes for siRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing, but its therapeutic application is hindered by poor cellular uptake and degradation by nucleases. Cationic liposomes are effective non-viral vectors that can encapsulate and protect siRNA, facilitating its delivery into target cells. This document provides detailed protocols for the preparation of lipoplexes using a cationic cholesterol derivative (such as OH-C-Chol or DC-Chol) and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).
The cationic cholesterol's primary role is to electrostatically interact with the negatively charged phosphate backbone of siRNA, leading to the formation of a stable complex known as a lipoplex.[1] DOPE, a neutral helper lipid, is crucial for the subsequent endosomal escape of the siRNA.[2][3][4] At the acidic pH of the endosome, DOPE undergoes a conformational change that destabilizes the endosomal membrane, allowing the siRNA to be released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene knockdown.[5][4]
The following sections detail the preparation of these lipoplexes, methods for their characterization, and protocols for in vitro evaluation.
Data Presentation
The physicochemical properties and biological activity of lipoplexes are highly dependent on their composition and the molar ratio of cationic lipid nitrogen to siRNA phosphate (N/P ratio).[1]
Table 1: Physicochemical Properties of Cationic Cholesterol:DOPE Lipoplexes at Various N/P Ratios
| Formulation (Molar Ratio) | N/P Ratio | Avg. Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DC-Chol:DOPE (1:1) | 0.5 | ~250 - 450 | > 0.3 | Negative | [6][7] |
| DC-Chol:DOPE (1:1) | 2.5 | ~201 - 478 | ~0.2 - 0.4 | Positive | [6][7] |
| DC-Chol:DOPE (1:1) | 5.0 | ~220 - 400 | ~0.2 - 0.4 | Increasingly Positive | [6][7] |
| DC-Chol:DOPE (1:1) | 10.0 | ~230 - 350 | ~0.2 - 0.4 | Increasingly Positive | [6][7] |
| MA-Chol:DOPE (1:1) | Not specified | 52 ± 2 | Narrow | Not specified | [8] |
Note: Data is compiled from representative studies. Actual values will vary based on specific lipids, preparation methods, and buffer conditions.
Table 2: Effect of Lipid Composition and N/P Ratio on Cytotoxicity and Gene Silencing
| Formulation | Cell Line | siRNA Conc. (nM) | N/P Ratio | Gene Silencing Efficiency (%) | Cell Viability (%) | Reference |
| DC-Chol:DOPE (1:1) | A549 | 40 | 2.5 | ~79 | > 80 | [7] |
| DC-Chol:DOPE (1:1) | A549 | 40 | 5.0 | ~63 | > 80 | [7] |
| DC-Chol:DOPE (1:1) | A549 | 40 | 10.0 | ~77 | ~60-70 | [7] |
| LinOS:Cholesterol (1:2) | HeLa | 15 | 3.0 | Not specified | ~89 | [9] |
| LinOS:Cholesterol (1:2) | HeLa | 3.75 | 11.9 | Not specified | ~94 | [9] |
Note: Gene silencing and viability are highly cell-type and siRNA sequence dependent. These values serve as a general guide.
Experimental Workflow & Signaling Pathways
The overall process for preparing and evaluating siRNA lipoplexes is outlined below.
The mechanism by which this compound:DOPE lipoplexes deliver siRNA involves cellular uptake and endosomal escape.
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes (Thin-Film Hydration)
This protocol describes a common method for preparing cationic liposomes that will subsequently be complexed with siRNA.[10][11][12]
Materials:
-
Cationic Cholesterol (e.g., this compound, DC-Chol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
RNase-free water or buffer (e.g., HEPES, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: a. Dissolve the cationic cholesterol and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).[8] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at 45-60°C to form a thin, uniform lipid film on the flask's inner surface.[10][12] d. Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.[11]
-
Hydration: a. Hydrate the lipid film with an appropriate volume of RNase-free water or buffer by vortexing.[11] The temperature of the hydration medium should be above the lipid phase transition temperature (e.g., 60°C).[12] This process forms multilamellar vesicles (MLVs).
-
Size Reduction: a. To achieve a uniform size distribution, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.[13] b. Alternatively, for more uniform small unilamellar vesicles (SUVs), pass the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a high-pressure extruder.[10]
Protocol 2: Formulation of siRNA Lipoplexes
This protocol details the complexation of the prepared cationic liposomes with siRNA.
Materials:
-
Cationic liposome suspension (from Protocol 1)
-
siRNA stock solution (in RNase-free buffer)
-
RNase-free buffer
Procedure:
-
Dilute the cationic liposome suspension to the desired concentration in an RNase-free buffer.[11]
-
In a separate tube, dilute the siRNA stock solution to the desired concentration with the same buffer.[11]
-
Calculate the required volumes to achieve the target N/P ratio. The N/P ratio is the molar ratio of the positively charged nitrogen atoms in the cationic lipid to the negatively charged phosphates in the siRNA.[1][11]
-
Add the diluted siRNA solution to the diluted liposome suspension while gently vortexing. The order of addition can be critical and should be kept consistent.[11]
-
Incubate the mixture at room temperature for 15-30 minutes to allow for stable lipoplex formation.[4][13][14] The prepared lipoplexes are now ready for characterization or in vitro experiments.
Protocol 3: Characterization of siRNA Lipoplexes
A. Particle Size and Zeta Potential Analysis
-
Dilute the lipoplex suspension in nuclease-free water or an appropriate buffer.
-
Measure the hydrodynamic diameter (Z-average size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (Zeta Potential) using the same instrument.[4][14]
B. siRNA Complexation Efficiency (Gel Retardation Assay) This assay determines the N/P ratio at which the siRNA is fully complexed with the liposomes.[11]
-
Prepare lipoplexes at various N/P ratios (e.g., 0.5, 1, 2, 4, 8).
-
Load the samples into the wells of a 1-2% agarose gel containing a nucleic acid stain (e.g., ethidium bromide).
-
Load a sample of uncomplexed ("naked") siRNA as a control.
-
Run the gel electrophoresis at a constant voltage (e.g., 80-100 V).
-
Visualize the gel under a UV transilluminator. Free siRNA will migrate through the gel, while siRNA complexed within the lipoplexes will be retained in the loading well.[11] The N/P ratio at which the siRNA band disappears from the gel indicates efficient complexation.[6]
Protocol 4: In Vitro Evaluation of Lipoplexes
A. Cell Culture and Transfection
-
Plate target cells in a multi-well plate (e.g., 24- or 96-well) and grow them to 50-80% confluency.[14]
-
On the day of transfection, replace the growth medium.
-
Add the prepared siRNA lipoplexes to the cells to achieve the desired final siRNA concentration (e.g., 50 nM).[14][15]
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After incubation, remove the transfection medium and replace it with a fresh, complete growth medium.[11]
-
Continue to incubate the cells for 24-72 hours before assessing cytotoxicity or gene knockdown.
B. Cytotoxicity Assessment (MTT Assay)
-
After the desired incubation period (e.g., 24 or 48 hours), add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10][12]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.[4]
C. Gene Silencing Assessment (qRT-PCR)
-
After 48-72 hours post-transfection, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression to determine the percentage of gene knockdown compared to cells treated with a negative control siRNA.[16]
References
- 1. Complexation of siRNA and pDNA with cationic liposomes: the important aspects in lipoplex preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Silencing of EGFP Reporter Gene by Self-Assembled siRNA Lipoplexes of LinOS and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Assessment of anionic siRNA lipoplexes prepared via modified ethanol injection for tumor cell delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Quantitative Analysis of Oxysterols in Diverse Tissue Types: A Comprehensive Guide
Application Note
The quantitative analysis of oxysterols, oxidized derivatives of cholesterol, is of paramount importance for researchers, scientists, and drug development professionals. These molecules are not merely byproducts of cholesterol metabolism but are crucial signaling molecules involved in a myriad of physiological and pathological processes. Dysregulation of oxysterol homeostasis has been implicated in atherosclerosis, neurodegenerative diseases, inflammation, and cancer. Consequently, accurate and robust methods for their quantification in various biological matrices are essential for understanding disease mechanisms and for the development of novel therapeutic interventions.
This document provides a detailed overview of the methodologies for the quantitative analysis of oxysterols in different tissue types, including the liver, brain, and adipose tissue. It summarizes key quantitative data, presents detailed experimental protocols for widely used analytical techniques, and illustrates the central signaling pathways regulated by oxysterols.
Quantitative Data Summary
The following tables summarize the reported concentrations of key oxysterols in various human and mouse tissues. These values are intended to serve as a reference range and can vary based on analytical methodology, and the physiological or pathological state of the subject.
Table 1: Oxysterol Concentrations in Human Tissues
| Oxysterol | Tissue | Concentration Range (ng/g wet weight) | Analytical Method |
| 24S-Hydroxycholesterol (24S-OHC) | Brain (Cortex) | 10,000 - 20,000[1] | GC-MS, LC-MS/MS |
| 27-Hydroxycholesterol (27-OHC) | Liver | 50 - 200 | GC-MS, LC-MS/MS |
| 7-Ketocholesterol (7-KC) | Adipose Tissue | 270 - 910[2] | LC-MS/MS |
| 7α-Hydroxycholesterol (7α-OHC) | Liver | 100 - 500 | GC-MS, LC-MS/MS |
| 25-Hydroxycholesterol (25-OHC) | Plasma | 1 - 5 ng/mL[3] | LC-MS/MS |
Table 2: Oxysterol Concentrations in Mouse Tissues
| Oxysterol | Tissue | Concentration Range (ng/g wet weight) | Analytical Method |
| 24S-Hydroxycholesterol (24S-OHC) | Brain | 20,000 - 60,000[4] | GC-MS, LC-MS/MS |
| 27-Hydroxycholesterol (27-OHC) | Liver | 100 - 400 | LC-MS/MS |
| Plasma | ~10.7 ng/mL[5] | LC-MS/MS | |
| Cerebral Cortex | ~0.4 ng/mL[3] | LC-MS/MS | |
| 7-Ketocholesterol (7-KC) | Plasma | 2.63 - 30.47 ng/mL[6] | LC-MS/MS |
| 7α-Hydroxycholesterol (7α-OHC) | Liver | 50 - 150 | LC-MS/MS |
| Plasma | ~45.5 ng/mL[5] | LC-MS/MS | |
| 25-Hydroxycholesterol (25-OHC) | Plasma | ~1 ng/mL[3] | LC-MS/MS |
Experimental Protocols
Accurate quantification of oxysterols requires meticulous sample preparation and sensitive analytical techniques. The two most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantitative Analysis of Oxysterols by LC-MS/MS
This protocol provides a general framework for the analysis of oxysterols in tissue samples. Optimization may be required based on the specific oxysterols of interest and the tissue matrix.
1. Sample Preparation:
-
Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Internal Standards: Add a mixture of deuterated internal standards for the oxysterols of interest to the homogenate to correct for extraction losses and matrix effects.
-
Lipid Extraction: Perform a liquid-liquid extraction. After vortexing and centrifugation, collect the organic phase containing the lipids.
-
Saponification (Optional): To measure total oxysterols (free and esterified), perform a mild alkaline hydrolysis (saponification) using ethanolic potassium hydroxide. This step is omitted for the analysis of free oxysterols.
-
Solid-Phase Extraction (SPE): Purify the lipid extract using a silica-based SPE cartridge to remove interfering lipids, particularly the highly abundant cholesterol.[7][8] Elute the oxysterol fraction with a more polar solvent.
-
Derivatization (Optional): To enhance ionization efficiency and chromatographic separation, derivatize the oxysterols. Common derivatization reagents include picolinic acid or N,N-dimethylglycine.[9]
-
Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10] Define specific precursor-to-product ion transitions for each oxysterol and internal standard.
-
Protocol 2: Quantitative Analysis of Oxysterols by GC-MS
GC-MS is a powerful technique for oxysterol analysis, often providing excellent chromatographic resolution.
1. Sample Preparation:
-
Homogenization and Extraction: Follow the same initial steps as for LC-MS/MS (homogenization and lipid extraction).
-
Saponification: Saponification is typically required for GC-MS analysis to hydrolyze esterified oxysterols and remove interfering fatty acids.
-
Purification: Use SPE to remove cholesterol.[8]
-
Derivatization: This is a critical step for GC-MS as it increases the volatility and thermal stability of the oxysterols. Trimethylsilyl (TMS) ether derivatives are commonly prepared using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A medium polarity capillary column, such as one with a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase, is suitable.[8]
-
Injector: Use a splitless injection mode.
-
Temperature Program: A temperature gradient is used to separate the different oxysterol derivatives.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Analysis Mode: Operate in Selected Ion Monitoring (SIM) or full scan mode. SIM provides higher sensitivity for targeted analysis.
-
Signaling Pathways and Experimental Workflows
Oxysterol Signaling Pathways
Oxysterols exert their biological effects primarily through the regulation of two key transcription factor families: Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[11][12]
Liver X Receptor (LXR) Signaling Pathway:
LXRs (LXRα and LXRβ) are nuclear receptors that, upon activation by oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, regulating their transcription. Key LXR target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1), and fatty acid metabolism.[13][14][15]
References
- 1. The Effect of 24S-Hydroxycholesterol on Cholesterol Homeostasis in Neurons: Quantitative Changes to the Cortical Neuron Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [openresearch.surrey.ac.uk]
- 8. GC-MS analysis of oxysterols and their formation in cultivated liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS Approaches for Oxysterols in Various Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasmid DNA Delivery Using Cholesterol-Based Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. The success of this therapeutic approach is fundamentally dependent on the development of safe and efficient vectors to deliver genetic material, such as plasmid DNA (pDNA), into target cells. While viral vectors are efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives.[1][2] Among these, cationic lipid-based systems, particularly those incorporating cholesterol, have emerged as a leading platform.
Cholesterol-based cationic lipids are synthetic molecules designed to efficiently package and transport negatively charged pDNA across cellular membranes. They are typically composed of three key domains: a hydrophobic cholesterol anchor, a linker, and a positively charged headgroup.[2] The cholesterol moiety provides structural stability to the lipid bilayer of the liposome, enhances resistance to serum proteins in the bloodstream, and contributes to lower cytotoxicity compared to other lipid anchors.[3][4] The cationic headgroup interacts electrostatically with the anionic phosphate backbone of pDNA, leading to its condensation and the formation of nanoparticle complexes known as lipoplexes. The nature of the linker and headgroup can be modified to fine-tune the delivery system's efficiency and biocompatibility.[1][5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing cholesterol-based cationic lipids for pDNA delivery in research and therapeutic development.
Structural Design and Mechanism of Action
The effectiveness of a cholesterol-based cationic lipid is determined by its molecular structure. Variations in the headgroup, linker, and anchor influence DNA binding, lipoplex stability, and interaction with cellular components.
-
Hydrophobic Domain: Cholesterol's rigid, bulky structure is a key feature, offering greater stability and biocompatibility compared to lipids with fatty acid chains.[3] This structure contributes to the lipoplexes' ability to resist destabilization by serum proteins, a critical factor for in vivo applications.[3]
-
Linker Group: The linker connects the cholesterol anchor to the cationic head. Common linkers include ether, ester, carbamate, and amide bonds.[1][7] Ether linkages are generally more stable, while ester and carbamate bonds can be biodegradable.[1][7] Studies have shown that ether-linked lipids can provide improved gene transfer efficiency.[1][3]
-
Cationic Headgroup: The headgroup's positive charge is crucial for binding DNA. Polyamines (like spermine) and amino acid residues (like lysine or histidine) are frequently used.[1][5] The structure and pKa of the headgroup affect the charge density of the liposome, its ability to condense DNA, and its role in endosomal escape.[5][8]
The overall mechanism involves several key steps: the self-assembly of cationic lipids and pDNA into lipoplexes, cellular uptake via endocytosis, escape from the endosome into the cytoplasm, and finally, entry of the pDNA into the nucleus for transcription. The inclusion of a "helper lipid," such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is often critical. DOPE's fusogenic properties are believed to destabilize the endosomal membrane, facilitating the release of the lipoplex into the cytoplasm.[9][10][11]
Caption: General structure of a cholesterol-based cationic lipid.
Data Summary: Performance of Cholesterol-Based Cationic Lipids
The following tables summarize quantitative data from various studies, highlighting the performance of different cholesterol-based cationic lipid formulations.
Table 1: Transfection Efficiency of Novel Cholesterol-Based Cationic Lipids
| Cationic Lipid | Co-Lipid | Cell Line | Optimal N/P Ratio* | Transfection Efficiency | Reference |
| Lipid 1a (Lysine-based) | DOPE | 293T | 3:1 | ~30% GFP positive cells | [1] |
| DC-Chol | DOPE | 293T | 3:1 | <30% GFP positive cells | [1] |
| Chorn LNP | Helper Lipids | - | - | ~60% GFP positive cells | [11] |
| DC-Chol/DOPE Emulsion (E2) | DOPE | - | - | 17.39% | [12] |
| DC-Chol/DOPE Liposome (L3) | DOPE | - | - | 11.47% | [12] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA.
Table 2: Physicochemical Properties and Cytotoxicity of Lipoplexes
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Cell Viability (%) | Cell Line | Reference |
| DNA/E2 (Emulsion) | 150 - 230 | - | Comparable to Liposome | - | [12] |
| DNA/L3 (Liposome) | 150 - 230 | - | - | - | [12] |
| CholCadLys-Cholesterol | ~76 (liposomes) | - | ~100% (No observable toxicity) | Hek-293 FT | [13] |
| Lipofectamine™ 2000 | - | - | ~50% | Hek-293 FT | [13] |
Experimental Protocols
Protocol 1: Preparation of Cationic Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.
Materials:
-
Cholesterol-based cationic lipid (e.g., DC-Chol)
-
Helper lipid (e.g., DOPE)
-
Chloroform or another suitable organic solvent
-
Sterile, nuclease-free buffer (e.g., 5% dextrose solution, PBS, or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the cholesterol-based cationic lipid and the helper lipid (e.g., DOPE or cholesterol) in chloroform at the desired molar ratio (e.g., 1:1 or 2:1).[3][13][14]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 50°C). This will create a thin, dry lipid film on the inner surface of the flask. Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.[14][]
-
Hydration: Hydrate the lipid film by adding a sterile, nuclease-free buffer. The volume depends on the desired final lipid concentration. Vortex the flask to suspend the lipids, forming multilamellar vesicles (MLVs).[]
-
Sonication/Extrusion: To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.[14] Alternatively, for a more defined size, use a mini-extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Storage: Store the resulting liposome suspension at 4°C under an inert gas like argon.
Caption: Experimental workflow for transfection using cholesterol-based lipids.
Protocol 2: Formation of Lipoplexes (Cationic Liposome-pDNA Complexes)
Materials:
-
Cationic liposome suspension (from Protocol 1)
-
Plasmid DNA (pDNA) solution of known concentration
-
Serum-free cell culture medium (e.g., DMEM, Opti-MEM)
Procedure:
-
Dilution: In separate sterile tubes, dilute the required amount of pDNA and cationic liposome suspension in equal volumes of serum-free medium.
-
Complexation: Add the diluted pDNA solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex. The order of addition can be critical and should be consistent.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.[2][13] The final volume should be sufficient for adding to the cells. The ratio of cationic lipid to DNA (N/P ratio) is a critical parameter that must be optimized for each lipid, cell type, and plasmid combination.[2]
Protocol 3: Cell Culture and Transfection
Materials:
-
Adherent cells (e.g., 293T, HeLa, AGS, Huh-7)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
Multi-well cell culture plates (e.g., 24-well)
-
Lipoplex solution (from Protocol 2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Preparation for Transfection: On the day of transfection, gently remove the complete medium from the cells and wash once with serum-free medium or PBS.
-
Transfection: Add the prepared lipoplex solution (from Protocol 2) dropwise to each well. Gently rock the plate to ensure even distribution. The volume of the lipoplex solution added should be appropriate for the well size (e.g., 200 µL for a 24-well plate).[2]
-
Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) medium.
-
Gene Expression: Return the cells to the incubator and allow for gene expression for 24-72 hours before analysis.
Protocol 4: Assessing Transfection Efficiency
Transfection efficiency is typically assessed using a reporter gene on the plasmid, such as Green Fluorescent Protein (GFP) or luciferase.
A. Using GFP Reporter Gene:
-
Visualization: At 24-72 hours post-transfection, visualize the cells using a fluorescence microscope. The percentage of fluorescent cells provides a qualitative measure of transfection efficiency.
-
Quantification (Flow Cytometry): For a quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze them using a flow cytometer. The percentage of GFP-positive cells and the mean fluorescence intensity (MFI) can be accurately determined.[1]
B. Using Luciferase Reporter Gene:
-
Cell Lysis: At 24-48 hours post-transfection, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Normalization: Normalize the luciferase activity to the total protein concentration in the lysate (determined by a BCA or Bradford assay) to account for variations in cell number.
Protocol 5: Cytotoxicity Assay (MTT Assay)
This assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Transfected cells in a 96-well plate
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Timing: Perform the assay at 24-48 hours post-transfection.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to untreated control cells.
Mechanism of Cellular Uptake and Endosomal Escape
Caption: Pathway of lipoplex-mediated gene delivery into a cell.
The positively charged lipoplex initially binds to the negatively charged cell surface.[9] The complex is then internalized by the cell through endocytosis. Once inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane. This interaction, facilitated by fusogenic helper lipids like DOPE, leads to the disruption of the endosomal membrane and the release of the pDNA into the cytoplasm.[9][10] The pDNA must then traverse the cytoplasm and enter the nucleus to be transcribed into mRNA, leading to the production of the desired protein.
References
- 1. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]
- 5. Cholesterol-based cationic lipids for gene delivery: contribution of molecular structure factors to physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. liposomes.ca [liposomes.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. Design of Peptidomimetic Functionalized Cholesterol Based Lipid Nanoparticles for Efficient Delivery of Therapeutic Nucleic Acids [mdpi.com]
- 12. Low toxicity of cationic lipid-based emulsion for gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by 25-Hydroxycholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-hydroxycholesterol (25-HC) is a biologically active oxysterol that plays a critical role in cholesterol homeostasis, immune responses, and antiviral activities. It exerts its effects by modulating the expression and activity of various proteins involved in key cellular signaling pathways. This document provides a detailed protocol for the Western blot analysis of proteins significantly affected by 25-HC, enabling researchers to investigate its mechanism of action and potential therapeutic applications. The primary signaling cascades influenced by 25-HC are the Liver X Receptor (LXR) pathway and the Integrated Stress Response (ISR).
Key Protein Targets:
-
LXR Signaling Pathway:
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A key transcription factor in fatty acid and cholesterol synthesis.
-
Sterol Regulatory Element-Binding Protein 2 (SREBP-2): A primary regulator of cholesterol biosynthesis.
-
ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): Promote cholesterol efflux.
-
3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA Reductase): The rate-limiting enzyme in cholesterol synthesis.[1][2]
-
Low-density lipoprotein receptor (LDLR): Mediates the uptake of LDL-cholesterol.
-
-
Integrated Stress Response (ISR):
-
Phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α): A central mediator of the ISR.
-
Activating transcription factor 4 (ATF4): A key transcription factor induced during the ISR.
-
C/EBP homologous protein (CHOP): A pro-apoptotic transcription factor induced by ER stress.
-
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in response to 25-hydroxycholesterol treatment as reported in the literature.
Table 1: Regulation of Proteins in the LXR Signaling Pathway by 25-Hydroxycholesterol
| Protein | Cell Type | Treatment Conditions | Change in Protein Level | Fold Change (approx.) | Reference |
| Mature SREBP-1 | THP-1 macrophages | 12 µM 25-HC, 6h | Decrease | ~0.5x | [3] |
| Mature SREBP-2 | CHO cells | 25-HC (dose-dependent) | Decrease | Not specified | [4] |
| ABCA1 | HepG2 cells | 2 µM 25-HC, 16h | Increase | >2x | [2] |
| ABCG1 | HepG2 cells | 2 µM 25-HC, 16h | Increase | >2x | [2] |
| HMG-CoA Reductase | Chicken myeloblasts | 25-HC, 60 min | Decrease | ~0.2x | [1] |
| HMG-CoA Reductase | BMDMs | 25-HC (dose-dependent) | Decrease | Not specified | |
| CH25H | HepG2 cells | 4 µM 25-HC, 16h | Increase | ~4x | [2] |
Table 2: Regulation of Proteins in the Integrated Stress Response by 25-Hydroxycholesterol
| Protein | Cell Type | Treatment Conditions | Change in Protein Level | Fold Change (approx.) | Reference |
| Phospho-eIF2α | BMDMs | 5 µM 25-HC, 16-24h | Increase | >2x | [2] |
| CHOP | BMDMs | 5 µM 25-HC, 24h | Increase | >3x | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. 25-Hydroxycholesterol (25-HC) activates the Liver X Receptor (LXR) signaling pathway.
Figure 2. 25-Hydroxycholesterol (25-HC) activates the Integrated Stress Response (ISR) pathway.
References
- 1. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25-Hydroxycholesterol Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Methods for Determining Cholesterol Efflux after Oxysterol Treatment
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules in the regulation of lipid homeostasis.[1][2] They function as natural ligands for Liver X Receptors (LXRs), a class of nuclear receptors that play a central role in controlling the expression of genes involved in cholesterol transport, efflux, and metabolism.[1][3][4] Upon activation by oxysterols, LXRs stimulate the removal of excess cholesterol from cells, a key process in preventing the development of atherosclerosis.[4][5] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to measure cholesterol efflux from cultured cells following treatment with oxysterols.
The primary mechanism by which oxysterols promote cholesterol efflux is through the transcriptional upregulation of ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1.[5][6][7] These transporters are critical for transferring intracellular cholesterol to extracellular acceptors such as apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).[8][9] Measuring the efficiency of this efflux process is fundamental to understanding the cellular response to oxysterols and for screening compounds that may modulate this pathway for therapeutic purposes.
Signaling Pathway: Oxysterol-Induced Cholesterol Efflux
Oxysterols readily enter the cell and bind to LXRα or LXRβ in the nucleus.[10][11] This binding event causes a conformational change, leading to the formation of a permissive heterodimer with the Retinoid X Receptor (RXR).[4][11] This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LREs) located in the promoter regions of target genes, including ABCA1 and ABCG1.[3][5] This binding recruits coactivator proteins and initiates the transcription of these genes, leading to increased synthesis of ABCA1 and ABCG1 proteins.[4] These newly synthesized transporters traffic to the cell membrane, where they facilitate the efflux of intracellular cholesterol to extracellular acceptors, thereby reducing the cellular cholesterol load.[5][12]
Experimental Methods for Quantifying Cholesterol Efflux
Several methods are available to quantify cholesterol efflux, each with distinct advantages. The choice of method often depends on the required throughput, sensitivity, and available equipment. The two most widely used approaches involve radiolabeled and fluorescently labeled cholesterol.
| Method | Tracer Molecule | Detection Method | Advantages | Disadvantages | Citations |
| Radiolabeling Assay | [³H]cholesterol | Liquid Scintillation Counting | Gold standard, high sensitivity and accuracy. | Requires handling of radioactive materials, low throughput. | [5][7][13][14] |
| Fluorescence Assay | BODIPY-cholesterol | Fluorescence Plate Reader | Non-radioactive, high-throughput, sensitive. | Fluorescent tag may slightly alter cholesterol behavior. | [15][16][17][18] |
| Stable Isotope Assay | [d₇]cholesterol | Liquid Chromatography-Mass Spectrometry (LC-MS) | Non-radioactive, highly specific and accurate, can measure net flux. | Requires specialized LC-MS equipment, lower throughput. | [18][19] |
Experimental Workflow and Protocols
The general workflow for a cholesterol efflux assay is a multi-step, cell-based process that requires careful control of several factors to ensure accuracy and reproducibility.[20] The main steps include labeling cells with a cholesterol tracer, an equilibration period where the tracer incorporates into cellular cholesterol pools, treatment with the oxysterol of interest, and an efflux period in the presence of a cholesterol acceptor.
Protocol 1: [³H]Cholesterol Efflux Assay
This protocol is adapted from established methods and is considered the gold standard for measuring cholesterol efflux.[5][14]
Materials:
-
Macrophage cell line (e.g., J774, RAW 264.7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
[³H]cholesterol (1 mCi/mL in ethanol)
-
ACAT inhibitor (e.g., 58-035)
-
Oxysterols (e.g., 22(R)-hydroxycholesterol) dissolved in an appropriate solvent
-
Bovine Serum Albumin (BSA)
-
Cholesterol acceptor: Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)
-
Phosphate-Buffered Saline (PBS)
-
Isopropanol or 0.1M NaOH for cell lysis
-
Scintillation cocktail and vials
-
24-well tissue culture plates
Procedure:
-
Cell Plating: Seed macrophages in 24-well plates at a density that will result in ~80% confluency after 24-48 hours.[5][14]
-
Labeling: Wash cells once with PBS. Add culture medium containing [³H]cholesterol (e.g., 1.0 µCi/mL) and an ACAT inhibitor (2 µg/mL) to prevent esterification of the labeled cholesterol. Incubate for 24 hours.[5]
-
Equilibration and Treatment:
-
Wash cells twice with warm PBS to remove unincorporated [³H]cholesterol.[5]
-
Add fresh serum-free medium containing 0.2% BSA.
-
Add the desired concentration of oxysterol (e.g., 1.0 µg/mL) or vehicle control to the appropriate wells.[5]
-
Incubate for 18-24 hours to allow for LXR target gene induction and equilibration of the tracer within cellular pools.[14][18]
-
-
Cholesterol Efflux:
-
Sample Collection and Quantification:
-
Carefully collect the medium from each well into scintillation vials. Centrifuge the medium at 14,000 x g for 10 minutes to pellet any floating cells and transfer the supernatant to a new vial.[5]
-
Wash the cell monolayer twice with cold PBS.
-
Lyse the cells by adding 1 mL of isopropanol or 0.1 M NaOH to each well and incubate for 30 minutes.[5] Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to all vials (media and cell lysate).
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Calculation:
-
Cholesterol Efflux (%) = [CPM in medium / (CPM in medium + CPM in cell lysate)] x 100.
-
Subtract the background efflux (%) from the acceptor-specific efflux values.[5]
-
Protocol 2: BODIPY-Cholesterol Efflux Assay
This high-throughput method uses a fluorescent cholesterol analog, providing a non-radioactive alternative.[15][17][18]
Materials:
-
Macrophage cell line (e.g., J774)
-
Phenol red-free culture medium (e.g., RPMI-1640 with 10% FBS)
-
BODIPY-cholesterol
-
ACAT inhibitor
-
cAMP (optional, for upregulating ABCA1 in some cell lines)[18]
-
Oxysterols
-
Cholesterol acceptor (ApoA-I, HDL, or apoB-depleted serum)
-
Cell Lysis Buffer
-
Clear 96-well culture plate and an opaque 96-well plate for fluorescence reading
Procedure:
-
Cell Plating: Seed macrophages in a clear 96-well plate to reach ~90% confluency.[21]
-
Labeling: Wash cells with serum-free medium. Add 100 µL of labeling medium (e.g., serum-free medium containing 25 µM BODIPY-cholesterol and 2 µg/mL ACAT inhibitor). Incubate for 1 hour at 37°C, protected from light.[18][21]
-
Equilibration and Treatment:
-
Cholesterol Efflux:
-
Sample Collection and Quantification:
-
Transfer 50 µL of the medium from each well of the clear plate to a corresponding well in the opaque 96-well plate.
-
Aspirate the remaining medium from the clear plate and wash the cells.
-
Add 100 µL of Cell Lysis Buffer to each well and incubate for 10 minutes.
-
Transfer 50 µL of the cell lysate from the clear plate to a separate set of wells in the opaque plate.
-
Read the fluorescence of the opaque plate (media and lysate samples) in a fluorescence plate reader (e.g., Excitation/Emission ~485/515 nm).
-
-
Calculation:
-
Cholesterol Efflux (%) = [Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)] x 100.
-
Normalize data by subtracting the background efflux from the no-acceptor control wells.
-
Data Presentation
Quantitative data from cholesterol efflux experiments should be presented clearly to allow for easy comparison between different treatments.
Table 1: Effect of Oxysterol Treatment on ApoA-I-Mediated Cholesterol Efflux in J774 Macrophages
| Treatment Condition | Concentration | Mean Cholesterol Efflux (%) | Standard Deviation (±) | Fold Change vs. Vehicle |
| Vehicle Control (Ethanol) | 0.1% | 4.2 | 0.3 | 1.0 |
| 22(R)-hydroxycholesterol | 1 µg/mL | 12.8 | 0.9 | 3.0 |
| 25-hydroxycholesterol | 1 µg/mL | 10.5 | 0.7 | 2.5 |
| 22(S)-hydroxycholesterol | 1 µg/mL | 4.5 | 0.4 | 1.1 |
Data are hypothetical and presented as mean ± SD from triplicate experiments. Efflux was measured using the [³H]cholesterol assay with 15 µg/mL ApoA-I as the acceptor for 4 hours. The inactive stereoisomer 22(S)-OHC serves as a negative control, as it does not activate LXR.[5]
References
- 1. Oxysterol signaling links cholesterol metabolism and inflammation via the liver X receptor in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impacts of Cholesterol, Oxysterols, and Cholesterol Lowering Dietary Compounds on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Control of cellular cholesterol efflux by the nuclear oxysterol receptor LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced Expression of ABCG1 Increases Cholesterol Accumulation in Macrophages of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. pnas.org [pnas.org]
- 11. Liver X receptor - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
- 13. karger.com [karger.com]
- 14. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cholesterol Efflux and Reverse Cholesterol Transport: Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HDL-Mediated Cellular Cholesterol Efflux Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. abcam.com [abcam.com]
Application Notes and Protocols for the Synthesis of 25-Hydroxycholesterol from Hyodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxycholesterol (25-HC) is a critical oxysterol involved in a myriad of physiological and pathological processes. It is a key regulator of cholesterol homeostasis, an important signaling molecule in the immune system, and has been implicated in the pathogenesis of various diseases, including viral infections and cancer. The synthesis of 25-HC is of significant interest to researchers studying its biological functions and to drug development professionals exploring its therapeutic potential. This document provides detailed application notes and protocols for the chemical synthesis of 25-hydroxycholesterol from the readily available starting material, hyodeoxycholic acid.
Hyodeoxycholic acid, a secondary bile acid, provides a cost-effective and stereochemically defined scaffold for the synthesis of 25-HC. The synthetic route described herein involves a multi-step process, including the formation of a key intermediate, 3β-hydroxy-Δ5-cholenic acid, followed by side-chain extension and functionalization to introduce the C25 hydroxyl group.
Overall Synthetic Scheme
The synthesis of 25-hydroxycholesterol from hyodeoxycholic acid can be accomplished through a seven-step process with an overall yield of approximately 39%[1]. The key transformations involve the conversion of the diol system in hyodeoxycholic acid to a Δ5-olefin, protection of the 3β-hydroxyl group, modification of the carboxylic acid side chain to an aldehyde, followed by a Grignard reaction to introduce the dimethylcarbinol moiety, and final deprotection.
Data Presentation
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Reference |
| 1 | Methyl hyodeoxycholate | C25H42O4 | 406.60 | Quantitative | Assumed |
| 2 | Methyl 3α,6α-ditosylhyodeoxycholate | C39H54O8S2 | 714.96 | ~97% | [2] |
| 3 | Methyl 3β-hydroxy-Δ5-cholenate | C25H40O3 | 388.58 | ~85% (from ditosylate) | [2] |
| 4 | Methyl 3β-(tetrahydropyran-2-yloxy)-chol-5-en-24-oate | C30H48O4 | 472.70 | >95% | General Procedure |
| 5 | 3β-(tetrahydropyran-2-yloxy)-chol-5-en-24-al | C29H46O3 | 442.67 | ~80-90% | [1] |
| 6 | 25-Hydroxycholesterol-3-THP ether | C32H54O3 | 486.77 | ~85-95% | General Procedure |
| 7 | 25-Hydroxycholesterol | C27H46O2 | 402.65 | >95% | General Procedure |
Experimental Protocols
Step 1: Esterification of Hyodeoxycholic Acid
Protocol:
-
Suspend hyodeoxycholic acid (1.0 eq) in methanol (10-15 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise with stirring.
-
Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl hyodeoxycholate as a white solid.
Step 2: Ditosylation of Methyl Hyodeoxycholate
Protocol:
-
Dissolve methyl hyodeoxycholate (1.0 eq) in anhydrous pyridine (5-10 mL per gram).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 24 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ditosylate. The product can be purified by crystallization from a suitable solvent system (e.g., acetone/hexane).
Step 3: Elimination to form Methyl 3β-hydroxy-Δ5-cholenate
Protocol:
-
Dissolve the crude methyl 3α,6α-ditosylhyodeoxycholate (1.0 eq) in a mixture of 2,4,6-collidine and dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (around 150-160 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product contains the Δ5-olefin. Saponify the methyl ester by refluxing with 10% methanolic potassium hydroxide for 2-3 hours.
-
After cooling, acidify the mixture with 1 M HCl to precipitate the free acid.
-
Filter the solid, wash with water, and dry.
-
Re-esterify the crude 3β-hydroxy-Δ5-cholenic acid using the procedure in Step 1 to obtain pure methyl 3β-hydroxy-Δ5-cholenate. The product can be purified by column chromatography on silica gel.
Step 4: Protection of the 3β-Hydroxyl Group
Protocol:
-
Dissolve methyl 3β-hydroxy-Δ5-cholenate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the THP-protected ester, which is typically used in the next step without further purification.
Step 5: Reduction of the Ester to an Aldehyde
Protocol:
-
Dissolve the THP-protected ester from Step 4 (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diisobutylaluminum hydride (DIBAL-H, 1.1 eq, 1.0 M solution in toluene or hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde. The product can be purified by flash chromatography.
Step 6: Grignard Reaction to form the C25-Alcohol
Protocol:
-
Dissolve the aldehyde from Step 5 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the THP-protected 25-hydroxycholesterol, which can be purified by column chromatography.
Step 7: Deprotection of the 3β-Hydroxyl Group
Protocol:
-
Dissolve the THP-protected alcohol from Step 6 (1.0 eq) in a mixture of acetic acid, THF, and water (e.g., 4:2:1 v/v/v).
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC indicates complete deprotection.
-
Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude 25-hydroxycholesterol can be purified by crystallization from a suitable solvent such as acetone or by column chromatography on silica gel to yield a white crystalline solid.
Mandatory Visualizations
Chemical Synthesis Workflow
Caption: Synthetic route from hyodeoxycholic acid to 25-hydroxycholesterol.
25-Hydroxycholesterol Signaling Pathway in Cholesterol Homeostasis
Caption: 25-HC regulates cholesterol synthesis via the SREBP-2 pathway.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of 25-hydroxycholesterol from hyodeoxycholic acid. By following these detailed procedures, researchers can efficiently produce this important oxysterol for use in a wide range of biological and medicinal chemistry studies. The provided diagrams offer a clear visualization of the synthetic workflow and a key signaling pathway in which 25-hydroxycholesterol is involved, aiding in the understanding of its chemical synthesis and biological significance.
References
Application Note: UPLC-MS/MS for the Sensitive Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is a critical component in many liposomal drug delivery systems, where it modulates membrane fluidity, stability, and permeability.[1][2][3][4][5] The accurate quantification of cholesterol and its oxidative degradation products, such as 25-hydroxycholesterol, is paramount for quality control, stability testing, and ensuring the efficacy of liposomal therapeutics.[1][2][3][4] This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of cholesterol and 25-hydroxycholesterol in liposomal formulations. The method is highly specific, accurate, and suitable for in-process and final product release testing.[1][2][3]
Experimental Workflow
The following diagram outlines the general workflow for the quantification of cholesterol and 25-hydroxycholesterol in liposomal samples.
Caption: Experimental workflow for UPLC-MS/MS analysis.
Liposome Stability and Cholesterol Oxidation
The structural integrity of liposomes is crucial for their function as drug delivery vehicles. Cholesterol plays a key role in maintaining this integrity. However, it is susceptible to oxidation, leading to the formation of various oxysterols, including 25-hydroxycholesterol. Monitoring the levels of both cholesterol and 25-hydroxycholesterol is therefore essential for assessing the stability of liposomal formulations.
Caption: Cholesterol oxidation in the liposomal bilayer.
Detailed Protocols
Sample Preparation
-
Liposomal Sample Dilution: Dilute the liposomal test samples to an appropriate concentration using a mixture of isopropyl alcohol (IPA) and chloroform (CHCl₃). A dilution of 1:300 has been shown to be effective.[1]
-
Working Standard Preparation: Prepare final working standard stock solutions of cholesterol (e.g., 112 µg/mL) and 25-hydroxycholesterol (e.g., 15 µg/mL) in a 90:10 (v/v) mixture of IPA and CHCl₃. These standards should also contain the relevant liposomal matrix components (e.g., phospholipids) to account for matrix effects.[2]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard stock solutions.
UPLC-MS/MS Analysis
The following parameters have been successfully used for the quantification of cholesterol and 25-hydroxycholesterol:[1]
UPLC System: Thermo Scientific Vanquish UHPLC or equivalent.
| Parameter | Setting |
| Column | Kinetex Phenomenex C18 (2.1 mm ID × 150 mm, 2.6 μm particle size) |
| Mobile Phase A | 95:5 Methanol/Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | 62:36:2 Methanol/Dichloromethane/Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometer: Thermo Scientific Q-Exactive Quadrupole-Orbitrap or equivalent.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Mode | Parallel Reaction Monitoring (PRM) |
| Capillary Voltage | 2.5 kV |
| Capillary Temperature | 320 °C |
| Sheath Gas Flow Rate | 25 AU |
| Auxiliary Gas Flow Rate | 10 AU |
| Auxiliary Gas Temperature | 300 °C |
Analyte Transitions: [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Cholesterol | 369.3510 | 147.1165 | 4.26 |
| 25-Hydroxycholesterol | 367.3351 | 95.0857 | 1.40 |
Quantitative Data Summary
The described UPLC-MS/MS method demonstrates excellent linearity, sensitivity, and accuracy for the quantification of cholesterol and 25-hydroxycholesterol in liposomal formulations.[1][2][3]
Table 1: Linearity and Dynamic Range [1]
| Analyte | Linear Range (µg/mL) | Regression Model | R² |
| Cholesterol | 3.5 - 112.0 | Linear | > 0.9991 |
| 25-Hydroxycholesterol | 0.5 - 15.0 | Quadratic | > 0.9991 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) [1][2][3]
| Analyte | Sensitivity |
| Cholesterol | Nanomolar range |
| 25-Hydroxycholesterol | Nanomolar range |
Table 3: Method Accuracy [1][2][3]
| Analyte | Accuracy Range (%) |
| Cholesterol | 80 - 120 |
| 25-Hydroxycholesterol | 80 - 120 |
Conclusion
This application note provides a detailed protocol for a sensitive and specific UPLC-MS/MS method for the simultaneous quantification of cholesterol and its primary oxidation product, 25-hydroxycholesterol, in liposomal formulations. The method is demonstrated to be accurate and reliable, making it a valuable tool for the quality control and stability assessment of liposomal drug products.[1][2][3] The provided workflow and protocols can be readily adapted for implementation in research and quality control laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry - ACS Omega - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Quantitative Analysis of Oxysterols by LC-MS/MS
Welcome to the technical support center for the quantitative analysis of oxysterols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of oxysterols by LC-MS/MS?
A1: The quantitative analysis of oxysterols presents several analytical hurdles. These include their low abundance in biological matrices, the presence of structurally similar isomers that are difficult to separate, and their susceptibility to artificial oxidation during sample preparation.[1][2] Additionally, oxysterols can be challenging to detect with advanced analytical instrumentation.[1][2] The wide range of polarity from hydrophobic oxysterols to more hydrophilic conjugated forms also complicates extraction and chromatographic separation.[3]
Q2: How can I improve the sensitivity of my oxysterol analysis?
A2: To enhance sensitivity, several strategies can be employed. Chemical derivatization of oxysterols can improve their ionization efficiency in the mass spectrometer.[1][2][4] Optimization of LC-MS/MS parameters, including mobile phase composition and MS source settings, is also crucial.[5] Targeted LC-MS/MS panels provide higher sensitivity and specificity for low-abundance oxysterols compared to untargeted metabolomics.[6]
Q3: How do I select an appropriate internal standard for oxysterol quantification?
A3: The use of stable isotope-labeled internal standards is considered the "gold standard" for accurate quantification of oxysterols.[6][7] These standards are chemically identical to the analyte of interest but contain heavy isotopes, allowing them to be distinguished by the mass spectrometer while behaving similarly during sample preparation and analysis.[7][8] This approach, known as stable-isotope dilution, improves precision and allows for absolute quantification.[6] When a stable isotope-labeled standard is not available, a non-endogenous analog that is structurally and chemically similar to the target oxysterols can be used.[7]
Q4: What are matrix effects, and how can I minimize them in my analysis?
A4: Matrix effects occur when components in the sample, other than the analyte of interest, interfere with the ionization process, leading to ion suppression or enhancement.[9] This can negatively impact the accuracy and reproducibility of quantitative analyses.[10] To minimize matrix effects, robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to remove interfering substances.[11] Optimizing chromatographic separation to resolve the analyte from co-eluting matrix components is also a key strategy.[10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Column contamination or a partially plugged column frit due to complex sample matrix. Injection solvent is stronger than the mobile phase. Secondary interactions between the analyte and the stationary phase. | Flush the column or replace the frit. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[12] Adjust the mobile phase pH or consider a different column chemistry.[12] |
| Inconsistent Retention Times | Changes in mobile phase composition. Fluctuations in column temperature. Column degradation. | Prepare fresh mobile phase daily and ensure proper mixing. Use a column oven to maintain a stable temperature. Replace the column if it has exceeded its recommended lifetime or number of injections. |
| Low Signal Intensity or No Peak Detected | Inefficient ionization of the analyte. Ion suppression from matrix components.[9] Analyte degradation during sample preparation. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider chemical derivatization to improve ionization.[4] Improve sample cleanup to remove interfering matrix components.[11] Add antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent auto-oxidation.[3] |
| Difficulty in Separating Isomeric Oxysterols | Inadequate chromatographic resolution. | Optimize the liquid chromatography method, including the column type, mobile phase composition, and gradient profile.[13][14] For example, a phenyl hexyl column has been shown to be effective for separating certain oxysterols.[15] Increasing the column temperature can also improve the separation of some isomers.[14] |
| High Background Noise | Contaminated mobile phase, solvents, or glassware. Contamination from the LC or MS system. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Flush the LC system and clean the MS ion source. |
| Variable Internal Standard Response | Inconsistent addition of the internal standard to samples. Degradation of the internal standard in the sample matrix. | Use a calibrated, high-precision pipette for adding the internal standard.[7] Ensure the internal standard is stable under the sample storage and preparation conditions.[7] |
Experimental Protocols
Below are detailed methodologies for key experiments in oxysterol analysis.
Protocol 1: Sample Preparation from Plasma
This protocol outlines a common procedure for extracting oxysterols from plasma samples.
-
Protein Precipitation and Internal Standard Spiking:
-
To 100 µL of plasma, add 1.05 mL of acetonitrile containing the appropriate isotope-labeled internal standards (e.g., 20 ng of [2H7]24R/S-HC).[16]
-
Sonicate the mixture for 5 minutes.[16]
-
Add 350 µL of water to achieve a 70% acetonitrile solution.[16]
-
Sonicate for an additional 5 minutes.[16]
-
Centrifuge at 17,000 x g at 4°C for 30 minutes to precipitate proteins.[16]
-
-
Solid-Phase Extraction (SPE):
-
Sample Reconstitution:
-
Dry the oxysterol fraction under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.[16]
-
Protocol 2: LC-MS/MS Parameter Optimization
This protocol provides a general workflow for optimizing LC-MS/MS parameters.
-
Analyte Infusion:
-
Infuse a standard solution of the target oxysterol directly into the mass spectrometer to optimize MS parameters.
-
Optimize parameters such as spray voltage, source temperature, nebulizer gas pressure, and collision energy for each specific analyte.
-
-
Chromatographic Separation:
-
Select an appropriate column (e.g., C18 or phenyl hexyl) for oxysterol separation.[15][17]
-
Optimize the mobile phase composition (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium formate) to achieve good peak shape and resolution.[5]
-
Develop a gradient elution program that effectively separates the oxysterols of interest, particularly isomers.
-
Visualizations
The following diagrams illustrate key workflows and concepts in oxysterol analysis.
Caption: General workflow for oxysterol analysis.
Caption: Troubleshooting poor peak shape.
Caption: Oxysterol formation pathways.
References
- 1. LC-MS Approaches for Oxysterols in Various Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization Techniques for Oxysterol Analysis by Liquid Chromatography-Mass Spectometry - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxysterol Quantification Service | Accurate LC-MS/MS Profiling for Lipidomics - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. Liquid chromatography-tandem mass spectrometry determination of plasma 24S-hydroxycholesterol with chromatographic separation of 25-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry [frontiersin.org]
- 17. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 25-Hydroxycholesterol in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 25-hydroxycholesterol (25-HC) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 25-hydroxycholesterol (25-HC) and why is it used in cell culture?
A1: 25-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol. It is a biologically active molecule that plays a significant role in various cellular processes, including cholesterol metabolism, immune responses, and antiviral activities.[1][2] In cell culture, 25-HC is used to study these pathways, often to investigate its role in disease models or to explore its therapeutic potential. It is known to suppress cholesterol biosynthesis by inhibiting the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[3][4]
Q2: Why is 25-HC difficult to dissolve in cell culture media?
A2: Like cholesterol, 25-HC is a lipophilic molecule with poor aqueous solubility. Cell culture media are aqueous-based, which makes it challenging to dissolve 25-HC directly. This can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q3: What are the common solvents for dissolving 25-HC?
A3: 25-HC is soluble in several organic solvents. The most commonly used solvents for preparing stock solutions are ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3][5]
Q4: What is the recommended method for preparing a 25-HC stock solution?
A4: The recommended method is to first dissolve the crystalline 25-HC in an organic solvent like ethanol to create a concentrated stock solution.[3] This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not cause cytotoxicity (typically <0.1% to 0.5%).
Q5: Can I store the diluted 25-HC in the cell culture medium?
A5: It is generally not recommended to store 25-HC in aqueous solutions, including cell culture media, for more than a day, as it may precipitate out of solution.[3][5] It is best to prepare the final working solution fresh for each experiment.
Q6: What are cyclodextrins and how can they help with 25-HC solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules like 25-HC in their central cavity, forming an inclusion complex that is more soluble in aqueous solutions.[6] Modified cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), are particularly effective in increasing the solubility of lipophilic compounds for cell culture applications.[7]
Troubleshooting Guide: 25-HC Precipitation in Cell Culture
Issue: I observe a precipitate in my cell culture medium after adding 25-HC.
This is a common issue arising from the poor aqueous solubility of 25-HC. The following troubleshooting steps can help you identify the cause and find a solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of 25-HC in the medium exceeds its solubility limit. | Decrease the final working concentration of 25-HC. Perform a dose-response experiment to find the optimal concentration that is both effective and soluble. |
| Improper Dissolution of Stock Solution | The 25-HC was not fully dissolved in the organic solvent before dilution in the medium. | Ensure the 25-HC is completely dissolved in the stock solution. Gentle warming (up to 37°C) and vortexing can aid dissolution.[8] |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of medium can cause the compound to "crash out" of solution. | Perform a serial dilution. Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing.[9] |
| Low Temperature of Media | Adding the stock solution to cold media can decrease the solubility of 25-HC. | Always use pre-warmed (37°C) cell culture media for dilutions.[9] |
| High Final Solvent Concentration | The final concentration of the organic solvent (e.g., ethanol, DMSO) is too high, which can be toxic to cells and may also cause precipitation of media components. | Keep the final solvent concentration as low as possible, ideally below 0.1%.[8] If a higher concentration of 25-HC is needed, consider using a solubilizing agent like cyclodextrin. |
| Interaction with Media Components | Components in the serum or media supplements may interact with 25-HC, leading to precipitation. | Test the solubility of 25-HC in serum-free and complete media to see if serum is a contributing factor. If so, consider reducing the serum concentration during treatment or using a serum-free formulation if appropriate for your cells. |
| Precipitation Over Time | The 25-HC may be initially soluble but precipitates out of solution over longer incubation periods. | Prepare the 25-HC working solution fresh before each experiment. For long-term experiments, consider replenishing the media with fresh 25-HC at regular intervals. |
Workflow for Troubleshooting Precipitation Issues
Caption: A flowchart to systematically troubleshoot precipitation of 25-HC in cell culture.
Quantitative Data: Solubility of 25-Hydroxycholesterol
The following table summarizes the solubility of 25-HC in various solvents.
| Solvent | Approximate Solubility | Molar Concentration (MW: 402.65 g/mol ) | Source |
| Ethanol | ~20 mg/mL | ~49.6 mM | [3][4][5] |
| Dimethyl Sulfoxide (DMSO) | ~100 µg/mL | ~0.25 mM | [3][5] |
| Dimethylformamide (DMF) | ~2 mg/mL | ~4.96 mM | [3][5] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~500 µg/mL | ~1.24 mM | [3][5] |
Experimental Protocols
Protocol 1: Standard Solubilization using Ethanol
This protocol is suitable for achieving lower working concentrations of 25-HC.
Materials:
-
25-hydroxycholesterol (crystalline solid)
-
100% Ethanol (ACS grade or higher)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution:
-
Weigh out the desired amount of 25-HC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol to achieve a stock concentration of 1-10 mg/mL.
-
Vortex thoroughly until the 25-HC is completely dissolved. Gentle warming to 37°C can assist in dissolution. Visually inspect to ensure no particulate matter remains.
-
-
Prepare the final working solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the ethanolic stock solution dropwise to achieve the final desired concentration.
-
Important: The final concentration of ethanol in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. For example, to make 10 mL of a 10 µM 25-HC solution from a 10 mM stock, you would add 10 µL of the stock to 10 mL of medium.
-
-
Treat the cells:
-
Remove the old medium from your cell culture plates.
-
Add the freshly prepared medium containing 25-HC to the cells.
-
Include a vehicle control (medium with the same final concentration of ethanol) in your experiment.
-
Protocol 2: Enhanced Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
This protocol is recommended for achieving higher, more stable concentrations of 25-HC in your cell culture medium.
Materials:
-
25-hydroxycholesterol (crystalline solid)
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Ethanol (100%)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Sterile glass tube
-
Sonicator
-
0.22 µm sterile filter
Procedure:
-
Prepare the 25-HC-cyclodextrin complex stock solution:
-
In a sterile glass tube, dissolve 25-HC in a minimal amount of ethanol.
-
In a separate sterile tube, dissolve HP-β-CD in serum-free medium or PBS to a concentration of 5-10 mM.
-
Create a thin film of the 25-HC by evaporating the ethanol under a gentle stream of nitrogen gas or by air drying in a sterile hood.
-
Add the HP-β-CD solution to the tube containing the 25-HC film.
-
Sonicate the mixture for 5-10 minutes and then incubate at 37°C for at least one hour (overnight is also an option) with constant agitation to allow for complex formation.[8]
-
-
Sterilize and store the stock solution:
-
Sterile filter the 25-HC-cyclodextrin complex solution through a 0.22 µm filter.
-
This stock solution can be stored at 4°C for several weeks.
-
-
Prepare the final working solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add the 25-HC-cyclodextrin complex stock solution to the pre-warmed medium to achieve the desired final concentration of 25-HC.
-
-
Treat the cells:
-
Remove the old medium from your cell culture plates.
-
Add the freshly prepared medium containing the 25-HC-cyclodextrin complex.
-
Include a vehicle control (medium with the same concentration of HP-β-CD) in your experiment.
-
Experimental Workflow for Cell Treatment with 25-HC
Caption: A step-by-step workflow for preparing and treating cells with 25-HC.
Signaling Pathways Modulated by 25-Hydroxycholesterol
25-HC is a key regulator of several signaling pathways, primarily related to cholesterol homeostasis and the immune response.
1. SREBP Pathway Inhibition
25-HC inhibits the processing of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcriptional regulator of cholesterol biosynthesis.
Caption: 25-HC retains the SCAP-SREBP2 complex in the ER, preventing its activation.
2. Liver X Receptor (LXR) Activation
25-HC is an agonist of Liver X Receptors (LXRs), which are nuclear receptors that regulate cholesterol efflux and lipid metabolism.
Caption: 25-HC activates LXR, leading to increased expression of cholesterol efflux genes.
3. Modulation of Inflammatory Signaling
25-HC can have both pro- and anti-inflammatory effects depending on the cellular context. It can modulate signaling pathways downstream of Toll-like receptors (TLRs).
Caption: 25-HC can modulate inflammatory responses through various mechanisms.
References
- 1. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing OH-C-Chol:DOPE Ratios for Gene Delivery
Welcome to the technical support center for optimizing your gene delivery experiments using OH-C-Chol and DOPE lipid formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the specific roles of this compound and DOPE in our gene delivery system?
A1: In your liposomal formulation, this compound (a cationic cholesterol derivative) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) play distinct and synergistic roles. This compound, being positively charged, is crucial for condensing the negatively charged nucleic acids (like plasmid DNA or siRNA) into compact nanoparticles called lipoplexes. This condensation protects the genetic material from degradation. DOPE, a neutral helper lipid, is known for its fusogenic properties. Its primary function is to facilitate the escape of the genetic cargo from the endosome into the cytoplasm, a critical step for successful transfection.[1][2]
Q2: Why is the molar ratio of this compound to DOPE so critical for transfection efficiency?
A2: The molar ratio of the cationic lipid (this compound) to the helper lipid (DOPE) is a key determinant of transfection success.[1] An optimal ratio strikes a balance between effective DNA condensation and efficient endosomal escape. Too little DOPE can lead to the lipoplexes being trapped and degraded in the endosomes, while an excess of DOPE might compromise the stability of the lipoplexes.[1] The ideal ratio is often cell-type dependent and requires empirical optimization for each specific cell line and nucleic acid payload.[1]
Q3: Can I substitute DOPE with other helper lipids?
A3: While other helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) can be used, DOPE's unique fusogenic properties are particularly effective for promoting endosomal escape.[1] Substituting DOPE with a non-fusogenic lipid like DOPC, which tends to form more stable lamellar structures, has been shown to significantly decrease transfection efficiency.[1] Cholesterol is often included in formulations to enhance the stability of the lipid bilayer.[1][3]
Q4: How does the quality of the lipids affect my experimental results?
A4: The purity and stability of both this compound and DOPE are paramount. Degraded or oxidized lipids can negatively impact the integrity of the liposomes, leading to reduced transfection efficiency and increased cytotoxicity.[1] It is crucial to use high-purity lipids and adhere to the recommended storage conditions, which is typically -20°C for DOPE, to prevent degradation.[1]
Q5: Are these this compound:DOPE formulations suitable for in vivo applications?
A5: Yes, cholesterol-based cationic lipid formulations including DOPE have been utilized for in vivo gene delivery.[4] However, for systemic administration, the stability of the lipoplexes in the bloodstream and their biodistribution are major considerations. Interactions with serum proteins can lead to rapid clearance from circulation. To enhance their in vivo performance, formulations may require modifications, such as the inclusion of PEGylated lipids to improve stability and circulation time.[4]
Troubleshooting Guide
This guide addresses common issues encountered during gene delivery experiments with this compound:DOPE formulations.
| Problem | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal this compound:DOPE ratio. | Empirically test a range of molar ratios (e.g., 1:1, 1:2, 2:1) to find the optimal balance for your specific cell type and nucleic acid.[5][6] |
| Poorly formed lipoplexes. | Ensure that the lipoplex formation is performed in a serum-free medium, as serum proteins can interfere with complexation.[7] Allow for an adequate incubation time (typically 15-30 minutes) at room temperature for the complexes to form.[8] | |
| Low cell viability or unhealthy cells. | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[4][9][10] Avoid excessive passaging of cells, as it can decrease transfection performance.[9] | |
| Incorrect lipid concentration. | Titrate the total lipid concentration to find the optimal amount that maximizes transfection while minimizing cytotoxicity.[10] | |
| Inefficient endosomal escape. | Confirm that DOPE is included in your formulation at an appropriate concentration.[4] In some cases, co-treatment with endosomolytic agents like chloroquine can be considered, though this may increase cytotoxicity.[4] | |
| High Cytotoxicity | Excessive concentration of cationic lipid. | Reduce the concentration of the this compound:DOPE lipoplexes. Perform a dose-response experiment to determine the highest concentration that maintains good cell viability.[11] |
| High N/P ratio (ratio of positive charges from the cationic lipid to negative charges from the nucleic acid). | A high N/P ratio can lead to increased toxicity. Optimize the N/P ratio to use the minimum amount of cationic lipid required for efficient transfection.[11] | |
| Cell type sensitivity. | Some cell types are inherently more sensitive to cationic lipid-mediated transfection. Consider reducing the incubation time of the lipoplexes with the cells.[10] | |
| Inconsistent or Non-Reproducible Results | Variations in experimental procedures. | Maintain consistency in all steps of the protocol, including cell splitting and plating schedules, DNA/RNA quality and concentration, and the timing of each step.[9] |
| Changes in reagents. | Use the same batches of lipids, media, and other reagents for a set of comparative experiments. Different preparations of nucleic acids or media can alter transfection outcomes.[9] | |
| Lipid degradation. | Store lipids properly at -20°C and avoid repeated freeze-thaw cycles.[1] |
Quantitative Data Summary
The optimal molar ratio of cationic cholesterol derivatives to DOPE can vary depending on the specific lipid, the nucleic acid being delivered (plasmid DNA vs. siRNA), and the cell type. The following table summarizes findings from studies using DC-Chol, a structurally similar cationic cholesterol to this compound.
| Cationic Lipid | Nucleic Acid | Optimal Molar Ratio (Cationic Lipid:DOPE) | Reference |
| DC-Chol | Plasmid DNA | 1:2 | [5][6] |
| DC-Chol | siRNA | 1:1 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound:DOPE Liposomes
This protocol describes the thin-film hydration method for preparing cationic liposomes.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of this compound and DOPE in chloroform.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing or sonicating. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.
-
-
Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles with a uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.[2]
-
Protocol 2: Transfection of Adherent Cells
-
Cell Seeding:
-
One day before transfection, seed the cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.[8]
-
-
Lipoplex Formation:
-
In a sterile tube, dilute the required amount of nucleic acid (plasmid DNA or siRNA) in a serum-free medium (e.g., Opti-MEM).
-
In a separate sterile tube, dilute the this compound:DOPE liposome suspension in the same serum-free medium.
-
Combine the diluted nucleic acid and liposome solutions and mix gently.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[1][8]
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.[1]
-
-
Post-Transfection:
-
After the incubation period, you may either add fresh, complete growth medium (containing serum) to the cells or replace the transfection medium entirely with fresh medium.
-
Culture the cells for 24-72 hours before assaying for gene expression.[1]
-
Visualizations
Caption: Experimental workflow for this compound:DOPE liposome preparation and cell transfection.
Caption: Mechanism of gene delivery and the role of DOPE in endosomal escape.
Caption: Troubleshooting decision tree for low transfection efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. benchchem.com [benchchem.com]
- 9. thermofisher.com [thermofisher.com]
- 10. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 11. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting high cytotoxicity in OH-C-Chol transfections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high cytotoxicity and other common issues encountered during OH-C-Chol (hydroxylated cholesterol) based transfections.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it function in transfection?
A: this compound refers to hydroxylated cholesterol, a derivative of cholesterol used as a component in some cationic lipid-based transfection reagents. Cationic lipids are amphiphilic molecules with a positively charged headgroup that interacts with the negatively charged phosphate backbone of nucleic acids (DNA, RNA), and a hydrophobic tail, in this case, based on cholesterol. This interaction leads to the formation of lipoplexes, which are condensed, positively charged nanoparticles. These lipoplexes can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell. The inclusion of cholesterol and its derivatives in these formulations can enhance the stability of the liposomes, improve resistance to serum components in the culture medium, and increase transfection efficiency.[1][2] The presence of a hydroxyl group may further contribute to good serum tolerance.
Q2: What are the common signs of high cytotoxicity during an this compound transfection experiment?
A: High cytotoxicity can manifest in several ways. The most common signs include a significant decrease in cell viability (a large number of floating, dead cells), changes in cell morphology (e.g., rounding up, shrinking, detachment from the culture surface), and a reduction in cell proliferation or growth rate following the transfection procedure.[3] It is important to distinguish these effects from those that might be caused by the expression of a toxic transgene.
Q3: Can the quality of my plasmid DNA or siRNA affect cytotoxicity?
A: Absolutely. The purity and quality of the nucleic acid are critical. Preparations with high levels of endotoxins (lipopolysaccharides from bacteria) can induce a strong inflammatory response in many cell types, leading to significant cell death.[4][5][6] Similarly, the presence of contaminants like residual proteins, salts, or ethanol from the purification process can be toxic to cells. It is recommended to use high-quality, endotoxin-free plasmid purification kits.
Q4: How does cell health and passage number impact transfection outcomes?
A: The health and condition of your cells are paramount for a successful transfection with minimal cytotoxicity. Cells should be in the logarithmic phase of growth and have high viability (>90%) before transfection.[7] High-passage number cells can exhibit altered morphology, reduced growth rates, and changes in gene expression, all of which can negatively affect transfection efficiency and their ability to tolerate the transfection reagent.[8][9][10] It is good practice to use cells within a consistent, low passage number range for reproducible results.[10]
Troubleshooting High Cytotoxicity
Below is a step-by-step guide to troubleshoot and mitigate high cytotoxicity in your this compound transfection experiments.
Problem: Significant cell death is observed after transfection.
Step 1: Optimize Reagent and Nucleic Acid Concentrations
The ratio of transfection reagent to nucleic acid is a critical parameter that needs to be optimized for each cell type and nucleic acid.[5][11] An excess of the cationic lipid reagent is a common cause of cytotoxicity.
Solutions:
-
Titrate the Reagent: Perform a dose-response experiment by keeping the amount of nucleic acid constant and varying the volume of the this compound reagent. Start with the manufacturer's recommended ratio and test ratios above and below this point.
-
Reduce Nucleic Acid Amount: High concentrations of plasmid DNA can also be toxic.[4] Try reducing the amount of nucleic acid while maintaining the optimal reagent-to-nucleic acid ratio.
-
Check for Precipitates: The formation of a visible precipitate upon mixing the reagent and nucleic acid can sometimes be associated with cytotoxicity. Ensure proper mixing and consider diluting the components in serum-free medium as recommended.
Step 2: Evaluate and Optimize Cell Culture Conditions
Cellular conditions at the time of transfection significantly influence their resilience to the procedure.
Solutions:
-
Cell Confluency: The optimal cell confluency for transfection is typically between 70-90% for adherent cells.[12][13] Transfecting at a lower density can expose individual cells to a higher effective concentration of the lipoplexes, leading to increased toxicity.[5] Conversely, overly confluent cultures may not be actively dividing, which can reduce transfection efficiency.
-
Cell Passage Number: Use cells that have been passaged fewer than 20-30 times.[7] If you have been using a cell line for a long time, consider thawing a fresh, low-passage stock.[4][6]
-
Presence of Antibiotics: While some modern reagents are compatible with antibiotics, these agents can sometimes increase cell stress and cytotoxicity during transfection because the cell membrane becomes more permeable.[2] Consider performing the transfection in antibiotic-free medium.[14]
Step 3: Adjust Incubation Time
The duration of exposure of cells to the transfection complexes can impact cell viability.
Solution:
-
Reduce the incubation time of the lipoplexes with the cells. For some sensitive cell types, an exposure of 4-6 hours may be sufficient before replacing the medium with fresh, complete growth medium. The optimal time should be determined empirically for your specific cell line.
Step 4: Verify Nucleic Acid Quality
As mentioned in the FAQs, poor quality nucleic acid is a frequent source of toxicity.
Solutions:
-
Measure Purity: Check the A260/A280 ratio of your nucleic acid preparation, which should be between 1.7 and 1.9.[15]
-
Use Endotoxin-Free Kits: Repurify your plasmid DNA using a kit that guarantees low endotoxin levels.[15]
-
Visualize Integrity: Run your plasmid DNA on an agarose gel to ensure it is not degraded.
Optimization of Transfection Parameters
The following table summarizes key experimental parameters that should be optimized to achieve high transfection efficiency while minimizing cytotoxicity.
| Parameter | Recommended Range/Consideration | Rationale for Optimization |
| This compound Reagent to DNA Ratio (µL:µg) | 1:1 to 5:1 (start with manufacturer's suggestion) | An excess of cationic lipid is a primary cause of cytotoxicity. This ratio is cell-type specific.[5][6] |
| DNA Concentration (per well) | 0.5 - 2.0 µg (for 6-well plate) | High concentrations of foreign DNA can induce stress and cell death.[4] |
| Cell Confluency at Transfection | 70-90% for adherent cells | Lower confluency increases the reagent-to-cell ratio, enhancing toxicity. Higher confluency can reduce efficiency.[5][12] |
| Incubation Time with Complexes | 4 - 24 hours | Prolonged exposure can be toxic to sensitive cell lines. Shorter times may be sufficient for gene delivery. |
| Cell Passage Number | < 20-30 passages | High passage numbers can lead to genetic drift, altered cell behavior, and increased sensitivity.[7][8][9][10] |
| Medium Composition | Serum-free for complex formation; Serum-containing for transfection | Serum can interfere with the formation of lipoplexes but is often necessary for cell health during transfection.[1][12] Avoid antibiotics during transfection if cytotoxicity is observed.[14] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density that avoids confluence at the end of the experiment and transfect according to your optimized protocol. Include untransfected and reagent-only controls.
-
At the desired time point post-transfection (e.g., 24, 48, or 72 hours), remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Wrap the plate in foil and leave it at room temperature in the dark, shaking on an orbital shaker for at least 2 hours to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untransfected control cells.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Roche, Thermo Fisher Scientific, or Promega)
-
96-well plate reader (absorbance at ~490 nm)
Procedure:
-
Seed cells in a 96-well plate and perform the transfection. Include the following controls in triplicate:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Medium only (background)
-
-
At the desired time point post-transfection (e.g., 24 or 48 hours), centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, optically clear 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity using the formula provided by the manufacturer, which generally follows: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Effect of cationic cholesterol derivatives on gene transfer and protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol-based cationic lipids for gene delivery: contribution of molecular structure factors to physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-transfection activity studies of novel cationic cholesterol-based amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. scilit.com [scilit.com]
- 13. Lipid-based transfection reagents can interfere with cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholesterol derived cationic lipids as potential non-viral gene delivery vectors and their serum compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of siRNA Delivered with Hydroxylated Cholesterol Conjugates (OH-C-Chol)
Welcome to the technical support center for researchers utilizing hydroxylated cholesterol-conjugated siRNAs (OH-C-Chol). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the reliability of your gene silencing studies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of siRNA experiments?
A1: Off-target effects refer to the unintended modulation of genes other than the intended target gene by an siRNA molecule.[1][2] These effects can arise from the siRNA sequence having partial complementarity to other messenger RNAs (mRNAs), leading to their unintended degradation or translational repression.[3] This phenomenon is a significant concern as it can lead to misinterpretation of experimental results and potential cellular toxicity.[2]
Q2: How does conjugation with hydroxylated cholesterol (this compound) affect siRNA delivery and the potential for off-target effects?
A2: Cholesterol conjugation, including with hydroxylated forms like cholesteryl diamine (OH-Chol) or cholesteryl triamine (OH-N-Chol), enhances the delivery of siRNA into cells, often without the need for transfection agents.[1][4] This is achieved by increasing the lipophilicity of the siRNA, which facilitates its association with cell membranes and lipoproteins for cellular uptake.[4][5] While this improves delivery, it does not inherently eliminate off-target effects. The increased intracellular concentration of siRNA can potentially exacerbate off-target activity if the siRNA sequence is not optimized.[6] Therefore, careful siRNA design and validation are crucial when using cholesterol conjugates.
Q3: What are the primary mechanisms behind siRNA off-target effects?
A3: The most common mechanism is the "miRNA-like" off-target effect.[3] This occurs when the "seed region" of the siRNA guide strand (nucleotides 2-8 from the 5' end) binds to the 3' untranslated region (3' UTR) of unintended mRNA transcripts with partial complementarity, leading to their silencing.[7][8] Off-target effects can also be induced by the passenger (sense) strand of the siRNA duplex if it is loaded into the RNA-induced silencing complex (RISC).[3]
Q4: Can chemical modifications to the siRNA molecule reduce off-target effects when using this compound delivery?
A4: Yes, chemical modifications are a key strategy to mitigate off-target effects and are highly compatible with cholesterol conjugation.[9][10][11] Modifications such as 2'-O-methyl (2'-OMe) or 2'-Fluoro (2'-F) substitutions, particularly within the seed region of the guide strand, can reduce miRNA-like off-target binding without significantly impacting on-target silencing efficiency.[3][9] Additionally, modifications can be introduced to the passenger strand to discourage its loading into RISC.[2]
Q5: What is siRNA pooling, and can it be used with this compound delivery to minimize off-target effects?
A5: siRNA pooling involves using a combination of multiple different siRNA duplexes that all target the same mRNA. The rationale is that by using a lower concentration of each individual siRNA, the magnitude of any sequence-specific off-target effects from a single siRNA is reduced.[12] This strategy can be effectively combined with this compound delivery. However, it is important to use high-complexity pools (many different siRNAs) as low-complexity pools may not be as effective and could even increase the number of off-target effects.[12]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound delivered siRNA and provides actionable solutions.
Problem 1: High level of off-target gene downregulation observed in microarray or RNA-seq data.
| Potential Cause | Recommended Solution |
| Suboptimal siRNA sequence design: The seed region of your siRNA may have significant complementarity to numerous unintended transcripts. | Action: Re-design your siRNA using algorithms that specifically screen for potential off-target binding sites. Utilize tools like BLAST to check for homology against the relevant genome.[13] |
| High siRNA concentration: Using an excessive concentration of the this compound-siRNA conjugate can saturate the RNAi machinery and increase the likelihood of off-target binding. | Action: Perform a dose-response experiment to determine the lowest effective concentration of your siRNA that achieves significant on-target knockdown with minimal off-target effects. Reducing the concentration from 25 nM to 10 nM or even 1 nM has been shown to significantly decrease off-target gene silencing.[6] |
| Passenger strand activity: The sense strand of your siRNA may be getting loaded into RISC and causing off-target effects. | Action: Introduce chemical modifications to the passenger strand to inhibit its loading. Asymmetric designs, where the 5' end of the passenger strand is less thermodynamically stable, can also favor guide strand loading.[3] |
Problem 2: On-target gene knockdown is efficient, but a significant and unexpected phenotype is observed.
| Potential Cause | Recommended Solution |
| Phenotype is due to off-target effects: The observed phenotype may be a result of the downregulation of one or more off-target genes, rather than the intended target. | Action 1: Validate the phenotype with at least two or more different siRNAs targeting the same gene but with different sequences. If the phenotype persists with multiple siRNAs, it is more likely to be an on-target effect. |
| Action 2: Perform a rescue experiment by re-introducing the target gene (e.g., via a plasmid that is resistant to your siRNA). If the phenotype is reversed, it confirms it was an on-target effect. | |
| Action 3: Analyze global gene expression changes using microarray or RNA-seq to identify potential off-target genes that could be responsible for the observed phenotype. | |
| Toxicity of the delivery vehicle or siRNA: At high concentrations, cholesterol conjugates can exhibit toxicity. | Action: Assess cell viability (e.g., using an MTT assay) at different concentrations of your this compound-siRNA. Include a control with a scrambled, non-targeting siRNA conjugated to this compound to differentiate between sequence-specific and delivery vehicle-related toxicity. |
Experimental Protocols
Protocol 1: Quantification of Off-Target Effects using RNA-Sequencing (RNA-seq)
This protocol outlines the key steps for identifying siRNA off-target effects on a genome-wide scale.
1. Experimental Design:
- Groups:
- Untreated control cells.
- Cells treated with a negative control siRNA (scrambled sequence) conjugated to this compound.
- Cells treated with the experimental this compound-siRNA.
- Replicates: A minimum of three biological replicates per group is essential for statistical power.
2. Cell Culture and Transfection:
- Plate cells to be 50-70% confluent at the time of transfection.
- Prepare the this compound-siRNA complexes according to the manufacturer's protocol. For carrier-free delivery, this may involve simple dilution in serum-free media.
- Add the complexes to the cells and incubate for the desired time (typically 24-72 hours).
3. RNA Extraction and Quality Control:
- Harvest cells and extract total RNA using a reputable kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for library preparation.
4. Library Preparation and Sequencing:
- Prepare RNA-seq libraries from the extracted RNA.
- Perform high-throughput sequencing on a platform such as Illumina.
5. Bioinformatic Analysis:
- Quality Control: Trim adapter sequences and low-quality reads.
- Alignment: Align the reads to the appropriate reference genome.
- Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the experimental group compared to the negative control group.
- Off-Target Analysis:
- Identify downregulated genes that are not the intended target.
- Use tools like SeedMatchR to determine if there is an enrichment of genes with seed region complementarity in their 3' UTRs among the downregulated gene set.[8][14]
dot graph TD; A[Start: RNA-seq Data] --> B{Perform DifferentialExpression Analysis}; B --> C{Identify SignificantlyDownregulated Genes}; C --> D{Filter outOn-Target Gene}; D --> E[Remaining genes arepotential off-targets]; E --> F{Perform Seed RegionMatch Analysis}; F --> G{Identify genes withseed region matches}; G --> H[Enrichment analysis forseed-matched genes]; H --> I[Conclusion onseed-mediated off-target effects]; subgraph "Workflow" A;B;C;D;E;F;G;H;I; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end
Bioinformatic workflow for identifying seed-mediated off-target effects from RNA-seq data.
Protocol 2: Validating On-Target vs. Off-Target Phenotypes
This protocol helps to distinguish if an observed cellular phenotype is a direct result of silencing the intended target gene or an off-target effect.
1. Multi-siRNA Validation:
- Design and synthesize at least two additional, distinct siRNAs that target different sequences within the same target mRNA.
- Conjugate these new siRNAs to this compound.
- Perform the experiment with each of the new this compound-siRNA conjugates alongside the original one.
- Interpretation: If the phenotype is consistently observed with all siRNAs targeting the same gene, it is likely an on-target effect. If the phenotype is unique to the original siRNA, it is more likely an off-target effect.
2. Rescue Experiment:
- Clone the full-length cDNA of your target gene into an expression vector.
- Introduce silent mutations in the siRNA binding site of the cDNA sequence. This will make the mRNA expressed from this vector resistant to your siRNA.
- Co-transfect cells with your experimental this compound-siRNA and the siRNA-resistant expression vector.
- Interpretation: If the observed phenotype is reversed or diminished upon expression of the siRNA-resistant target gene, this strongly indicates that the phenotype is due to the on-target knockdown.
Logical workflow for validating on-target versus off-target phenotypes.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding strategies to minimize off-target effects.
Table 1: Effect of siRNA Concentration on Off-Target Gene Regulation
| siRNA Concentration | On-Target Silencing | Number of Off-Target Genes Downregulated >2-fold | Reference |
| 25 nM | High | 56 | [6] |
| 10 nM | High | 30 | [6] |
| 1 nM | Moderate to High | 6 | [6] |
Table 2: Impact of Chemical Modifications on Off-Target Silencing
| siRNA Modification | On-Target Silencing | Reduction in Off-Target Transcripts | Reference |
| Unmodified | High | - | [10] |
| 2'-O-methyl modification in seed region | High | ~80% | [10] |
Table 3: Influence of Cholesterol Linker on siRNA Delivery
| Cholesterol Linker | Relative Loading onto Extracellular Vesicles | Relative Silencing Potency | Reference |
| Triethyl glycol (TEG) | Higher | More Potent | [15][16] |
| 2-aminobutyl-1-3-propanediol (C7) | Lower | Less Potent | [15][16] |
References
- 1. siRNA delivery into tumor cells by lipid-based nanoparticles composed of hydroxyethylated cholesteryl triamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. Effective carrier-free gene-silencing activity of cholesterol-modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. Detecting microRNA binding and siRNA off-target effects from expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Low complexity pooling does not prevent siRNA off-targets [sitoolsbiotech.com]
- 13. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized Cholesterol-siRNA Chemistry Improves Productive Loading onto Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. metro.tekcities.com [metro.tekcities.com]
Technical Support Center: Prevention of Cholesterol Oxidation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of cholesterol to oxysterols during experimental sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to unwanted cholesterol oxidation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks co-eluting with or near cholesterol/oxysterol standards in chromatograms (GC-MS, LC-MS). | Auto-oxidation of cholesterol standards or samples due to improper storage or handling. | 1. Verify the storage conditions of your standards and samples (should be at -20°C or lower, protected from light, and under an inert atmosphere like argon or nitrogen).[1] 2. Prepare fresh working standards from a solid standard dissolved in a high-purity solvent like isopropanol.[2] 3. Implement stricter sample handling procedures, such as minimizing exposure to air and light during preparation.[1] 4. Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to your standard solutions and samples.[3] |
| High background or baseline noise in mass spectrometry analysis. | Contamination from solvents, glassware, or other lab equipment. OR Widespread, low-level oxidation of cholesterol in the sample. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Filter all solutions before use. 3. Incorporate a solid-phase extraction (SPE) step to separate oxysterols from the bulk cholesterol and other lipids, which can reduce background interference.[4] |
| Poor recovery of oxysterols after sample extraction. | Inefficient extraction method. OR Degradation of oxysterols during the extraction process. | 1. Optimize your extraction solvent system. A mixture of chloroform and methanol is commonly used, but the ratio may need adjustment based on the sample matrix.[5] 2. Ensure complete hydrolysis of cholesteryl esters if total oxysterol content is desired. Both enzymatic (cholesterol esterase) and chemical (saponification) methods can be used.[6] 3. For sensitive oxysterols, use a gentler extraction method and avoid high temperatures. Cold saponification is an option, though it requires longer incubation times.[7] |
| Inconsistent or non-reproducible quantification of oxysterols across replicate samples. | Variability in sample handling and preparation. OR Incomplete derivatization (for GC-MS analysis). | 1. Standardize every step of your sample preparation protocol, from thawing to extraction and analysis. 2. Use an internal standard for each class of sterol being analyzed to correct for variations in extraction and derivatization efficiency.[8] 3. Ensure derivatization reactions (e.g., silylation for GC-MS) go to completion by optimizing reaction time, temperature, and reagent concentration.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause cholesterol to oxidize during sample preparation?
A1: The main drivers of cholesterol oxidation during sample preparation are exposure to:
-
Oxygen: Atmospheric oxygen is the key reactant in the auto-oxidation of cholesterol.[2]
-
Heat: Elevated temperatures, often used in sample processing steps like saponification or solvent evaporation, can significantly accelerate oxidation rates.[7]
-
Light: Exposure to light, especially UV light, can initiate and propagate the free-radical chain reactions that lead to oxysterol formation.[2]
-
Presence of Metal Ions: Transition metals can act as catalysts, promoting the formation of reactive oxygen species and accelerating cholesterol oxidation.[2]
Q2: How can I effectively use antioxidants to prevent cholesterol oxidation in my samples?
A2: Antioxidants are crucial for preventing the artificial formation of oxysterols. Here are some best practices for their use:
-
Add at the Earliest Stage: Introduce the antioxidant as soon as the sample is homogenized or extracted to protect cholesterol from oxidation throughout the workflow.
-
Choice of Antioxidant: Both synthetic and natural antioxidants are effective.
-
Synthetic: Butylated hydroxytoluene (BHT) and tertiary butylhydroquinone (TBHQ) are commonly used and highly effective at inhibiting thermally-induced cholesterol oxidation.[10]
-
Natural: α-tocopherol (Vitamin E), quercetin, and rosemary extracts have demonstrated strong inhibitory effects on cholesterol oxidation.[10][11]
-
-
Working Concentration: A typical concentration for BHT is 0.05% (v/v) in the initial extraction solvent.[3]
Q3: What are the recommended storage conditions for samples to minimize oxysterol formation?
A3: Proper storage is critical. For long-term stability, lipid extracts should be stored in an organic solvent containing an antioxidant at -20°C or lower in an airtight container, protected from light and oxygen.[1] If possible, flash-freeze samples in liquid nitrogen before transferring them to a low-temperature freezer.[1] Storing samples under an inert gas like argon or nitrogen can further minimize exposure to oxygen.[2]
Q4: When is solid-phase extraction (SPE) necessary, and what are its advantages?
A4: Solid-phase extraction is highly recommended, especially for complex biological matrices where cholesterol is present in much higher concentrations than oxysterols.[4]
-
Advantages:
-
Separation: It effectively separates the more polar oxysterols from the less polar cholesterol, reducing the risk of cholesterol auto-oxidation during subsequent analytical steps.[4]
-
Enrichment: It allows for the concentration of trace amounts of oxysterols, improving detection sensitivity.
-
Cleanup: It removes other interfering lipids and matrix components, leading to cleaner chromatograms and more accurate quantification.
-
Quantitative Data on Antioxidant Effectiveness
The choice and effectiveness of an antioxidant can vary based on the experimental conditions and the specific matrix. The following table summarizes the relative effectiveness of common antioxidants in preventing cholesterol oxidation.
| Antioxidant | Type | Reported Effectiveness | Commonly Used In | Reference(s) |
| Butylated Hydroxytoluene (BHT) | Synthetic | Highly effective in inhibiting thermal- and auto-oxidation. | Biological samples, food matrices. | [10][12] |
| Tertiary Butylhydroquinone (TBHQ) | Synthetic | Efficiently inhibits thermally-induced cholesterol oxidation. | Food processing, high-temperature applications. | [10] |
| α-Tocopherol (Vitamin E) | Natural | Strong inhibitory action against cholesterol oxidation. | Biological samples, lipid-rich matrices. | [10][12] |
| γ-Tocopherol | Natural | In some systems, shows stronger antioxidant activity than α-tocopherol. | Liposomal models, in vitro studies. | [12] |
| Quercetin | Natural (Flavonoid) | Strong inhibitory action against cholesterol oxidation. | Model systems, food matrices. | [10][11] |
| Rosemary Oleoresin Extract | Natural | Demonstrates strong inhibitory action against cholesterol oxidation. | Food preservation. | [10] |
| Green Tea Catechins (GTC) | Natural | More effective than BHT in preventing cholesterol oxidation in some studies. | Thermal stress models. | [11] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow to Minimize Cholesterol Oxidation
This protocol outlines a standard workflow for extracting lipids from biological samples while minimizing the risk of artificial oxysterol formation.
-
Homogenization:
-
Homogenize the tissue or cell sample in a cold buffer on ice.
-
To quench enzymatic activity, use a cold organic solvent like methanol or rapidly freeze the sample in liquid nitrogen.[1]
-
-
Lipid Extraction:
-
Perform a lipid extraction using a chloroform:methanol (2:1, v/v) mixture containing 0.05% BHT.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification (Optional - for total sterol analysis):
-
To hydrolyze cholesteryl esters, add ethanolic potassium hydroxide solution to the lipid extract.[6]
-
For sensitive samples, perform cold saponification by incubating at room temperature overnight to avoid heat-induced oxidation.[7] For faster processing, hot saponification at a controlled temperature (e.g., 56°C) can be used, but the risk of artifact formation is higher.[7]
-
-
Solid-Phase Extraction (SPE) for Oxysterol Enrichment:
-
Use a silica-based SPE cartridge.
-
Activation: Condition the cartridge with hexane.[13]
-
Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent like toluene and load it onto the cartridge.[13]
-
Washing: Elute the non-polar lipids, including the bulk of the cholesterol, with a non-polar solvent such as 30% isopropanol in hexane.[13]
-
Elution: Elute the more polar oxysterols with a more polar solvent system, such as dichloromethane:methanol (1:1, v/v).[14]
-
-
Final Preparation for Analysis:
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization:
-
To the dried oxysterol fraction, add anhydrous pyridine and a silylating agent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide).[8]
-
Incubate at a controlled temperature (e.g., 60-80°C) for the recommended time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: Use a capillary column suitable for sterol analysis (e.g., RTX-5, 30 m x 0.25 mm x 0.1 µm).[8]
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.[8]
-
Temperature Program:
-
Initial temperature: 65°C for 2 minutes.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Ramp 2: Increase to 310°C at 5°C/min and hold for 6 minutes.[8]
-
-
MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of target oxysterols.[6][15]
-
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Reconstitution:
-
Reconstitute the dried oxysterol fraction in the initial mobile phase (e.g., 85% methanol with 5 mM ammonium acetate).[13]
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2 x 250 mm, 3-µm particle size).[13]
-
Mobile Phase:
-
Solvent A: Water/acetonitrile (95:5, v/v) with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Solvent C: Methanol with 0.1% formic acid.[14]
-
-
Gradient Elution: Develop a gradient program that effectively separates the different oxysterol isomers.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in MRM mode for high sensitivity and specificity. Optimize precursor/product ion transitions for each target oxysterol.[16][17]
-
Visualizations
Caption: Cholesterol oxidation pathways.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cholesterol oxidation: health hazard and the role of antioxidants in prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Spin Speed for Preparing Transfection Complexes: A Technical Support Guide
For researchers, scientists, and drug development professionals, achieving high transfection efficiency is paramount for successful experiments. While many factors contribute to the outcome of transfection, the physical handling of transfection complexes, specifically the use of centrifugation, can be a critical and often overlooked step. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to spin speed during the preparation and application of transfection complexes.
Frequently Asked Questions (FAQs)
Q1: Should I centrifuge the transfection complexes after mixing the nucleic acid and transfection reagent?
A1: A brief, low-speed centrifugation is often recommended immediately after mixing the transfection reagent with the plasmid DNA or siRNA. The purpose of this step is not to pellet the complexes but to simply collect the entire mixture at the bottom of the tube, ensuring that no droplets are left on the sides. However, using an excessively high spin speed during this step can be detrimental. High centrifugal forces may cause the newly formed transfection complexes to aggregate and sediment, which can significantly reduce transfection efficiency[1].
Q2: What is the recommended spin speed and time for collecting the initial transfection complex mixture?
A2: A short, gentle pulse centrifugation is sufficient. While specific parameters are not always provided in protocols, it is crucial to avoid high g-forces. A spin of less than 100 x g for a few seconds is generally adequate to bring down the droplets without negatively impacting the complexes[1]. Some protocols suggest a "briefly" or "gentle" spin down as part of the complex formation process[2][3].
Q3: What is "spinoculation" or "spin-fection," and when should I use it?
A3: Spinoculation, also known as spin-fection, is a technique that involves centrifuging the transfection complexes together with the target cells[4][5]. This method is particularly effective for enhancing the transfection or transduction of suspension cells and hard-to-transfect adherent cells[4][6][7][8]. The gentle centrifugal force facilitates closer contact between the transfection complexes and the cell membrane, thereby increasing the chances of uptake[9][10]. This technique is commonly used for viral transduction but can also be adapted for non-viral transfection methods[4][8][11].
Q4: Can centrifugation damage the cells?
A4: While spinoculation is generally well-tolerated by many cell types, it is important to optimize the centrifugation conditions. Excessive centrifugal force or prolonged centrifugation times can cause mechanical stress and reduce cell viability[3][12]. It is always recommended to perform a pilot experiment to determine the optimal spin speed and duration that maximizes transfection efficiency without compromising cell health for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Excessively high spin speed was used to collect the transfection complex mixture after formation. | After mixing your nucleic acid and transfection reagent, use a very brief, low-speed spin (e.g., <100 x g for 5 seconds) only to collect droplets. Avoid high speeds that could pellet the complexes[1]. |
| Transfection complexes were not efficiently reaching the target cells, especially with suspension cells. | Employ a spinoculation protocol. After adding the transfection complexes to your cells, centrifuge the plate or tubes at a low speed (e.g., 200-1000 x g) for 30 minutes to 2 hours to enhance contact between the complexes and the cells[4][8][11][13]. | |
| High Cell Death/Toxicity | The spinoculation speed or duration was too high, causing mechanical stress to the cells. | Optimize the spinoculation protocol. Reduce the centrifugation speed and/or time. Perform a titration to find the best balance between transfection efficiency and cell viability. For example, test a range of speeds from 200 x g to 800 x g and times from 30 to 90 minutes. |
| Cells were not healthy or at the optimal confluency before the spinoculation step. | Ensure cells are in the logarithmic growth phase and are at the recommended confluency for transfection prior to starting the spinoculation protocol[14]. | |
| Inconsistent Transfection Results | Variability in the centrifugation step during complex formation or spinoculation. | Standardize your protocol. Use the same centrifuge, rotor, and settings for each experiment. Ensure that plates or tubes are properly balanced in the centrifuge. |
Quantitative Data Summary
The following table summarizes various centrifugation parameters cited in experimental protocols for enhancing transfection or transduction. It is important to note that the optimal conditions are cell-type and vector-dependent and should be empirically determined.
| Application | Cell Type/Vector | Centrifugation Speed | Duration | Temperature |
| Spinoculation | Jurkat cells (Lentiviral Particles) | 800 x g | 30 minutes | 32°C |
| Spinoculation | Human T-cell line (HIV-1) | 1200 x g | 2 hours | 25°C |
| Spinoculation | Suspension cells (Lentivirus) | 2400 rpm | 1.5 - 2 hours | 32°C |
| Spin-fection | Suspension and Adherent cells (Retrovirus) | 1800 rpm | 45 minutes | Room Temp |
| Spinoculation | Suspension or semi-suspended cells | 200 x g | 1.5 hours | Not specified |
| Spinoculation | Intestinal Organoids (Lentivirus) | 600 x g | 1 hour | 32°C |
| Spinfection Optimization | General (Lentivirus) | 931 g | 2 hours | 30°C |
| Spinfection | Adherent cells (HEK293T with Lentivirus) | 1000 rcf | 2 hours | 30°C |
| Centrifugation Enhancement | HeLa cells (PEI polyplexes) | 500 x g | 5 minutes | Not specified |
Experimental Protocols
Protocol 1: Standard Transfection Complex Formation with Gentle Centrifugation
-
In a sterile microcentrifuge tube, dilute the plasmid DNA in a serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent in a serum-free medium.
-
Add the diluted DNA solution to the diluted transfection reagent (or as recommended by the manufacturer) and mix gently by pipetting.
-
To ensure the entire volume is collected, perform a brief pulse centrifugation at a low speed (e.g., 200 x g for 3 seconds). Do not use high speeds.
-
Incubate the mixture at room temperature for the time recommended by the transfection reagent manufacturer to allow for complex formation.
-
Add the transfection complexes dropwise to the cells in culture.
Protocol 2: Spinoculation for Enhancing Transfection of Suspension Cells
-
Prepare transfection complexes as described in Protocol 1.
-
Count your suspension cells and pellet them by centrifuging at a gentle speed (e.g., 100-200 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh, complete growth medium at the desired plating density.
-
Add the prepared transfection complexes to the cell suspension.
-
Distribute the cell/complex mixture into the wells of a multi-well plate or into centrifuge tubes.
-
Centrifuge the plate or tubes at a pre-optimized speed (e.g., 800 x g) for 30 minutes at room temperature or 32°C[4][15].
-
After centrifugation, carefully return the plate or tubes to the incubator for the desired incubation period before analysis.
Visualizing the Workflow
Caption: Workflow for preparing and applying transfection complexes.
Caption: Decision tree for troubleshooting low transfection efficiency.
References
- 1. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 2. Universal Transfection Reagent Protocol [sigmaaldrich.com]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. Spinoculation Protocol [sigmaaldrich.com]
- 5. Protocols - Optimization [web.stanford.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. systembio.com [systembio.com]
- 8. genemedi.net [genemedi.net]
- 9. Centrifugal enhancement of retroviral mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Transfection efficiency of PEI polyplexes: a matter of complexation protocol, size and sedimentation [internal-frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. Spinfection for Suspension and Adherent Cells [protocols.io]
- 14. General guidelines for successful transfection [qiagen.com]
- 15. bpsbioscience.com [bpsbioscience.com]
troubleshooting poor formation of DNA-transfection reagent complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor formation of DNA-transfection reagent complexes and resulting low transfection efficiency.
Troubleshooting Guide
This guide addresses specific issues encountered during transfection experiments in a question-and-answer format.
Q1: Why is my transfection efficiency consistently low?
Low transfection efficiency is a common problem that can be attributed to several factors, including the quality of the DNA, the formation of the DNA-reagent complexes, and the health of the cells being transfected.
Potential Causes and Solutions: DNA Quality
| Issue | Potential Cause | Recommended Solution |
| Degraded or Impure DNA | DNA preparation is contaminated with proteins, RNA, phenol, or salts.[1][2][3][4] | Use a high-quality plasmid purification kit to ensure your DNA is free from contaminants.[5][6] Verify DNA purity by checking the A260/A280 ratio (should be 1.7–1.9) and the A260/A230 ratio (should be >2.0).[7][8] |
| Incorrect DNA Topology | The plasmid DNA is mostly in a linear or relaxed circular form instead of supercoiled. | Transient transfections are most efficient with highly supercoiled plasmid DNA.[2][3] You can check the topology of your plasmid by running it on an agarose gel.[7] |
| Endotoxin Contamination | Endotoxins (lipopolysaccharides or LPS) from the bacterial cell wall can be co-purified with the plasmid DNA.[4] | Use an endotoxin-free plasmid purification kit, as endotoxins can significantly reduce transfection efficiency, especially in sensitive cell lines.[3][4] |
Potential Causes and Solutions: Complex Formation
| Issue | Potential Cause | Recommended Solution |
| Suboptimal DNA:Reagent Ratio | The ratio of DNA to transfection reagent is not optimized for your specific cell type and plasmid. | Perform a titration experiment to determine the optimal ratio. A common starting point for cationic lipid reagents like Lipofectamine® 2000 is a DNA (µg) to reagent (µl) ratio between 1:2 and 1:3.[5][6] |
| Serum Interference | Complexes were formed in the presence of serum. Serum proteins can interfere with the formation of DNA-lipid complexes.[9][10][11][12] | Always form the DNA-reagent complexes in a serum-free medium, such as Opti-MEM®.[1][5][6][7][10][12] |
| Incorrect Incubation Time | The incubation time for complex formation was too short or too long. | Follow the manufacturer's recommendations. For many reagents, a 15-30 minute incubation at room temperature is optimal.[13] For Lipofectamine® 2000, a 20-minute incubation is recommended after combining the diluted DNA and reagent.[5] |
| Inhibitors in Dilution Buffer | The buffer used for dilution contains high concentrations of phosphates or other inhibitors.[10] | Use the recommended serum-free medium or a low-salt buffer for dilutions.[10] |
Potential Causes and Solutions: Cell Conditions
| Issue | Potential Cause | Recommended Solution |
| Unhealthy Cells | Cells are not healthy, have a low viability (<90%), or are contaminated with mycoplasma or yeast.[7][14] | Use healthy, actively dividing cells for transfection.[15] Regularly test for mycoplasma contamination.[7] |
| Suboptimal Cell Density | Cell confluency is too high or too low at the time of transfection. | The optimal confluency is typically between 70-90%.[7][16] If cells are too confluent, contact inhibition can reduce the uptake of foreign DNA.[17][14] If the density is too low, cells may not grow well post-transfection.[17][18] |
| High Passage Number | Cells have been passaged too many times, which can alter their characteristics and reduce transfection efficiency.[17] | Use cells with a low passage number (ideally <30 passages).[15] If you suspect this is an issue, thaw a fresh vial of cells.[5][15] |
Q2: I am observing high cell death after transfection. What is the cause?
High cytotoxicity post-transfection is often due to an excessive amount of transfection reagent or DNA, or the inherent sensitivity of the cell line.
Potential Causes and Solutions: Toxicity
| Issue | Potential Cause | Recommended Solution |
| Too Much Transfection Reagent | High concentrations of cationic lipid reagents can be toxic to cells. | Optimize the amount of transfection reagent by performing a dose-response curve to find the lowest effective concentration.[10] |
| Too Much DNA | An excessive amount of DNA can also induce cytotoxicity. | Perform a dose-response experiment to determine the optimal amount of DNA.[10] |
| Sensitive Cells | Some cell types, especially primary cells, are more sensitive to transfection reagents.[19] | For sensitive cells, it may be necessary to change the medium 4-6 hours post-transfection to remove the complexes and reduce exposure time.[19][20] Ensure cells are plated at an optimal density, as low cell density can increase observed toxicity.[10] |
| Incubation Time with Complexes | Leaving the DNA-reagent complexes on the cells for too long can increase toxicity. | Optimize the incubation time of the complexes with the cells.[16] For some cell lines, a shorter exposure is sufficient and less toxic. |
Q3: My transfection results are not reproducible. How can I improve consistency?
Lack of reproducibility often stems from inconsistencies in cell culture practices and experimental procedures.
Potential Causes and Solutions: Reproducibility
| Issue | Potential Cause | Recommended Solution |
| Variable Cell Conditions | Inconsistent cell passage number, plating density, and cell health. | Maintain a consistent schedule for splitting and plating cells.[5] Use cells within a narrow passage number range for all experiments.[17] Ensure cells are at the same confluency for each transfection. |
| Inconsistent Reagent and DNA Handling | Variations in dilution, mixing, and incubation times. | Prepare a master mix of the DNA-reagent complexes for replicate wells to minimize pipetting errors.[21] Adhere strictly to the optimized protocol for every experiment. |
| Different DNA Preparations | Using different batches of plasmid DNA can introduce variability. | Use the same high-quality, endotoxin-free plasmid preparation for a set of related experiments.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful DNA-transfection reagent complex formation?
The three most critical factors are:
-
DNA Quality : The DNA must be of high purity, free from contaminants like proteins, RNA, and endotoxins.[3] Supercoiled plasmid DNA is the most effective form for transient transfection.[2]
-
DNA:Reagent Ratio : The ratio of the positive charges from the cationic lipid or polymer to the negative charges from the DNA phosphate backbone determines the overall charge of the complex. This ratio must be optimized for each cell type and plasmid combination to ensure efficient DNA condensation and uptake.[16]
-
Complex Formation Conditions : Complexes must be formed in a serum-free medium to prevent interference from serum proteins.[9][10] The incubation time and temperature should also be kept consistent as recommended by the reagent manufacturer.[7][13]
Q2: How does serum affect the formation of DNA-reagent complexes?
Serum contains various proteins and other molecules, some of which are negatively charged.[22] When present during the complex formation step, these molecules can interfere with the electrostatic interaction between the positively charged transfection reagent and the negatively charged DNA.[9][22] This interference can lead to poorly formed or aggregated complexes, ultimately reducing transfection efficiency.[9][10] Therefore, it is strongly recommended to prepare the DNA and transfection reagent dilutions and to form the complexes in a serum-free medium.[1][5][7] Once the complexes are formed, they can typically be added to cells cultured in complete, serum-containing medium.[9][10]
Q3: How can I assess the quality of my plasmid DNA?
You can assess your DNA quality using two simple methods:
-
UV Spectrophotometry : Measure the absorbance at 260 nm, 280 nm, and 230 nm.
-
Agarose Gel Electrophoresis : Running your plasmid DNA on an agarose gel allows you to visualize its integrity and topology. A high-quality preparation should show a prominent band corresponding to the supercoiled form, with minimal nicked (relaxed circular) or linear DNA.[7] This method can also reveal RNA contamination, which appears as a smear at the bottom of the gel.[3]
Q4: What is the general approach to optimizing the DNA:transfection reagent ratio?
Optimizing the DNA:transfection reagent ratio is crucial for maximizing transfection efficiency while minimizing cytotoxicity.[16] The best approach is to perform a matrix titration. This involves testing a range of DNA amounts against a range of reagent volumes. For example, you could test 0.5, 1.0, and 1.5 µg of DNA with 1, 2, 3, and 4 µl of a lipid-based reagent for a 24-well plate format. The goal is to identify the combination that gives the highest expression of your gene of interest with the lowest possible cell death. Always keep the cell number and other parameters constant during this optimization process.[5][10]
Experimental Protocols
Protocol 1: Optimizing the DNA:Transfection Reagent Ratio
This protocol provides a framework for optimizing the ratio of plasmid DNA to a cationic lipid-based transfection reagent in a 24-well plate format.
Materials:
-
Healthy, low-passage cells
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM®)
-
High-quality plasmid DNA (e.g., expressing a reporter like GFP)
-
Cationic lipid transfection reagent
-
24-well tissue culture plates
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will bring them to 70-90% confluency at the time of transfection.
-
Prepare DNA Dilutions: In separate tubes, prepare different amounts of DNA (e.g., 0.25 µg, 0.5 µg, 1.0 µg) diluted in 25 µL of serum-free medium for each well to be tested.
-
Prepare Reagent Dilutions: In separate tubes, prepare different volumes of the transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) diluted in 25 µL of serum-free medium for each condition. Incubate for 5 minutes.[5]
-
Form Complexes: Combine each diluted DNA solution with a diluted reagent solution to test various ratios (e.g., 1:2, 1:3, 1:4 for a 0.5 µg DNA amount). Mix gently and incubate at room temperature for 20 minutes to allow complexes to form.[5]
-
Transfect Cells: Add the 50 µL of DNA-reagent complex drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubate: Return the plate to the incubator and culture for 24-48 hours.
-
Assess Results: Analyze transfection efficiency (e.g., by counting GFP-positive cells via fluorescence microscopy) and cell viability (e.g., by visual inspection or a viability assay like Trypan Blue).
-
Analysis: Create a table or graph to identify the DNA:reagent ratio that provides the highest efficiency with the lowest cytotoxicity.
Protocol 2: Characterizing DNA-Reagent Complexes with Dynamic Light Scattering (DLS)
DLS is a technique used to measure the size distribution and zeta potential of particles in a solution, which can be useful for characterizing your DNA-reagent complexes.[24][25][26]
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
-
Filtered, nuclease-free water or buffer (e.g., HBS)
-
DNA and transfection reagent
Procedure:
-
Prepare Samples: Prepare DNA-reagent complexes as you would for a transfection experiment, but in a larger volume and using filtered, high-purity water or buffer instead of culture medium. Prepare several samples with varying DNA:reagent ratios. Also prepare control samples of DNA alone and reagent alone.
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Cuvette Preparation: Ensure the cuvette is clean and free of dust.[27]
-
Loading the Sample: Carefully pipette the complex solution into the cuvette, avoiding the introduction of air bubbles. A typical volume is 20-50 µL.[28]
-
Size Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature (usually room temperature). Perform the size measurement. The instrument will use the Brownian motion of the complexes to calculate their hydrodynamic radius.[27] Well-formed complexes are typically in the range of 100-400 nm.
-
Zeta Potential Measurement (Optional): If your instrument has this capability, measure the zeta potential. This indicates the surface charge of the complexes. Positively charged complexes (e.g., +20 to +40 mV) are generally more effective for transfection as they can interact with the negatively charged cell membrane.
-
Data Analysis: Analyze the size distribution (polydispersity index, or PDI) and average size. A monodisperse sample (low PDI) with an appropriate size suggests good complex formation. Compare the results from different DNA:reagent ratios to see how it affects complex size and charge.
Visualizations
References
- 1. Common Issues in Cell Transfection [procellsystem.com]
- 2. biotage.com [biotage.com]
- 3. zymoresearch.com [zymoresearch.com]
- 4. Guidelines for transfection of DNA [qiagen.com]
- 5. thermofisher.com [thermofisher.com]
- 6. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 14. wearecellix.com [wearecellix.com]
- 15. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 18. General guidelines for successful transfection [qiagen.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of DNA [qiagen.com]
- 24. Dynamic Light Scattering of DNA-Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]
- 25. Dynamic Light Scattering of DNA-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dynamic Light Scattering of DNA-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 28. research.cbc.osu.edu [research.cbc.osu.edu]
Optimizing Reagent-to-Nucleic Acid Ratio for Transfection: A Technical Support Guide
For researchers, scientists, and drug development professionals, achieving high transfection efficiency with minimal cytotoxicity is paramount for successful experiments. A critical factor influencing this outcome is the ratio of transfection reagent to the nucleic acid being delivered. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate and optimize this crucial parameter.
Frequently Asked Questions (FAQs)
Q1: Why is the reagent-to-nucleic acid ratio so important for transfection?
The ratio of transfection reagent to nucleic acid determines the net charge of the complexes that will be delivered to the cells. Cationic (positively charged) transfection reagents interact with the anionic (negatively charged) backbone of nucleic acids (like plasmid DNA or siRNA) to form complexes. An optimal ratio ensures the formation of small, stable, and positively charged complexes that can efficiently bind to the negatively charged cell membrane and be internalized.[1][2] An improper ratio can lead to low transfection efficiency or cytotoxicity.[3][4]
Q2: What are the consequences of a suboptimal reagent-to-nucleic acid ratio?
A suboptimal ratio can manifest in two primary ways:
-
Low Transfection Efficiency: If the amount of reagent is too low, the nucleic acid may not be fully complexed, resulting in larger aggregates or negatively charged complexes that are repelled by the cell membrane. This leads to inefficient uptake of the genetic material.[5][6]
-
High Cell Toxicity: Conversely, an excessive amount of transfection reagent can be toxic to cells, leading to cell death and detachment.[4][7][8] This is because the excess cationic lipids or polymers can disrupt the cell membrane.[9][10]
Q3: Is there a universal optimal ratio for all experiments?
No, the optimal reagent-to-nucleic acid ratio is highly dependent on several factors, including:
-
Cell type: Different cell lines and primary cells have varying membrane compositions and sensitivities to transfection reagents.[5][11][12]
-
Nucleic acid type and size: The size and conformation of the nucleic acid (e.g., small siRNA vs. large plasmid DNA) can affect complex formation.[13]
-
Transfection reagent: Different reagents have unique chemical compositions and efficiencies.[6]
-
Cell density (confluency): The number of cells at the time of transfection can influence the outcome.[14][15]
Therefore, it is crucial to empirically determine the optimal ratio for each specific experimental setup.[12]
Q4: Where should I start when optimizing the ratio?
Most manufacturers of transfection reagents provide a recommended starting ratio or a range of ratios to test.[13][16][17] This is an excellent starting point for your optimization experiments. Typically, you will keep the amount of nucleic acid constant and vary the volume of the transfection reagent.[11][13]
Troubleshooting Guide
This guide addresses common problems encountered when optimizing the reagent-to-nucleic acid ratio.
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal Reagent-to-Nucleic Acid Ratio: The ratio may be too low, leading to inefficient complex formation. | Perform a titration experiment by varying the amount of transfection reagent while keeping the nucleic acid amount constant.[11][13] Start with the manufacturer's recommended ratios and test a range (e.g., 1:1, 2:1, 3:1, 5:1 reagent volume to nucleic acid mass).[17] |
| Poor Quality Nucleic Acid: Degraded or impure nucleic acid will not transfect efficiently. | Ensure your nucleic acid is of high purity (A260/A280 ratio of 1.7-1.9) and integrity.[11][14][15] Use endotoxin-free preparation kits, as endotoxins can reduce transfection efficiency.[12] | |
| Incorrect Complex Formation: Complexes were formed in the presence of serum or for an inappropriate amount of time. | Prepare the reagent-nucleic acid complexes in a serum-free medium, as serum can interfere with their formation.[7][14][18] Follow the manufacturer's protocol for the recommended incubation time for complex formation (typically 15-30 minutes).[1][19] | |
| Suboptimal Cell Health or Confluency: Unhealthy or overly confluent cells are less receptive to transfection. | Use healthy, actively dividing cells with low passage numbers.[15] Plate cells to achieve the recommended confluency at the time of transfection (often 70-90% for adherent cells).[14][15][16] | |
| High Cell Toxicity / Death | Excessive Amount of Transfection Reagent: Too much reagent can be cytotoxic. | Reduce the amount of transfection reagent. Your titration experiment should help identify a ratio that provides a good balance between efficiency and viability.[4][7][8] |
| Excessive Amount of Nucleic Acid: High concentrations of nucleic acid can also induce cytotoxicity. | If reducing the reagent amount doesn't resolve the toxicity, try decreasing the amount of nucleic acid while maintaining the optimal ratio.[4] | |
| Prolonged Exposure to Complexes: Leaving the transfection complexes on the cells for too long can be harmful. | After the recommended incubation period (typically 4-6 hours), consider replacing the transfection medium with fresh, complete growth medium.[8] | |
| Presence of Antibiotics: Some antibiotics can increase cell sensitivity during transfection. | Avoid using antibiotics in the medium during transfection.[14] |
Experimental Protocol: Optimizing Reagent-to-DNA Ratio via Titration
This protocol outlines a general procedure for optimizing the reagent-to-plasmid DNA ratio for adherent cells in a 24-well plate format.
Materials:
-
Healthy, actively dividing cells
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Transfection reagent
-
High-quality plasmid DNA (e.g., encoding a reporter gene like GFP) at a known concentration (e.g., 1 µg/µL)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[16] Add 500 µL of complete growth medium to each well.
-
Prepare DNA Dilution: On the day of transfection, dilute your plasmid DNA in serum-free medium. For example, for a target of 0.5 µg of DNA per well, you would prepare a master mix.
-
Prepare Reagent-DNA Complexes (Titration):
-
In separate sterile tubes, prepare different ratios of transfection reagent to DNA. For example, to test ratios of 1:1, 2:1, 3:1, and 4:1 (µL of reagent to µg of DNA):
-
Tube 1 (1:1 ratio): Dilute 0.5 µL of transfection reagent in serum-free medium.
-
Tube 2 (2:1 ratio): Dilute 1.0 µL of transfection reagent in serum-free medium.
-
Tube 3 (3:1 ratio): Dilute 1.5 µL of transfection reagent in serum-free medium.
-
Tube 4 (4:1 ratio): Dilute 2.0 µL of transfection reagent in serum-free medium.
-
-
Add the diluted DNA to each tube containing the diluted transfection reagent.
-
Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.[8]
-
-
Transfection: Add the transfection complexes drop-wise to the respective wells of the 24-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: Assess transfection efficiency (e.g., by quantifying GFP-positive cells via fluorescence microscopy or flow cytometry) and cell viability (e.g., by trypan blue exclusion or visual inspection of cell morphology).
-
Determine Optimal Ratio: The optimal ratio is the one that provides the highest transfection efficiency with the lowest cytotoxicity.
Quantitative Data Summary: Example Starting Ratios
The following table summarizes example starting ratios for common transfection reagents. Note that these are starting points and optimal ratios will vary.
| Transfection Reagent | Recommended Starting Ratio (Reagent:DNA) | Cell Type Example | Source |
| Lipofectamine™ 2000 | 2:1 to 3:1 (µL:µg) | Most cell lines | [16][18] |
| FuGENE® 6 | 3:1 (µL:µg) | Primary human myoblasts | [3] |
| GenJet™ | 3:1 (µL:µg) | General recommendation | [17] |
| ViaFect™ | 2:1 to 4:1 (µL:µg) | Various | [2] |
Visualizing the Optimization Workflow
Caption: A flowchart illustrating the key steps in optimizing the reagent-to-nucleic acid ratio for successful transfection.
References
- 1. biocompare.com [biocompare.com]
- 2. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 3. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Common Problems in Cell Transfection [creative-biogene.com]
- 5. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. benchchem.com [benchchem.com]
- 9. idtdna.com [idtdna.com]
- 10. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 11. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Guidelines for transfection of DNA [qiagen.com]
- 13. How can I optimize the transfection of oligos and large plasmids using PolyFect Transfection Reagent? [qiagen.com]
- 14. genscript.com [genscript.com]
- 15. Optimize Transfection of Cultured Cells [promega.jp]
- 16. Lipofectamine® 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. signagen.com [signagen.com]
- 18. thermofisher.com [thermofisher.com]
- 19. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Technical Support Center: Preventing Cell Death After Transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cell death following transfection procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cell death after transfection?
Cell death after transfection is a multifactorial issue that can be broadly categorized into two main areas: the toxicity of the transfection method itself and the cellular response to the foreign nucleic acids.
-
Method-Associated Toxicity:
-
Chemical Reagents: Cationic lipids and polymers, commonly used in chemical transfection, can disrupt the cell membrane, leading to cytotoxicity.[1][2] The composition and concentration of these reagents are critical factors influencing cell viability.[2][3]
-
Physical Methods: Electroporation uses electrical pulses to create temporary pores in the cell membrane for nucleic acid entry.[4][5] However, this process can cause irreversible membrane damage, leading to necrosis or apoptosis if not optimized.[6][7][8]
-
Viral Vectors: While often efficient, viral transduction can induce cytotoxicity, and the biosafety requirements are a significant consideration.[9] High multiplicities of infection (MOI) can be particularly toxic to cells.[10]
-
-
Cellular Responses:
-
Innate Immune Response: The introduction of foreign DNA or RNA can trigger the cell's innate immune system.[11][12] Sensors like cGAS-STING can recognize foreign DNA, leading to an interferon response that can suppress transgene expression and induce cell death.[11][12] Similarly, RNA sensors can initiate an immune cascade.[13]
-
Toxicity of the Transgene: The protein being expressed from the transfected plasmid may itself be toxic to the cell, especially at high expression levels.[14][15]
-
Nucleic Acid Quality and Concentration: High concentrations of plasmid DNA or the presence of contaminants like endotoxins can be toxic to cells.[15][16][17]
-
Q2: How can I recognize if my cells are dying due to the transfection process?
Observing the morphology and behavior of your cells post-transfection is the first step in identifying a problem. Common signs of cytotoxicity include:
-
Visible Changes: A significant number of cells detaching from the culture surface, rounding up, or appearing fragmented.[1][18]
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to untransfected control cells.[1]
-
Apoptotic or Necrotic Blebbing: The appearance of membrane blebs, a characteristic of programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[18]
For a more quantitative assessment, various cell viability and cytotoxicity assays can be performed.
Troubleshooting Guides
This section provides solutions to common problems encountered during transfection.
Problem 1: High levels of cell death observed within 24 hours of transfection.
This is often due to the toxicity of the transfection method.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent-to-Nucleic Acid Ratio | Optimize the ratio by performing a titration experiment. Test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent volume in µL to nucleic acid mass in µg) to find the one that gives the highest transfection efficiency with the lowest cytotoxicity.[19][20] |
| High Concentration of Transfection Reagent | Reduce the amount of transfection reagent used. Even minor reductions can significantly decrease toxicity without a substantial loss in efficiency.[18] |
| High Concentration of Nucleic Acid | Lower the amount of plasmid DNA or siRNA used in the transfection.[17][21] Too much foreign nucleic acid can trigger a strong innate immune response and be directly toxic. |
| Inappropriate Cell Confluency | Ensure cells are in their logarithmic growth phase and are at an optimal confluency at the time of transfection, typically between 70-90%.[20][22] Transfecting at too low a density can increase the reagent/DNA load per cell, leading to toxicity.[2] |
| Presence of Antibiotics in Media | Avoid using antibiotics in the culture medium during transfection and for up to 72 hours post-transfection, as they can be toxic to permeabilized cells.[23][24] |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, consider reducing the incubation time of the cells with the transfection complexes.[19][] A media change after 4-6 hours can help remove residual complexes and reduce toxicity.[26] |
Problem 2: Low transfection efficiency accompanied by moderate cell death.
This suggests a need to balance the delivery of the nucleic acid with cell health.
| Possible Cause | Recommended Solution |
| Poor Quality of Nucleic Acid | Use high-purity, endotoxin-free plasmid DNA.[16] Endotoxins can induce a strong inflammatory response and cell death. |
| Cell Line is Difficult to Transfect | Consider switching to a different transfection method. For example, if lipid-based methods are failing, electroporation or viral transduction might be more effective, though they will also require optimization.[4] |
| Serum Inhibition | Some transfection reagents are inhibited by serum. Check the manufacturer's protocol to see if serum-free media is recommended for complex formation.[20] However, for sensitive cells, prolonged incubation in serum-free media can be detrimental.[24] |
| Incorrect Incubation Time for Complex Formation | Allow sufficient time for the transfection reagent and nucleic acid to form complexes. This is typically 15-30 minutes at room temperature, but refer to the manufacturer's protocol.[20] |
Problem 3: Cell death is observed 48-72 hours after transfection, and transfection efficiency is good.
This may indicate that the expressed protein is toxic to the cells.
| Possible Cause | Recommended Solution |
| Toxicity of the Expressed Protein | To confirm this, run a control transfection with an empty vector. If cells transfected with the empty vector survive, it is likely that your protein of interest is causing the cell death.[14] |
| Overexpression of the Transgene | Use a weaker promoter to drive the expression of your gene or reduce the amount of plasmid DNA used for transfection. |
| Knockout of an Essential Gene (CRISPR) | If you are using CRISPR to knock out a gene, it's possible that the target gene is essential for cell viability.[27] To test this, use a positive control crRNA targeting a non-essential gene. If the positive control works without significant cell death, your target gene is likely essential.[27] |
Experimental Protocols
1. Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Plate cells in a 96-well plate and perform transfection as per your optimized protocol. Include untransfected and reagent-only controls.
-
At the desired time point post-transfection (e.g., 24, 48, or 72 hours), add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple precipitates are visible.
-
Carefully remove the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untransfected control.
2. Cytotoxicity Assay: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Principle: Trypan blue is a vital stain that cannot pass through the intact membrane of live cells. Dead cells, with compromised membranes, take up the dye and appear blue.
Procedure:
-
After transfection, collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend the cells in a small volume of phosphate-buffered saline (PBS) or culture medium.
-
Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell suspension.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Signaling Pathways and Workflows
Caption: Overview of pathways leading to cell death after transfection.
Caption: Workflow for optimizing transfection conditions to improve cell viability.
References
- 1. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 2. biocompare.com [biocompare.com]
- 3. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Transfection Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. corning.com [corning.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Cell death due to electroporation - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Impact of Lentiviral Vector-Mediated Transduction on the Tightness of a Polarized Model of Airway Epithelium and Effect of Cationic Polymer Polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the Puzzle of Mammalian Transfection: The Role of the RNA-sensing-Mediated Interferon Response in the Cellular Defense Against Foreign DNA Intrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
- 13. researchgate.net [researchgate.net]
- 14. My cells are dying after transfection-what solutions do you recommend? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimize Transfection of Cultured Cells [promega.jp]
- 17. researchgate.net [researchgate.net]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 20. biocompare.com [biocompare.com]
- 21. Transcriptomic analysis of the innate immune response to in vitro transfection of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. sg.idtdna.com [sg.idtdna.com]
Validation & Comparative
A Comparative Guide to Cationic Lipids for Gene Delivery: OH-C-Chol and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of genetic material into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids have emerged as a leading class of non-viral vectors, offering a safer alternative to viral methods. This guide provides a comprehensive comparison of the performance of cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (OH-C-Chol) and other prominent cationic lipids—namely 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), and the widely used commercial reagent Lipofectamine™.
While direct quantitative comparisons for this compound are limited in publicly available literature, this guide leverages data from closely related novel cholesterol-based cationic lipids to provide a substantive analysis of their potential efficacy and characteristics in relation to established alternatives. The inclusion of a hydroxyethyl group in the headgroup of cationic cholesterol derivatives has been shown to enhance gene transfection activity, making this class of lipids, including this compound, a promising area of research.
Performance Comparison: Transfection Efficiency and Cytotoxicity
The ideal cationic lipid for gene delivery achieves high transfection efficiency with minimal impact on cell viability. The following tables summarize the performance of a novel cholesterol-based cationic lipid with a lysine headgroup (a close structural analog to this compound), DC-Chol, DOTAP, and Lipofectamine™ in various cell lines.
Table 1: In Vitro Transfection Efficiency of Cationic Lipids
| Cationic Lipid Formulation | Cell Line | Transfection Efficiency (% of positive cells) | Reporter Gene | Reference |
| Novel Cholesterol-Lysine Lipid | 293T | ~30% | pEGFP-N1 | [1] |
| DC-Chol/DOPE | 293T | ~20% | pEGFP-N1 | [1] |
| DOTAP/DOPE | HeLa | ~20-30% | mCherry | |
| Lipofectamine™ 2000 | HEK293 | >70% | Not Specified | |
| Lipofectamine™ 2000 | HeLa | High | Not Specified |
Note: Transfection efficiencies are highly dependent on experimental conditions, including cell type, plasmid size, lipid-to-DNA ratio, and incubation time.
Table 2: Cytotoxicity of Cationic Lipid Formulations
| Cationic Lipid Formulation | Cell Line | Cell Viability (%) | Assay | Reference |
| Novel Cholesterol-Lysine Lipid | 293T | >80% at optimal transfection concentration | MTT Assay | [1] |
| DC-Chol/DOPE | 293T | >80% at optimal transfection concentration | MTT Assay | [1] |
| DOTAP-based liposomes | Various | Generally higher cytotoxicity than cholesterol-based lipids | MTT Assay | |
| Lipofectamine™ 2000 | HeLa | Can be significantly toxic at higher concentrations | MTT Assay |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable results in gene delivery studies. Below are representative protocols for liposome preparation and in vitro transfection using cholesterol-based cationic lipids, DOTAP, DC-Chol, and Lipofectamine™.
Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration
This method is commonly used for preparing liposomes from a mixture of cationic and helper lipids.
Materials:
-
Cationic lipid (e.g., this compound, DC-Chol, or DOTAP)
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., PBS or HEPES)
-
Rotary evaporator
-
Sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or PBS) and vortexing for several minutes. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator until the solution becomes clear.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Protocol 2: In Vitro Transfection of Plasmid DNA
This protocol outlines a general procedure for transfecting mammalian cells in a 24-well plate format.
Materials:
-
Mammalian cells (e.g., HEK293 or HeLa)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA (pDNA)
-
Cationic lipid formulation (prepared liposomes or commercial reagent like Lipofectamine™)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
One day before transfection, seed the cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
-
Complex Formation:
-
In a sterile tube, dilute the desired amount of pDNA (e.g., 0.5 µg) in serum-free medium.
-
In a separate sterile tube, dilute the cationic lipid formulation to the desired concentration in serum-free medium.
-
Add the diluted pDNA solution to the diluted lipid solution, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.
-
-
Transfection:
-
Gently add the lipoplex solution dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, the medium containing the lipoplexes can be replaced with fresh, complete growth medium.
-
Continue to incubate the cells for 24-72 hours before analyzing for transgene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay).
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[2]
Materials:
-
Cells treated with different concentrations of cationic lipid formulations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After the desired incubation period with the transfection complexes, remove the medium from the cells.
-
Add fresh culture medium and MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing the Mechanisms
To better understand the processes involved in cationic lipid-mediated gene delivery, the following diagrams illustrate the key experimental workflows and cellular pathways.
Caption: Experimental workflow for preparing and evaluating cationic lipid-based gene delivery vectors.
Caption: Cellular pathway of cationic lipid-mediated gene delivery.
Conclusion
The selection of an appropriate cationic lipid is a critical determinant for the success of non-viral gene delivery. While established lipids like DOTAP and DC-Chol have been instrumental in advancing the field, their use is often accompanied by challenges related to cytotoxicity and variable efficiency. The emergence of novel cholesterol-based cationic lipids, such as this compound and its analogs, represents a promising direction for the development of safer and more effective gene delivery vectors. The incorporation of features like hydroxyethyl headgroups may enhance transfection efficiency and biocompatibility.
This guide highlights the importance of systematic comparison and protocol optimization. Researchers and drug development professionals are encouraged to consider the trade-offs between transfection efficiency and cytotoxicity when selecting a cationic lipid and to meticulously optimize their experimental conditions for each specific cell type and application. The continued exploration and characterization of novel cationic lipids will undoubtedly pave the way for the next generation of gene therapies.
References
A Comparative Guide to Gene Silencing Using OH-C-Chol Delivered siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene-silencing effects of small interfering RNA (siRNA) delivered by OH-C-Chol and its derivatives, with a focus on its performance against other delivery alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their gene therapy and drug development projects.
Introduction to this compound siRNA Delivery
This compound refers to a class of cationic lipids based on a cholesterol backbone, designed for the delivery of nucleic acids like siRNA. These molecules self-assemble into nanoparticles that can encapsulate and protect siRNA, facilitating its entry into cells and subsequent gene silencing. A key innovation in this family is the development of OH-N-Chol, a cholesteryl triamine derivative, which has shown improved gene knockdown efficiency over the original OH-Chol (cholesteryl diamine) formulation.[1]
The primary mechanism of action involves the electrostatic interaction between the positively charged cationic cholesterol derivative and the negatively charged siRNA, leading to the formation of nanoparticles. These nanoparticles are then internalized by cells, often through endocytosis.[1] The design of these delivery vehicles aims to enhance endosomal escape, a critical step for the siRNA to reach the cytoplasm and engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Performance Comparison
While direct head-to-head studies with standardized lipid nanoparticle (LNP) formulations are limited in the currently available literature, a study has demonstrated the superior performance of the modified OH-N-Chol over the original OH-Chol.
Table 1: Gene Silencing Efficiency of OH-Chol Derivatives in SiHa Cells [1]
| Delivery Vehicle | Target Gene | Cell Line | Gene Knockdown Efficiency (%) |
| OH-Chol Nanoparticles | Luciferase | SiHa | Lower than OH-N-Chol |
| OH-N-Chol Nanoparticles | Luciferase | SiHa | Higher than OH-Chol |
Note: The original study highlighted a qualitative improvement. Specific percentages were not provided in the available abstract.
For a broader context, cholesterol-conjugated siRNAs have been extensively studied and show significant improvements in stability and in vivo delivery compared to unconjugated siRNAs. However, their efficiency can be further enhanced by co-delivery with other agents.
Experimental Protocols
The following are generalized protocols for key experiments involved in validating the gene silencing effect of this compound delivered siRNA, based on common laboratory practices.
Preparation of this compound/siRNA Nanoparticles
This protocol is based on the thin-film hydration method mentioned for similar cationic lipid-based nanoparticle formulations.
-
Lipid Film Formation: Dissolve this compound (or OH-N-Chol) and a helper lipid (e.g., Tween 80) in an organic solvent like chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., nuclease-free water or PBS) by vortexing or sonication. This results in the formation of a cationic nanoparticle suspension.
-
siRNA Complexation: Add the siRNA solution to the nanoparticle suspension. The mixture is typically incubated at room temperature to allow for the formation of siRNA-loaded nanoparticles through electrostatic interactions. Vortex mixing can be used to reduce the size of the resulting nanoplexes.[1]
Cell Culture and Transfection
-
Cell Seeding: Plate the target cells (e.g., SiHa) in a suitable culture plate and grow to a confluence of 60-80%.
-
Transfection: Replace the culture medium with a fresh, serum-free, or low-serum medium. Add the this compound/siRNA nanoparticle complexes to the cells.
-
Incubation: Incubate the cells with the nanoparticle complexes for a predetermined period (e.g., 4-6 hours) at 37°C.
-
Post-transfection: After incubation, replace the transfection medium with a fresh, complete growth medium.
-
Assay: Harvest the cells at various time points (e.g., 24, 48, 72 hours) post-transfection for gene silencing analysis.
Quantification of Gene Silencing
1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction: Isolate total RNA from the transfected cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
2. Western Blot for Protein Level Analysis
-
Protein Extraction: Lyse the transfected cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Workflow and Pathways
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
The this compound family of cationic lipids, particularly the advanced OH-N-Chol derivative, presents a promising platform for siRNA delivery. The available data indicates improved gene silencing efficiency within this class of delivery agents. However, for a comprehensive evaluation, further studies providing direct, quantitative comparisons with industry-standard delivery systems like optimized LNPs are necessary. The provided protocols and workflows offer a foundational guide for researchers looking to validate the gene-silencing effects of their own siRNA delivery systems.
References
The Broad-Spectrum Antiviral Efficacy of 25-Hydroxycholesterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
25-Hydroxycholesterol (25HC), an oxysterol produced from cholesterol by the enzyme cholesterol-25-hydroxylase (CH25H), has emerged as a potent endogenous antiviral molecule with broad-spectrum activity against a diverse range of viruses.[1][2][3][4] This guide provides a comprehensive comparison of the antiviral efficacy of 25HC against various viral pathogens, supported by experimental data and detailed methodologies.
Quantitative Assessment of Antiviral Activity
The antiviral activity of 25-hydroxycholesterol has been quantified against numerous viruses using in vitro assays. The following tables summarize the key efficacy and toxicity data, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the half-maximal cytotoxic concentration (CC50).
| Virus Family | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Reference |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | VSV-GFP Expression | HEK293T | ~1 | >50 | [2] |
| Coronaviridae | SARS-CoV-2 | Pseudovirus Entry | Calu-3 | 0.55 | Not specified | [5] |
| Coronaviridae | SARS-CoV-2 | Authentic Virus Replication | Vero | 3.675 | >400 | [6] |
| Coronaviridae | SARS-CoV | Pseudovirus Entry | Calu-3 | Not specified | Not specified | [5] |
| Coronaviridae | MERS-CoV | Pseudovirus Entry | Calu-3 | Not specified | Not specified | [5] |
| Arteriviridae | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Viral Replication | Porcine Alveolar Macrophages | Low µM | Not specified | [7] |
| Flaviviridae | Zika Virus (ZIKV) | Viral Replication | Not specified | Not specified | >10 | [3] |
| Filoviridae | Ebola Virus (EBOV) | Not specified | Not specified | Not specified | Not specified | [2][5] |
| Paramyxoviridae | Nipah Virus (NiV) | Not specified | Not specified | Not specified | Not specified | [2][5] |
| Retroviridae | Human Immunodeficiency Virus (HIV) | Not specified | Not specified | Not specified | Not specified | [2][5] |
| Herpesviridae | Herpes Simplex Virus (HSV) | Not specified | Not specified | Not specified | Not specified | [2] |
Table 1: Antiviral Efficacy of 25-Hydroxycholesterol Against Enveloped Viruses
| Virus Family | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Reference |
| Picornaviridae | Seneca Valley Virus (SVV) | Viral Replication | BHK-21 | Not specified | >15 | [8] |
Table 2: Antiviral Efficacy of 25-Hydroxycholesterol Against Non-Enveloped Viruses
Key Mechanisms of Antiviral Action
25-Hydroxycholesterol exerts its broad-spectrum antiviral activity primarily by targeting cellular lipid homeostasis, which in turn disrupts the viral life cycle, particularly the entry of enveloped viruses.[2][3] The two main interconnected mechanisms are the suppression of the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the activation of Acyl-CoA:cholesterol acyltransferase (ACAT).[1][3][5]
Signaling Pathway of 25-Hydroxycholesterol's Antiviral Action
Caption: 25-Hydroxycholesterol's dual mechanism of inhibiting viral entry.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of 25-hydroxycholesterol's antiviral efficacy.
Plaque Reduction Assay
This assay is a standard method to quantify infectious virus particles and assess the efficacy of antiviral compounds.
Workflow for Plaque Reduction Assay
References
- 1. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon-Inducible Cholesterol-25-Hydroxylase Broadly Inhibits Viral Entry by Production of 25-Hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies in the antiviral molecular mechanisms of 25-hydroxycholesterol: Disturbing cholesterol homeostasis and post-translational modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25-hydroxycholesterol: an integrator of antiviral ability and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol 25‐Hydroxylase inhibits SARS‐CoV‐2 and other coronaviruses by depleting membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 25-Hydroxycholesterol provides antiviral protection against highly pathogenic porcine reproductive and respiratory syndrome virus in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol-25-Hydroxylase Suppresses Seneca Valley Virus Infection via Producing 25-Hydroxycholesterol to Block Adsorption Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transfection Efficiency of Cholesterol-Based Cationic Lipids
In the realm of non-viral gene delivery, the ideal transfection reagent must balance high efficiency with low cytotoxicity. Cholesterol-based cationic lipids have emerged as a promising class of vectors, leveraging the biocompatibility of cholesterol to facilitate the entry of nucleic acids into cells. This guide provides a comparative analysis of the transfection efficiency of hydroxylated cholesterol-based cationic lipids (referred to generally as OH-C-Chol analogs) across various cell lines, benchmarked against other common transfection reagents.
Performance Across Key Cell Lines
The efficacy of a transfection reagent is highly dependent on the cell line being used. Below is a summary of transfection efficiencies for various cholesterol-based lipids and other widely used reagents in several common cell lines.
| Cell Line | Transfection Reagent | Transfection Efficiency (%) | Cytotoxicity | Reference |
| HEK293 | Novel Acyl-Cholesteryl Lipids | Higher than Effectene, DOTAP, DC-Chol | Lower than commercial agents | [1][2] |
| Cationic lipid 1a (lysine-cholesterol) | ~30% (at N/P ratio of 3:1) | Low | [3][4] | |
| DC-Chol | <30% | Moderate | [3] | |
| HeLa | Novel Acyl-Cholesteryl Lipids | Higher than Effectene, DOTAP, DC-Chol | Lower than commercial agents | [1][2] |
| PVBLG-8/PVBLG-7/DNA (Ternary complex) | Higher than Lipofectamine™ 2000 | Low | [5] | |
| Small-molecule vector 1 | ~6.9% | Not specified | [6] | |
| PEI | ~28.5% | Not specified | [6] | |
| A549 | Small-molecule vector 1 | Higher than PEI | Not specified | [6] |
| PEI | Lower than vector 1 | Not specified | [6] | |
| HepG2 | PLGA-PEI-pDNA microparticles | Significantly higher than in HEK293 and COS7 | Similar to pDNA alone | [7] |
| AGS & Huh-7 | Cholesterol-based lipids (ether linkage) | Higher than Lipofectamine, DOTAP, DC-Chol | Reasonably low | [8] |
| CHO | DPPC/Chol/DOAB | Highest among tested compositions | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible transfection experiments. Below are generalized protocols for plasmid DNA transfection using cholesterol-based cationic lipids.
General Protocol for Cationic Lipid-Mediated Transfection
-
Cell Seeding: Plate cells in the appropriate growth medium and density to achieve 70-90% confluency at the time of transfection. For adherent cells, this is typically done 18-24 hours prior to the experiment.[10]
-
Preparation of Lipid-DNA Complexes (Lipoplexes):
-
Dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the cholesterol-based cationic lipid reagent in the same serum-free medium.
-
Combine the diluted DNA and lipid solutions. Mix gently and incubate at room temperature for 10-30 minutes to allow for the formation of lipoplexes.[3][8] The optimal lipid/DNA ratio should be determined experimentally for each cell line and lipid formulation.[3]
-
-
Transfection:
-
Post-Transfection:
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate.
-
The following day, replace the medium with the lipid/DNA complexes at various concentrations.
-
After 4 hours, add 100 µL of medium with 20% FBS and incubate for another 24 hours.
-
Replace the medium with 80 µL of fresh medium and add 20 µL of MTT solution (5 mg/mL).
-
Incubate for 4 hours, then dissolve the formazan crystals in 200 µL of DMSO.
-
Measure the absorbance to determine cell viability.[8]
Visualizing the Process
To better understand the transfection workflow and the underlying mechanism, the following diagrams are provided.
References
- 1. High transfection efficiency of cationic lipids with asymmetric acyl-cholesteryl hydrophobic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery [mdpi.com]
- 4. Novel cholesterol-based cationic lipids as transfecting agents of DNA for efficient gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximizing gene delivery efficiencies of cationic helical polypeptides via balanced membrane penetration and cellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances towards Cell‐Specific Gene Transfection: A Small‐Molecule Approach Allows Order‐of‐Magnitude Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design, fabrication, characterization and in vitro testing of biodegradable microparticles that generate targeted and sustained transgene expression in HepG2 liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic Lipid Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
The Emerging Role of 25-Hydroxycholesterol as a Biomarker in Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers is a critical endeavor in the field of neurodegenerative diseases. Early and accurate diagnosis, patient stratification, and the monitoring of therapeutic interventions hinge on the availability of robust and accessible biomarkers. Among the candidates gaining significant attention is 25-hydroxycholesterol (25-HC), an oxidized derivative of cholesterol. This guide provides a comprehensive comparison of the performance of 25-HC as a potential biomarker for various neurodegenerative conditions, supported by experimental data and detailed methodologies.
25-Hydroxycholesterol: At the Crossroads of Lipid Metabolism and Neuroinflammation
25-HC is an oxysterol produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H). While playing a role in cholesterol homeostasis, 25-HC has emerged as a potent modulator of the immune response. In the central nervous system (CNS), CH25H is primarily expressed by microglia, the resident immune cells of the brain, particularly under inflammatory conditions[1]. This positions 25-HC as a key signaling molecule in the neuroinflammatory processes that are a hallmark of many neurodegenerative diseases[2][3][4][5].
Recent research suggests that 25-HC can amplify inflammatory signaling pathways in microglia, leading to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β)[6][7][8]. This oxysterol-driven inflammation may contribute to the neuronal damage and progressive decline observed in conditions like Alzheimer's disease, tauopathies, and multiple sclerosis[2][3][4][5]. The validation of 25-HC as a biomarker, therefore, offers a potential window into the neuroinflammatory state of a patient.
Comparative Analysis of 25-Hydroxycholesterol Levels in Neurodegenerative Diseases
The utility of a biomarker lies in its ability to differentiate between healthy individuals and those with disease, and ideally, to reflect disease severity or progression. The following tables summarize the quantitative data on 25-HC levels in various neurodegenerative diseases from published studies. It is important to note that the field is still evolving, and some findings, particularly for other oxysterols like 24S-hydroxycholesterol, can be inconsistent across studies depending on the disease stage and patient cohort[9].
Table 1: 25-Hydroxycholesterol Levels in Multiple Sclerosis (MS)
| Disease Subtype | Biological Matrix | Patient Group | 25-HC Concentration (ng/mL) | Control Group | 25-HC Concentration (ng/mL) | p-value | Reference |
| Relapsing-Remitting MS (RRMS) | Plasma | RRMS Patients | 1.19 ± 0.26 | Healthy Controls | 1.54 ± 0.42 | < 0.01 | [10][11] |
| Inflammatory CNS Disease | Cerebrospinal Fluid (CSF) | Patients with Suspected Autoimmune/Unknown Aetiology | 0.06 ± 0.04 | Healthy Controls | Limit of Quantification (~0.03) | < 0.05 | [10] |
| Progressive MS | Cerebrospinal Fluid (CSF) | MS Patients | Dysregulation correlated with disability | Healthy Controls | - | Significant correlation | [12] |
Table 2: 25-Hydroxycholesterol Levels in Alzheimer's Disease (AD) and Parkinson's Disease (PD)
| Disease | Biological Matrix | Patient Group | 25-HC Concentration (ng/mL) | Control Group | 25-HC Concentration (ng/mL) | p-value | Reference |
| Alzheimer's Disease / Parkinson's Disease | Plasma | AD/PD Patients | 1.26 ± 0.28 | Healthy Controls | 1.54 ± 0.42 | < 0.05 | [10] |
Table 3: Comparison with Other Key Oxysterol Biomarkers
| Biomarker | Disease | Biological Matrix | Observation | Reference |
| 24S-Hydroxycholesterol (24S-HC) | Alzheimer's Disease | Plasma | Lower in advanced stages, potentially higher in early stages | [9] |
| 24S-Hydroxycholesterol (24S-HC) | Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Often reported as increased, reflecting neuronal damage | [13][14][15] |
| 24S-Hydroxycholesterol (24S-HC) | Huntington's Disease | Plasma | Significantly lower in manifest HD compared to pre-manifest and controls | [16][17][18][19] |
| 24S-Hydroxycholesterol (24S-HC) | Parkinson's Disease | Cerebrospinal Fluid (CSF) | Levels may correlate with disease duration | [20] |
| 27-Hydroxycholesterol (27-HC) | Multiple Sclerosis | Cerebrospinal Fluid (CSF) | Elevated, potentially reflecting blood-brain barrier dysfunction | [21] |
Experimental Protocols for 25-Hydroxycholesterol Measurement
Accurate and reproducible quantification of 25-HC is paramount for its validation as a biomarker. The gold-standard analytical technique is mass spectrometry coupled with a chromatographic separation method.
Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of oxysterols in complex biological matrices like plasma and CSF[10][22][23].
1. Sample Preparation (Lipid Extraction):
-
Objective: To isolate lipids, including 25-HC, from the biological matrix and remove interfering substances.
-
Typical Procedure:
-
A known volume of plasma or CSF is mixed with an organic solvent system, often a mixture of hexane and isopropanol or chloroform and methanol.
-
An internal standard (e.g., a deuterated form of 25-HC like 25-hydroxycholesterol-d6) is added to the sample at the beginning of the extraction process to account for sample loss during preparation and for variations in instrument response[24].
-
The mixture is vortexed and centrifuged to separate the organic layer (containing the lipids) from the aqueous layer.
-
The organic layer is carefully collected, and the solvent is evaporated under a stream of nitrogen gas.
-
The dried lipid extract is then reconstituted in a solvent compatible with the LC system.
-
2. Chromatographic Separation (Liquid Chromatography):
-
Objective: To separate 25-HC from other lipids and isomers that may have the same mass.
-
Typical System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase column (e.g., C18) is commonly employed.
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water is used to elute the compounds from the column.
3. Detection and Quantification (Tandem Mass Spectrometry):
-
Objective: To specifically detect and quantify 25-HC based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Ionization: Electrospray ionization (ESI) is a common method to generate charged ions of the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is typically used for quantification. In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of 25-HC) and one or more of its specific product ions that are formed after fragmentation in the collision cell. This highly specific detection method minimizes interference from other molecules in the sample.
-
Quantification: The concentration of 25-HC in the original sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated with known concentrations of 25-HC.
Visualizing the Role and Validation of 25-Hydroxycholesterol
Diagrams are provided below to illustrate the signaling pathway of 25-HC in neuroinflammation and a typical experimental workflow for its validation as a biomarker.
Caption: 25-HC signaling in microglia, leading to neuroinflammation.
Caption: Workflow for validating 25-HC as a clinical biomarker.
Conclusion and Future Directions
The evidence presented suggests that 25-hydroxycholesterol is a promising biomarker candidate for neurodegenerative diseases, particularly those with a strong neuroinflammatory component like multiple sclerosis. Its role in microglial activation provides a direct link to the underlying pathology. However, further research is required to fully validate its clinical utility.
Key areas for future investigation include:
-
Longitudinal Studies: Tracking 25-HC levels over time in large patient cohorts to establish its utility in monitoring disease progression and response to treatment.
-
Standardization of Assays: Harmonizing pre-analytical and analytical procedures for 25-HC measurement across different laboratories to ensure comparability of results.
-
Multi-marker Panels: Investigating the combination of 25-HC with other biomarkers (e.g., other oxysterols, established protein markers) to improve diagnostic accuracy and patient stratification.
As our understanding of the intricate interplay between lipid metabolism and neuroinflammation deepens, 25-hydroxycholesterol is poised to become a valuable tool in the clinical management and therapeutic development for a range of devastating neurodegenerative disorders.
References
- 1. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol 25-hydroxylase mediates neuroinflammation and neurodegeneration in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cholesterol 25-hydroxylase mediates neuroinflammation and neurodegeneration in a mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 25-Hydroxycholesterol amplifies microglial IL-1β production in an apoE isoform-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced Plasma Levels of 25-Hydroxycholesterol and Increased Cerebrospinal Fluid Levels of Bile Acid Precursors in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced Plasma Levels of 25-Hydroxycholesterol and Increased Cerebrospinal Fluid Levels of Bile Acid Precursors in Multiple Sclerosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterol imbalances and cholesterol‐24‐hydroxylase dysregulation is linked to the underlying progression of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 24S-hydroxycholesterol in cerebrospinal fluid is elevated in early stages of dementia [pubmed.ncbi.nlm.nih.gov]
- 16. 24S-Hydroxycholesterol: A potential brain-derived biomarker of Huntington’s Disease | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. Plasma 24S-hydroxycholesterol correlation with markers of Huntington disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Oxysterols and Parkinson's disease: evidence that levels of 24S-hydroxycholesterol in cerebrospinal fluid correlates with the duration of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Oxysterol Dichotomy: A Comparative Guide to the Effects of 24- and 27-Hydroxycholesterol on Amyloid-β Precursor Protein
A detailed analysis for researchers and drug development professionals on the contrasting roles of two key cholesterol metabolites in the processing of the amyloid-β precursor protein (AβPP), a central player in Alzheimer's disease pathogenesis.
The metabolism of cholesterol in the brain and its potential link to Alzheimer's disease is an area of intense research. Two key metabolites, 24-hydroxycholesterol (24-OHC) and 27-hydroxycholesterol (27-OHC), have emerged as significant modulators of amyloid-β precursor protein (AβPP) processing, albeit with strikingly different consequences. This guide provides a comprehensive comparison of their effects, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating this complex field.
Data Presentation: Quantitative Comparison of Oxysterol Effects
The following tables summarize the differential effects of 24-OHC and 27-OHC on key aspects of AβPP processing and related pathways, based on in vitro and in vivo studies.
Table 1: Effects on AβPP Processing and Aβ Production
| Parameter | 24-Hydroxycholesterol (24-OHC) | 27-Hydroxycholesterol (27-OHC) | Key Findings |
| Aβ42 Levels | No significant change or decrease[1][2] | Increase[1][2] | 27-OHC consistently promotes the production of the aggregation-prone Aβ42 peptide. The effect of 24-OHC is more contested, with some studies showing no effect or even a reduction. |
| Aβ40 Levels | No significant change[1] | Increase[3] | Similar to Aβ42, 27-OHC has been shown to increase Aβ40 levels. |
| sAPPα Levels | Increase[1] | No significant change[1] | 24-OHC appears to favor the non-amyloidogenic pathway by increasing the secretion of the neuroprotective sAPPα fragment. |
| APP Protein Levels | No significant change or increase[1][4] | Increase[1][4] | 27-OHC treatment leads to an upregulation of the AβPP substrate. |
| BACE1 Protein Levels | No significant change or increase[1][4] | Increase[1][4] | 27-OHC increases the levels of the β-secretase enzyme, a key component of the amyloidogenic pathway. |
| α-Secretase Activity | Increase[5] | No direct significant effect reported | 24-OHC has been shown to promote the activity of α-secretase, consistent with its effect on sAPPα levels. |
| γ-Secretase Activity | Increase (in some contexts)[4] | Increase[4] | Both oxysterols have been reported to increase the activity of γ-secretase, the final enzyme in Aβ production. |
Table 2: Effects on Cholesterol Homeostasis and Related Proteins
| Parameter | 24-Hydroxycholesterol (24-OHC) | 27-Hydroxycholesterol (27-OHC) | Key Findings |
| ABCA1 Expression | Increase[1][5] | No significant change or decrease[1][5] | 24-OHC upregulates the cholesterol transporter ABCA1, which is involved in Aβ clearance, while 27-OHC does not share this effect. |
| ABCG1 Expression | Increase[1] | No significant change[1] | Similar to ABCA1, 24-OHC also increases the expression of another cholesterol transporter, ABCG1. |
| LXR Activation | Agonist[6][7] | Agonist[6] | Both oxysterols are endogenous ligands for Liver X Receptors (LXRs), nuclear receptors that regulate cholesterol metabolism. However, their downstream effects on APP processing differ. |
| RORγt Modulation | Inverse Agonist[8] | Agonist[8][9] | 27-OHC acts as an agonist for the Retinoic acid-related Orphan Receptor gamma t (RORγt), a transcription factor involved in immune responses, while 24-OHC has an opposing effect. |
Experimental Protocols
This section provides an overview of the methodologies used in key studies to investigate the effects of 24-OHC and 27-OHC on AβPP processing.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-BE, are commonly used models for these studies[1][4].
-
Oxysterol Preparation: 24-OHC and 27-OHC are typically dissolved in a suitable solvent like ethanol or DMSO to create stock solutions. These are then diluted in cell culture media to the desired final concentrations for treating the cells.
-
Treatment Conditions: Cells are incubated with the oxysterols for various time points, often ranging from 24 to 48 hours, to observe effects on protein expression and Aβ production[4].
Measurement of Aβ Levels
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method to quantify the levels of Aβ40 and Aβ42 in cell culture media or brain homogenates. Specific antibodies are used to capture and detect the different Aβ species[4].
-
Western Blotting: This technique is used to detect and quantify proteins. For Aβ, it can be used to analyze the presence of different Aβ oligomers.
Analysis of APP Processing Products
-
Western Blotting: This is the primary method used to measure the levels of full-length APP, sAPPα, sAPPβ, and the C-terminal fragments (CTFs). Specific antibodies targeting different domains of APP are used for detection[1].
Enzyme Activity Assays
-
Secretase Activity Kits: Commercially available kits are used to measure the enzymatic activity of α-, β-, and γ-secretases. These assays typically use a fluorogenic substrate that is cleaved by the specific secretase, releasing a fluorescent signal that can be quantified[4].
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA levels of genes of interest, such as APP, BACE1, ADAM10, ABCA1, and ABCG1, to determine if the oxysterols affect their transcription[4].
-
Western Blotting: As mentioned earlier, this is used to quantify the protein levels of APP, BACE1, and other relevant proteins to see if the changes in mRNA translate to changes in protein expression[1][4].
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Differential signaling pathways of 24-OHC and 27-OHC on AβPP processing.
Caption: A typical experimental workflow for studying oxysterol effects on AβPP.
Concluding Remarks
The evidence strongly suggests that 24-OHC and 27-OHC have divergent effects on AβPP processing. 27-OHC appears to be a pro-amyloidogenic molecule, promoting the production of Aβ peptides by upregulating key components of the amyloidogenic pathway. In contrast, 24-OHC exhibits a more complex and potentially neuroprotective profile by favoring the non-amyloidogenic pathway and enhancing cholesterol clearance mechanisms. However, it is crucial to note that the effects of 24-OHC can be context-dependent, with some studies reporting pro-amyloidogenic actions.
These differential effects highlight the intricate relationship between cholesterol metabolism and Alzheimer's disease pathology. The opposing actions of 24-OHC and 27-OHC suggest that the balance between these two oxysterols could be a critical factor in disease progression. For drug development professionals, targeting the enzymes that produce these oxysterols or modulating their downstream signaling pathways could represent promising therapeutic strategies for Alzheimer's disease. Further research is warranted to fully elucidate the complex interplay of these oxysterols and their receptors in the brain to develop targeted and effective interventions.
References
- 1. Differential effects of 24-hydroxycholesterol and 27-hydroxycholesterol on β-amyloid precursor protein levels and processing in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of 24-hydroxycholesterol and 27-hydroxycholesterol on beta-amyloid precursor protein levels and processing in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccmu.edu.cn [ccmu.edu.cn]
- 4. Up-regulation of β-amyloidogenesis in neuron-like human cells by both 24- and 27-hydroxycholesterol: protective effect of N-acetyl-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Connecting the Dots Between Hypercholesterolemia and Alzheimer’s Disease: A Potential Mechanism Based on 27-Hydroxycholesterol [frontiersin.org]
- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Th17/Treg Balance by 27-Hydroxycholesterol and 24S-Hydroxycholesterol Correlates with Learning and Memory Ability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
comparing the inhibitory activity of different cationic cholesterol derivatives on PKC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of various cationic cholesterol derivatives on Protein Kinase C (PKC), a key enzyme family involved in a multitude of cellular signaling pathways. Dysregulation of PKC activity is implicated in numerous diseases, making it a significant target for therapeutic intervention. Cationic cholesterol derivatives, a class of synthetic lipids, have emerged as potential modulators of PKC activity. This document summarizes the available experimental data on their inhibitory potency, details relevant experimental methodologies, and illustrates the pertinent signaling pathways.
Inhibitory Activity of Cationic Cholesterol Derivatives on PKC
A seminal study by Ghosh et al. (1992) investigated the structure-activity relationship of four synthetic cationic cholesterol derivatives as PKC inhibitors. The study revealed that the nature of the cationic head group and the presence of a spacer arm significantly influence the inhibitory potency. The derivatives were synthesized with either a tertiary or a quaternary amino head group, with and without a succinyl spacer-arm.[1]
The inhibitory activities of these compounds, represented by their inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher inhibitory potency.
| Cationic Cholesterol Derivative | Head Group | Spacer Arm | Inhibition Constant (Ki) (µM) |
| Derivative 1 | Quaternary Amine | Present | ~12 |
| Derivative 2 | Quaternary Amine | Absent | ~59 |
| Derivative 3 | Tertiary Amine | Present | 4- to 20-fold less inhibitory than quaternary derivatives |
| N,N-dimethylethylenediaminyl succinyl cholesterol | Tertiary Amine | Present | 4- to 20-fold less inhibitory than quaternary derivatives[1] |
Key Findings:
-
Quaternary Amines are More Potent: Cationic cholesterol derivatives featuring a quaternary amino head group were found to be significantly more effective inhibitors of PKC compared to their tertiary amine counterparts.[1]
-
Impact of Spacer Arm: The presence of a succinyl spacer-arm also appears to influence the inhibitory activity, though the effect is more pronounced in the context of the quaternary amine head group.[1]
Experimental Protocols
The following section outlines a general protocol for an in vitro Protein Kinase C (PKC) inhibition assay, based on commonly used methodologies. This protocol is intended as a representative example and may require optimization for specific experimental conditions.
In Vitro PKC Inhibition Assay
Objective: To determine the inhibitory activity of cationic cholesterol derivatives on PKC enzymatic activity.
Materials:
-
Purified PKC enzyme
-
Cationic cholesterol derivatives (test compounds)
-
PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for detection
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) (PKC activators)
-
Detergent (e.g., Triton X-100) for mixed micelle formation
-
Trichloroacetic acid (TCA) or other precipitating agent
-
Scintillation counter and vials
-
Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP
Procedure:
-
Preparation of Mixed Micelles:
-
Prepare a solution of phosphatidylserine, diacylglycerol, and the cationic cholesterol derivative in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer containing a detergent (e.g., Triton X-100) by vortexing or sonication to form mixed micelles.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the assay buffer, the mixed micelle solution containing the test compound, and the PKC substrate.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for a few minutes.
-
-
Initiation of Kinase Reaction:
-
Add purified PKC enzyme to the reaction mixture.
-
Initiate the phosphorylation reaction by adding ATP (containing a known amount of [γ-³²P]ATP).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a precipitating agent like cold trichloroacetic acid (TCA) or by spotting the reaction mixture onto phosphocellulose paper.
-
-
Separation and Quantification:
-
If using TCA precipitation, centrifuge the samples, wash the protein pellet to remove unincorporated [γ-³²P]ATP, and then measure the radioactivity of the pellet using a scintillation counter.
-
If using phosphocellulose paper, wash the paper extensively to remove free [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the paper. Measure the radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphate incorporated into the substrate in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each concentration of the cationic cholesterol derivative.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce PKC activity by 50%) and the Ki value from this data.
-
Visualizations
PKC Signaling Pathway
The following diagram illustrates a canonical PKC signaling pathway, highlighting the point of inhibition by cationic cholesterol derivatives.
Caption: Canonical PKC signaling pathway and point of inhibition.
Experimental Workflow for PKC Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of cationic cholesterol derivatives on PKC.
Caption: Workflow for PKC inhibition assay.
References
27-Hydroxycholesterol: A Comparative Guide to the First Endogenous SERM
For Researchers, Scientists, and Drug Development Professionals
The discovery of 27-hydroxycholesterol (27HC) as the first endogenous Selective Estrogen Receptor Modulator (SERM) has unveiled a crucial link between cholesterol metabolism and estrogen receptor (ER) signaling. This guide provides a comprehensive comparison of 27HC with well-established synthetic SERMs, namely tamoxifen and raloxifene, supported by experimental data and detailed methodologies.
Introduction to 27-Hydroxycholesterol (27HC)
27HC is a primary metabolite of cholesterol, produced by the enzyme sterol 27-hydroxylase (CYP27A1). Initially known for its role in reverse cholesterol transport, 27HC has been identified as a bona fide ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[1]. Unlike the full agonist 17β-estradiol (E2), 27HC exhibits a mixed agonist/antagonist profile that is tissue- and context-dependent, a hallmark of SERMs[2][3]. This discovery has significant implications for understanding the pathophysiology of hormone-dependent diseases, including breast cancer, osteoporosis, and cardiovascular disease[2][4][5].
Comparative Performance: 27HC vs. Synthetic SERMs
The defining characteristic of a SERM is its ability to elicit distinct pharmacological responses in different tissues. The following tables summarize the quantitative comparison of 27-hydroxycholesterol with tamoxifen and raloxifene based on their binding affinities and functional activities at the estrogen receptors.
Estrogen Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its biological activity. The following table presents the inhibitory constant (Ki) and/or the half-maximal inhibitory concentration (IC50) for 27HC, tamoxifen, and raloxifene for both ERα and ERβ. Lower values indicate higher binding affinity.
| Compound | ERα Binding Affinity | ERβ Binding Affinity | Reference |
| 27-Hydroxycholesterol | Ki: ~1.32 µM | Ki: ~0.42 µM | [6] |
| IC50: > 2 µM | IC50: ~130 nM | [7] | |
| Tamoxifen | IC50: 20.5 ± 4.0 μM (MCF-7) | - | [8] |
| 4-Hydroxytamoxifen (active metabolite) | IC50: 11.3 ± 0.6 μM (MCF-7) | - | [8] |
| Raloxifene | IC50: 13.7 ± 0.3 μM (MCF-7) | Ki: ~2.7 nM | [8][9] |
Note: Values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Functional Activity: Agonist vs. Antagonist Effects
The tissue-specific effects of SERMs are a result of their differential ability to recruit coactivator and corepressor proteins to the estrogen receptor complex. This leads to either activation (agonism) or inhibition (antagonism) of estrogen-responsive genes.
| Tissue/Cell Type | 27-Hydroxycholesterol | Tamoxifen | Raloxifene |
| Breast Cancer Cells (ER+) | Agonist (promotes proliferation)[3][10] | Antagonist (inhibits proliferation)[8] | Antagonist (inhibits proliferation)[8][11] |
| Uterus | Weak Agonist | Agonist (increases risk of endometrial cancer)[12][13] | Antagonist[13] |
| Bone | Antagonist (promotes bone loss)[4][5] | Agonist (preserves bone mineral density)[14] | Agonist (preserves bone mineral density)[15] |
| Cardiovascular System | Antagonist (inhibits E2-mediated vasodilation)[16] | Mixed | Agonist (on lipid metabolism)[14] |
| Liver | Agonist[17] | Agonist[14] | Agonist[14] |
Signaling Pathways and Mechanisms of Action
The differential activities of 27HC, tamoxifen, and raloxifene stem from the unique conformational changes they induce in the estrogen receptor upon binding. These distinct conformations lead to the recruitment of specific sets of coactivator and corepressor proteins, ultimately dictating the transcriptional output in a given cell type.
27-Hydroxycholesterol Signaling
In breast cancer cells, 27HC-bound ERα recruits coactivators, leading to the transcription of genes that promote cell proliferation[1][3]. Conversely, in the cardiovascular system, 27HC acts as an antagonist by preventing the protective effects of estradiol[16]. In bone, 27HC promotes bone resorption by acting as an ER antagonist[4].
Tamoxifen and Raloxifene Signaling
Tamoxifen and raloxifene, upon binding to ERα, induce conformational changes that favor the recruitment of corepressors in breast tissue, thereby blocking the proliferative effects of estrogen[2][4][18]. However, in other tissues like bone, they can recruit coactivators, leading to estrogen-like effects[14].
References
- 1. 27-Hydroxycholesterol Is an Endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 27-Hydroxycholesterol, an endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minsky DTIC [dtic.minsky.ai]
- 10. Restoration of Tamoxifen Sensitivity in Estrogen Receptor–Negative Breast Cancer Cells: Tamoxifen-Bound Reactivated ER Recruits Distinctive Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of raloxifene, tamoxifen and fulvestrant on a murine mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Update on raloxifene: role in reducing the risk of invasive breast cancer in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective estrogen receptor modulators 4-hydroxytamoxifen and raloxifene impact the stability and function of SRC-1 and SRC-3 coactivator proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Minireview: The Link Between ERα Corepressors and Histone Deacetylases in Tamoxifen Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Suppression of HMG-CoA Reductase by 7α,25-Dihydroxycholesterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7α,25-dihydroxycholesterol's ability to suppress 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, against other known regulators. The document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biological pathways to support further research and drug development in cholesterol metabolism.
Executive Summary
7α,25-dihydroxycholesterol, an oxysterol derived from cholesterol, contributes to the regulation of cholesterol homeostasis by promoting the degradation of HMG-CoA reductase. This mechanism of post-translational control offers an alternative approach to cholesterol management compared to the direct enzymatic inhibition exhibited by statins. This guide presents a comparative analysis of the potency and mechanisms of these different classes of molecules. While direct quantitative data for 7α,25-dihydroxycholesterol's efficacy in promoting HMG-CoA reductase degradation is still emerging, available evidence suggests it is a potent regulator, acting through the sterol-sensing pathway.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for different classes of HMG-CoA reductase suppressors. It is important to note that the mechanisms of action differ significantly between these groups.
Table 1: Oxysterols and Sterol Intermediates - Potency in Promoting HMG-CoA Reductase (HMGCR) Degradation
| Compound | EC50 (µM) | Mechanism of Action | Cell Type | Reference |
| Cholesterol | 30.4 | Promotes HMGCR Degradation | CHO-7 | [1] |
| 24,25-Dihydrolanosterol | 1.5 | Promotes HMGCR Degradation | CHO-7 | [1] |
| 7α-hydroxy-analog | Weaker than 7β-isomer (EC50 = 3.6 µM) | Promotes HMGCR Degradation | Not Specified | [2] |
Note: A direct EC50 value for 7α,25-dihydroxycholesterol was not available in the reviewed literature. However, a structurally similar compound with a 7α-hydroxyl group showed weaker activity than its 7β-hydroxyl counterpart.[2]
Table 2: Statins - Potency in Direct Inhibition of HMG-CoA Reductase Activity
| Statin | IC50 (nM) | Mechanism of Action | Assay Conditions | Reference |
| Atorvastatin | 3 - 20 | Competitive Inhibition | LC-MS/MS analysis | [1] |
| Fluvastatin (3R,5S) | 3 - 20 | Competitive Inhibition | LC-MS/MS analysis | [1] |
| Pitavastatin | 3 - 20 | Competitive Inhibition | LC-MS/MS analysis | [1] |
| Pravastatin | 3 - 20 | Competitive Inhibition | LC-MS/MS analysis | [1] |
| Rosuvastatin | 3 - 20 | Competitive Inhibition | LC-MS/MS analysis | [1] |
| Simvastatin (acid form) | 3 - 20 | Competitive Inhibition | LC-MS/MS analysis | [1] |
Signaling Pathways and Mechanisms of Action
The suppression of HMG-CoA reductase by 7α,25-dihydroxycholesterol and statins occurs through distinct molecular pathways.
1. 7α,25-Dihydroxycholesterol: Promoting HMG-CoA Reductase Degradation
Oxysterols, including 7α,25-dihydroxycholesterol, regulate HMG-CoA reductase primarily at the post-translational level by accelerating its degradation. This process is mediated by the sterol-sensing domain of HMG-CoA reductase and involves the INSIG (Insulin-induced gene) proteins and the ubiquitin-proteasome system. Elevated levels of certain sterols trigger the binding of HMG-CoA reductase to INSIG proteins, which recruits ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the reductase by the proteasome.
Caption: Oxysterol-mediated degradation of HMG-CoA reductase.
2. Statins: Competitive Inhibition of HMG-CoA Reductase
Statins are structural analogs of HMG-CoA and act as competitive inhibitors of HMG-CoA reductase. They bind to the active site of the enzyme, preventing the binding of the natural substrate, HMG-CoA. This direct inhibition of enzymatic activity leads to a reduction in the synthesis of mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.
Caption: Competitive inhibition of HMG-CoA reductase by statins.
Experimental Protocols
This section details the methodologies for key experiments used to validate the suppression of HMG-CoA reductase.
1. HMG-CoA Reductase Activity Assay (In Vitro Inhibition)
This assay measures the enzymatic activity of HMG-CoA reductase and is suitable for screening direct inhibitors like statins.
-
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ during the conversion of HMG-CoA to mevalonate.
-
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing dithiothreitol and EDTA)
-
Test compounds (e.g., statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.
-
Add purified HMG-CoA reductase to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the rate of NADPH consumption to determine the enzyme activity.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the enzyme activity against the inhibitor concentration.
-
2. HMG-CoA Reductase Degradation Assay (Cell-Based)
This assay is used to assess the ability of compounds like 7α,25-dihydroxycholesterol to induce the degradation of HMG-CoA reductase in a cellular context.
-
Principle: Cells are treated with the test compound, and the amount of HMG-CoA reductase protein is quantified by immunoblotting (Western blot). A decrease in the protein level indicates degradation.
-
Materials:
-
Cultured cells (e.g., Chinese Hamster Ovary (CHO) cells)
-
Cell culture medium and supplements
-
Test compounds (e.g., 7α,25-dihydroxycholesterol)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody against HMG-CoA reductase
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system for Western blots
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 4-16 hours). Include a vehicle control and a positive control (e.g., 25-hydroxycholesterol). A set of cells can be co-treated with a proteasome inhibitor to confirm that the degradation is proteasome-dependent.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with a primary antibody specific for HMG-CoA reductase, followed by an appropriate secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of HMG-CoA reductase in each sample. The EC50 value, the concentration of the compound that causes 50% degradation of the protein, can be calculated.
-
Caption: Experimental workflow for HMG-CoA reductase degradation assay.
3. HMG-CoA Reductase Ubiquitination Assay (Cell-Based)
This assay specifically measures the ubiquitination of HMG-CoA reductase, a key step in its sterol-induced degradation.
-
Principle: HMG-CoA reductase is immunoprecipitated from cell lysates, and the ubiquitinated forms of the enzyme are detected by immunoblotting with an anti-ubiquitin antibody.
-
Materials:
-
Same as for the HMG-CoA Reductase Degradation Assay
-
Immunoprecipitation buffer
-
Antibody against HMG-CoA reductase for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibody against ubiquitin
-
-
Procedure:
-
Follow steps 1 and 2 of the HMG-CoA Reductase Degradation Assay. Treatment with a proteasome inhibitor is essential to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells in immunoprecipitation buffer.
-
Incubate the cell lysates with an antibody against HMG-CoA reductase.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against ubiquitin, followed by an appropriate secondary antibody.
-
Visualize and quantify the ubiquitinated HMG-CoA reductase bands.
-
Conclusion
7α,25-dihydroxycholesterol represents a significant endogenous regulator of HMG-CoA reductase, functioning through a mechanism of accelerated protein degradation. This mode of action is distinct from that of statins, which are direct competitive inhibitors of the enzyme. While further quantitative studies are needed to precisely determine the potency of 7α,25-dihydroxycholesterol in comparison to other oxysterols and synthetic degraders, the available data underscore its role in the intricate feedback regulation of cholesterol biosynthesis. Understanding these different mechanisms of HMG-CoA reductase suppression is crucial for the development of novel therapeutic strategies for managing hypercholesterolemia and related cardiovascular diseases.
References
25-Hydroxycholesterol: A Potent Endogenous Inhibitor of SARS-CoV-2 Replication
A Comparative Guide for Researchers and Drug Development Professionals
The global search for effective antiviral therapies against SARS-CoV-2 has explored a wide range of molecules, including endogenous compounds with innate antiviral properties. Among these, 25-hydroxycholesterol (25HC), an oxidized derivative of cholesterol, has emerged as a potent inhibitor of SARS-CoV-2 replication. This guide provides a comprehensive comparison of 25HC's performance against other antiviral agents, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of 25-hydroxycholesterol has been quantified in several studies, demonstrating its potent activity against SARS-CoV-2. The following table summarizes the key quantitative data for 25HC and provides a comparison with other notable antiviral compounds.
| Compound | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citation(s) |
| 25-Hydroxycholesterol (25HC) | Host Cell Membrane (Cholesterol depletion) | MA104 | 1.49 | 239 | 160 | [1][2] |
| Remdesivir (GS-5734) | Viral RNA-dependent RNA polymerase (RdRp) | Vero E6 | ~0.77 | >100 | >129 | [3] |
| Molnupiravir (EIDD-2801) | Viral RNA-dependent RNA polymerase (RdRp) | Vero E6 | ~0.3 | >10 | >33 | [3] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. A lower EC50 indicates higher potency. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture. A higher CC50 indicates lower toxicity. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI indicates a more favorable safety profile.
Mechanism of Action: How 25-Hydroxycholesterol Inhibits SARS-CoV-2
25-hydroxycholesterol is not a direct-acting antiviral that targets viral proteins. Instead, it modulates the host cell's lipid environment to create a state that is non-permissive for viral entry. The primary mechanism of action involves the inhibition of membrane fusion between the virus and the host cell.[4][5]
Two distinct but related mechanisms have been proposed:
-
Accumulation in Late Endosomes and Blockade of Cholesterol Export: Internalized 25HC accumulates in the late endosomes, where it is thought to interfere with cholesterol export. This leads to a disruption of the delicate cholesterol balance required for the SARS-CoV-2 spike protein to catalyze membrane fusion.[4][6]
-
Activation of ACAT and Depletion of Plasma Membrane Cholesterol: 25HC activates the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which is located in the endoplasmic reticulum.[7][8] ACAT converts free cholesterol into cholesteryl esters, which are then stored in lipid droplets. This process effectively depletes the plasma membrane of accessible cholesterol, a critical component for viral fusion and entry.[5][7]
The production of 25HC is a part of the innate immune response to viral infections. Interferons (IFNs), which are signaling proteins released by host cells in response to viral presence, stimulate the expression of the gene CH25H. This gene encodes the enzyme cholesterol 25-hydroxylase, which in turn catalyzes the conversion of cholesterol to 25HC.[8][9]
Below are diagrams illustrating the signaling pathway and the proposed mechanisms of action.
Experimental Protocols
The validation of 25-hydroxycholesterol's antiviral activity involves a series of in vitro experiments using various cell lines and viral models. Below are detailed methodologies for key experiments.
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay is used to determine the ability of a compound to inhibit viral entry mediated by the SARS-CoV-2 spike protein.
-
Cells: HEK293T cells stably expressing human ACE2 (hACE2) are commonly used.
-
Pseudovirus: A lentiviral or vesicular stomatitis virus (VSV) core is pseudotyped with the SARS-CoV-2 spike protein and engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP).
-
Procedure:
-
Seed hACE2-HEK293T cells in 96-well plates.
-
The following day, pre-treat the cells with serial dilutions of 25-hydroxycholesterol for 1-2 hours.
-
Infect the cells with the SARS-CoV-2 pseudovirus.
-
After 24-48 hours, measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
The reduction in reporter signal in treated cells compared to untreated controls is used to calculate the EC50 value.
-
Wild-Type SARS-CoV-2 Inhibition Assay (Plaque Reduction Assay)
This assay measures the inhibition of infectious virus replication.
-
Cells: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are typically used.
-
Virus: A clinical isolate of SARS-CoV-2.
-
Procedure:
-
Grow a confluent monolayer of Vero E6 cells in 6- or 12-well plates.
-
Pre-treat the cells with various concentrations of 25-hydroxycholesterol for 1-2 hours.
-
Infect the cells with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) for 1 hour.
-
Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of 25-hydroxycholesterol.
-
Incubate for 2-3 days until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The percentage of plaque reduction in treated wells compared to control wells is calculated to determine the inhibitory concentration.
-
Cytotoxicity Assay
This assay is crucial to determine if the antiviral effect is due to specific inhibition of viral replication rather than general cell toxicity.
-
Cells: The same cell line used for the antiviral assays (e.g., Vero E6, HEK293T-hACE2).
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with the same concentrations of 25-hydroxycholesterol used in the antiviral assays.
-
Incubate for the same duration as the antiviral experiment.
-
Measure cell viability using a commercially available kit, such as those based on the reduction of MTS or resazurin, or by measuring ATP content (e.g., CellTiter-Glo).
-
The CC50 value is calculated from the dose-response curve of cell viability.
-
Experimental Workflow
The following diagram outlines the typical workflow for validating the antiviral activity of a compound like 25-hydroxycholesterol against SARS-CoV-2.
References
- 1. Cholesterol 25-hydroxylase suppresses SARS-CoV-2 replication by blocking membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 5. Cholesterol 25‐Hydroxylase inhibits SARS‐CoV‐2 and other coronaviruses by depleting membrane cholesterol | The EMBO Journal [link.springer.com]
- 6. pnas.org [pnas.org]
- 7. Cholesterol 25‐Hydroxylase inhibits SARS‐CoV‐2 and other coronaviruses by depleting membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol-25-Hydroxylase Inhibits Sars-Cov-2 And Other Viral Infection Mechanisms - Creative Diagnostics [creative-diagnostics.com]
- 9. karlancer.com [karlancer.com]
A Comparative Guide to LC-MS and LC-MS/MS for Oxysterol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of oxysterols. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific research needs.
Introduction to Oxysterol Analysis
Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell signaling.[1] Their low abundance in biological matrices and the presence of isomeric forms present significant analytical challenges.[1] Accurate and sensitive quantification of oxysterols is essential for understanding their biological functions and for the development of novel therapeutics targeting oxysterol-related pathways. Both LC-MS and LC-MS/MS are powerful techniques for this purpose, each with distinct advantages and limitations.
Principle of Separation and Detection
Liquid chromatography (LC) separates oxysterols from other components in a sample based on their physicochemical properties as they pass through a chromatographic column. The separated oxysterols then enter the mass spectrometer (MS) for detection.
-
LC-MS (Single Quadrupole): In a single quadrupole mass spectrometer, the instrument is typically operated in selected ion monitoring (SIM) mode. The quadrupole acts as a mass filter, allowing only ions of a specific mass-to-charge ratio (m/z) to reach the detector. This method offers good selectivity for target analytes.
-
LC-MS/MS (Triple Quadrupole): A triple quadrupole mass spectrometer offers higher selectivity and sensitivity through a process called multiple reaction monitoring (MRM).[2][3] The first quadrupole (Q1) selects the precursor ion (the ionized oxysterol of interest). The second quadrupole (Q2) acts as a collision cell, where the precursor ion is fragmented. The third quadrupole (Q3) then selects a specific fragment ion, which is subsequently detected.[3] This two-stage mass filtering significantly reduces background noise and chemical interference, leading to improved analytical performance.[2]
Quantitative Performance Comparison
The choice between LC-MS and LC-MS/MS for oxysterol analysis often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS is generally considered the gold standard for its superior performance, LC-MS can be a viable option in certain applications.
| Parameter | LC-MS (Single Quadrupole) | LC-MS/MS (Triple Quadrupole) | References |
| Selectivity | Good, based on m/z of the precursor ion. | Excellent, based on specific precursor-to-product ion transitions. | [2][3] |
| Sensitivity (LOD/LOQ) | Generally higher LOD and LOQ compared to LC-MS/MS. Specific values are highly dependent on the analyte and matrix. | Generally lower LOD and LOQ, often in the low ng/mL to pg/mL range. For example, a detection limit of 0.1 ng/ml has been reported for several oxysterols. | [4][5] |
| Linearity | Good, but can be affected by matrix interferences. | Excellent, with a wide dynamic range. Linearity ranging from 0.5-0.75 to 2000 ng/ml has been demonstrated. | [4] |
| Recovery (%) | Variable, can be influenced by matrix effects. | Generally high and reproducible, often between 80% and 110%. For instance, recoveries between 80.9% and 107.9% have been achieved. | [4][6] |
| Matrix Effect | More susceptible to ion suppression or enhancement from co-eluting matrix components. | Minimized due to the high selectivity of MRM. | [2] |
| Throughput | Can be high, with rapid analysis times. | High-throughput analysis is achievable, with some methods analyzing samples in under 10 minutes. | [4] |
| Cost & Complexity | Lower initial instrument cost and simpler operation. | Higher initial instrument cost and more complex method development. | [3] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurate and reproducible oxysterol analysis. Below are representative protocols for both LC-MS and LC-MS/MS methodologies.
LC-MS/MS Method for Oxysterol Analysis
This protocol is adapted from a method for the combined quantification of oxysterols and bile acids in plasma.[7]
1. Sample Preparation:
-
To 200 µL of human plasma, add internal standards.
-
Precipitate proteins by adding 1 mL of ice-cold acetone containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[7]
-
Vortex and incubate at -20°C overnight to ensure complete protein precipitation.[7]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Perform solid-phase extraction (SPE) for further purification. Condition a silica SPE cartridge with n-hexane.
-
Resuspend the dried extract in a small volume of isopropanol and load it onto the SPE cartridge.
-
Wash the cartridge with n-hexane followed by n-hexane:isopropanol (99:1, v/v) to remove cholesterol and other nonpolar lipids.[7]
-
Elute the oxysterols with a more polar solvent mixture, such as dichloromethane:methanol (1:1, v/v).[7]
-
Dry the eluted fraction under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[7]
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for oxysterol separation.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and separation.
3. Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for less polar oxysterols.
-
Polarity: Positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion pairs for each oxysterol and internal standard are monitored.
Conceptual LC-MS (Single Quadrupole) Method for Oxysterol Analysis
While detailed, validated protocols for the quantitative analysis of oxysterols using standalone LC-MS are less common in recent literature due to the advantages of LC-MS/MS, a hypothetical protocol would follow a similar sample preparation and liquid chromatography procedure as described above. The primary difference would be in the mass spectrometry detection method.
1. Sample Preparation: The sample preparation would be similar to the LC-MS/MS protocol, with a strong emphasis on thorough cleanup to minimize matrix interference.
2. Liquid Chromatography: The LC conditions would be optimized to achieve the best possible separation of the target oxysterols from isobaric interferences.
3. Mass Spectrometry:
-
Ionization: APCI or ESI in positive ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM). The single quadrupole would be set to monitor the m/z of the precursor ion for each target oxysterol. While this provides some selectivity, it is more prone to interference from other compounds in the sample that have the same nominal mass.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: General experimental workflows for oxysterol analysis by LC-MS and LC-MS/MS.
Oxysterol Signaling Pathways
Oxysterols are key signaling molecules that regulate gene expression primarily through nuclear receptors.
Liver X Receptor (LXR) Signaling Pathway
Certain oxysterols, such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol, are natural ligands for Liver X Receptors (LXRs).[8] Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating cholesterol efflux, fatty acid metabolism, and inflammation.
Caption: Simplified LXR signaling pathway activated by oxysterols.
Hedgehog (Hh) Signaling Pathway
Some oxysterols can activate the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor.[9] This pathway is crucial during embryonic development and has been implicated in cancer.
Caption: Oxysterol-mediated activation of the Hedgehog signaling pathway.
Retinoic Acid Receptor-Related Orphan Receptor (ROR) Signaling
Certain oxysterols can act as ligands for RORs, such as RORγt, and play a role in the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory responses.[10][11]
Caption: Role of oxysterols in RORγt-mediated Th17 cell differentiation.
Conclusion
Both LC-MS and LC-MS/MS are valuable techniques for the analysis of oxysterols. The choice between the two depends on the specific requirements of the study.
-
LC-MS (Single Quadrupole) can be a cost-effective option for the analysis of less complex samples where high sensitivity is not the primary concern. Its simpler operation makes it accessible to a broader range of laboratories.
-
LC-MS/MS (Triple Quadrupole) is the preferred method for the sensitive and selective quantification of low-abundance oxysterols in complex biological matrices.[2] Its superior performance in terms of selectivity, sensitivity, and reduced matrix effects makes it the gold standard for demanding research and clinical applications.[2][3]
For researchers and drug development professionals aiming for robust, accurate, and highly sensitive quantification of oxysterols to unravel their roles in health and disease, LC-MS/MS is the recommended analytical platform.
References
- 1. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Targets for Oxysterols in Their Regulation of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of OH-C-Chol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of OH-C-Chol, a cationic cholesterol derivative. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
This compound, formally known as (3β)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate], is a specialized cationic lipid used in biomedical research, particularly in the formulation of lipoplexes for siRNA delivery and gene silencing.[1][2] Due to its chemical nature, specific protocols must be followed for its disposal.
Chemical and Physical Properties
A clear understanding of the properties of this compound is the first step toward safe handling and disposal. Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Formal Name | (3β)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate] |
| CAS Number | 496801-51-5 |
| Molecular Formula | C₃₂H₅₆N₂O₃ |
| Formula Weight | 516.8 g/mol |
| Formulation | A crystalline solid |
| Purity | ≥95% |
| Solubility | DMF: 10 mg/mL, Ethanol: 10 mg/mL |
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Treat as Hazardous Chemical Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions, should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it separate from non-hazardous trash, sharps, and biological waste. Incompatible chemicals must be stored separately to prevent dangerous reactions.[3]
2. Containerization:
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the compound and any solvents used.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The label should also include the accumulation start date.[3]
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[3] This area should be under the direct control of the laboratory personnel generating the waste.
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[5]
-
Secondary Containment: It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks from the primary waste container.[4]
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or has reached the maximum accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.
-
Provide Accurate Information: Be prepared to provide the EHS department with detailed information about the contents of the waste container.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate personal protective equipment (PPE), contain the spill using an inert absorbent material.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container for this compound.
-
Clean the spill area as recommended in the Safety Data Sheet (SDS) or by your EHS department.
6. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]
-
The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing and drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]
Experimental Protocols
While specific experimental protocols for the use of this compound are beyond the scope of this disposal guide, it is crucial to note that any procedure generating waste containing this compound must incorporate the disposal steps outlined above. For instance, in protocols involving the preparation of lipoplexes for cell transfection, all materials that come into contact with this compound, including solutions and reaction vessels, must be disposed of as hazardous chemical waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the proper disposal procedures for this compound, the following workflow diagram has been created using Graphviz.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) protocols for complete and detailed instructions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 496801-51-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling OH-C-Chol
Hazard Assessment and Analogue Data
OH-C-Chol is a hydroxylated derivative of cholesterol. While cholesterol itself has low acute toxicity[1], its derivatives can exhibit significant biological activity. For instance, 25-hydroxycholesterol is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation[2][3]. Given the potential for this compound to have similar or other biological effects, it is prudent to handle it as a hazardous compound. Many cytotoxic drugs, which are used to destroy cancer cells, are also powerful medications that can pose health risks if not handled properly[4]. Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion[4][5].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic and hazardous compounds[4][5][6][7].
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05)[8]. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield[6]. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or if there is a risk of aerosolization[7]. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan for Safe Handling
A step-by-step approach ensures that this compound is handled safely from receipt to disposal.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear a single pair of nitrile gloves and a lab coat during unpacking.
-
If any damage is found, treat it as a spill and follow the spill management protocol.
2. Preparation and Handling:
-
All manipulations of this compound, especially in its powdered form, should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure[6].
-
Before starting work, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or if there is a risk of significant aerosolization.
-
For small spills, use a spill kit containing absorbent pads, appropriate cleaning agents, and waste disposal bags.
-
Don full PPE, including respiratory protection, before cleaning up the spill[4].
-
Contain the spill with absorbent material, then carefully clean the area with a suitable decontaminant.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and contaminated labware, must be considered hazardous waste.
-
Waste Collection: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain[9].
Experimental Workflow for Safe Handling of this compound
References
- 1. westliberty.edu [westliberty.edu]
- 2. 25-Hydroxycholesterol | C27H46O2 | CID 65094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ipservices.care [ipservices.care]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. england.nhs.uk [england.nhs.uk]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
